Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWOWJRQNENIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428212 | |
| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497915-42-1 | |
| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the efficient synthesis of complex molecular architectures is paramount. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, a heterocyclic organic compound, has emerged as a crucial building block in the development of novel therapeutics. Its strategic combination of a piperazine ring, a Boc-protecting group, and an iodinated pyridine moiety makes it a highly versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology.
The piperazine scaffold is a common feature in many approved drugs due to its favorable pharmacokinetic properties.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of controlling the reactivity of one of the piperazine nitrogens, allowing for selective functionalization of the molecule.[2] The iodopyridine component is particularly significant as the iodine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental tools in drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its applications in the synthesis of targeted therapies, and essential safety information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 497915-42-1 | [4] |
| Molecular Formula | C₁₄H₂₀IN₃O₂ | [4] |
| Molecular Weight | 389.23 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97% | [5] |
| Synonyms | 1-Boc-4-(5-iodo-2-pyridyl)piperazine, this compound | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction between 2-chloro-5-iodopyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloro group by the secondary amine of the Boc-piperazine.
Experimental Protocol
Materials:
-
2-Chloro-5-iodopyridine
-
Tert-butyl piperazine-1-carboxylate (Boc-piperazine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-iodopyridine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the SNAAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Excess Reagent: A slight excess of Boc-piperazine is often used to ensure the complete consumption of the limiting reagent, 2-chloro-5-iodopyridine.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The presence of the iodo-substituent on the pyridine ring allows for its participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, this compound can be reacted with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate more complex structures. This is a key step in the synthesis of many kinase inhibitors that feature a biaryl or heteroaryl-aryl core.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of compounds where a nitrogen-linked substituent is required at the 5-position of the pyridine ring.
The products of these coupling reactions can then be further elaborated. For instance, the Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine of the piperazine ring. This newly deprotected amine can then be acylated, alkylated, or used in other coupling reactions to complete the synthesis of the target drug molecule. This multi-step synthetic strategy, enabled by intermediates like this compound, is central to the discovery and development of novel kinase inhibitors such as Crizotinib and Vandetanib.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate that plays a significant role in modern drug discovery and development. Its unique structural features, including a Boc-protected piperazine and a reactive iodopyridine moiety, make it an ideal starting material for the synthesis of complex drug candidates, particularly kinase inhibitors for cancer therapy. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this important building block in their research endeavors.
References
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]
-
Supplementary information. Available at: [Link]
-
Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]
-
PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]
-
Fisher Scientific. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, ≥97%, Thermo Scientific. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]
- 5. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 6. atlantis-press.com [atlantis-press.com]
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of this compound, a key intermediate in contemporary drug discovery and development. Moving beyond a simple recitation of methods, this document details the strategic application and causal reasoning behind a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present field-proven protocols, interpretative guidance for the expected spectral and chromatographic data, and a discussion of the underlying chemical principles. This guide is designed to equip researchers, analytical scientists, and process chemists with the expertise to unambiguously confirm the identity, purity, and structural integrity of this important molecular building block, ensuring the reliability and reproducibility of their scientific endeavors.
Introduction: The Imperative for Rigorous Elucidation
This compound serves as a crucial heterocyclic building block in medicinal chemistry. Its unique architecture, featuring a Boc-protected piperazine, a synthetically versatile iodo-substituent, and a pyridine core, makes it a valuable precursor for synthesizing a wide array of pharmacologically active compounds. The presence of the iodine atom, for instance, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity.
Given its role as a foundational starting material, the absolute certainty of its structure is paramount. An incorrect structural assignment or the presence of unidentified impurities can derail a research program, leading to wasted resources and ambiguous biological data. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of scientific integrity. This guide details such a strategy, emphasizing a logical, evidence-based workflow where each analytical technique provides a unique and complementary piece of the structural puzzle.
The Analytical Workflow: An Integrated Approach
The definitive confirmation of the structure of this compound relies on the synergistic use of several analytical techniques. No single method is sufficient. We will systematically explore the roles of NMR, MS, and HPLC in this process.
Figure 1: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for a complete assignment.
Proton (¹H) NMR Spectroscopy
Causality & Rationale: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For the target molecule, it allows us to "see" the distinct protons of the pyridine ring, the two different environments of the piperazine ring methylene groups, and the characteristic tert-butyl group, confirming the assembly of these key fragments.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for this type of molecule.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm).
-
Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is sufficient.
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate all signals.
Expected Data & Interpretation: The ¹H NMR spectrum provides a unique fingerprint. The key is to analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
-
Pyridinyl Protons (3H): These are the most downfield signals due to the deshielding effect of the aromatic ring and the electronegative nitrogen.
-
H6: Expected to be a doublet, shifted furthest downfield due to its proximity to the iodine and the ring nitrogen.
-
H4: Expected to be a doublet of doublets, coupled to both H3 and H6.
-
H3: Expected to be a doublet, coupled to H4.
-
-
Piperazine Protons (8H): The piperazine ring is substituted asymmetrically, leading to two distinct chemical environments for the methylene protons.
-
-CH₂-N(Py): These four protons (adjacent to the pyridine ring) will be deshielded relative to the other piperazine protons, appearing as a multiplet (often a triplet).
-
-CH₂-N(Boc): These four protons (adjacent to the Boc group) will be more shielded, also appearing as a multiplet (often a triplet).[1] In some N-substituted piperazines, these signals can appear as broad singlets.[1]
-
-
Tert-butyl Protons (9H): This group will produce a very sharp, strong singlet in the upfield region, integrating to 9 protons. This is a hallmark of the Boc protecting group.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.2 - 8.4 | d | 1H | Pyridine H6 | Adjacent to electronegative N and I |
| ~ 7.7 - 7.9 | dd | 1H | Pyridine H4 | Coupled to H3 and H6 |
| ~ 6.4 - 6.6 | d | 1H | Pyridine H3 | Shielded by adjacent piperazine nitrogen |
| ~ 3.6 - 3.8 | t or m | 4H | Piperazine -CH₂-N(Boc) | Adjacent to the electron-withdrawing carbamate |
| ~ 3.4 - 3.6 | t or m | 4H | Piperazine -CH₂-N(Py) | Adjacent to the pyridine ring |
| ~ 1.48 | s | 9H | -C(CH₃)₃ (Boc) | Characteristic sharp singlet for tert-butyl group |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.
Carbon-¹³ (¹³C) NMR Spectroscopy
Causality & Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule. It is crucial for confirming the carbon skeleton, including the quaternary carbons of the Boc group and the carbon atom bonded to iodine, which are invisible in the ¹H NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Record a proton-decoupled ¹³C spectrum on a 400 MHz (100 MHz for ¹³C) or higher instrument. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
Expected Data & Interpretation: The spectrum will show distinct signals for each unique carbon atom.
-
Pyridinyl Carbons: Five signals are expected. The C-I bond will significantly shift the attached carbon (C5) to a relatively upfield position for an aromatic carbon, while C2 (attached to the piperazine) and C6 will be downfield.
-
Piperazine Carbons: Two signals are expected for the two pairs of equivalent methylene carbons.
-
Boc Group Carbons: Three signals are expected: the carbonyl carbon (C=O) at the far downfield end of the spectrum, the quaternary carbon (-C(CH₃)₃), and a single signal for the three equivalent methyl carbons (-C(CH₃)₃).
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 160 | Pyridine C2 | Attached to electronegative nitrogen |
| ~ 155 | -C=O (Boc) | Carbonyl carbon chemical shift |
| ~ 150 | Pyridine C6 | Aromatic carbon adjacent to nitrogen |
| ~ 145 | Pyridine C4 | Aromatic CH |
| ~ 110 | Pyridine C3 | Aromatic CH |
| ~ 85 | Pyridine C5 | Carbon attached to iodine (ipso-carbon) |
| ~ 80 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group |
| ~ 50 | Piperazine -CH₂-N(Boc) | Aliphatic carbon adjacent to carbamate |
| ~ 45 | Piperazine -CH₂-N(Py) | Aliphatic carbon adjacent to pyridine |
| ~ 28.5 | -C(CH₃)₃ (Boc) | Methyl carbons of the Boc group |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of the most critical pieces of identifying information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive proof of the molecular formula. Furthermore, the fragmentation pattern offers corroborating structural evidence.
Experimental Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atoms of the piperazine and pyridine moieties are readily protonated.
-
Analysis: Inject the sample into an LC-MS system. The mass analyzer (e.g., TOF, Orbitrap) should be calibrated to provide high mass accuracy.
-
Data Acquisition: Acquire full scan data to identify the molecular ion [M+H]⁺. If possible, acquire tandem MS (MS/MS) data by fragmenting the parent ion to observe characteristic daughter ions.
Expected Data & Interpretation:
-
Molecular Ion: The calculated monoisotopic mass of C₁₄H₂₀IN₃O₂ is 389.0600. In positive mode ESI-HRMS, the primary ion observed should be the protonated molecule, [M+H]⁺, with a calculated m/z of 390.0678 . Observing this mass with an accuracy of <5 ppm provides strong evidence for the correct elemental composition.
-
Fragmentation Analysis: The N-Boc group is a known labile moiety in mass spectrometry.[2] The C-N bonds within the piperazine ring are also common cleavage points.[3] The fragmentation pattern provides a self-validating check on the structure.
Figure 2: Predicted ESI-MS fragmentation pathway.
Table 3: Key Ions Expected in ESI-MS Analysis
| m/z (Calculated) | Ion | Description |
|---|---|---|
| 390.0678 | [M+H]⁺ | Protonated parent molecule |
| 334.0104 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 290.0101 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |
| 247.9835 | [C₅H₄IN₂]⁺ | Fragment containing the iodopyridinyl-piperazine bond |
| 185.1230 | [C₉H₁₇N₂O₂]⁺ | Protonated Boc-piperazine fragment |
High-Performance Liquid Chromatography (HPLC): Purity Verification
Causality & Rationale: While NMR and MS confirm the structure of the major component, they do not give a reliable quantitative measure of purity. HPLC is the gold standard for assessing the purity of a chemical compound. This step is critical to ensure that the spectroscopic data obtained is representative of the bulk material and not confounded by significant impurities, such as unreacted 2-chloro-5-iodopyridine or N-Boc-piperazine.
Experimental Protocol (Reversed-Phase HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.
-
Gradient: A linear gradient, for example, from 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine chromophore absorbs, typically ~254 nm.
-
Analysis: The purity is calculated based on the relative area percentage of the main peak.
Expected Results: A high-quality, purified sample of this compound should appear as a single, sharp, major peak in the chromatogram, with a purity value typically >97%.[4] Any significant secondary peaks would correspond to impurities that may require further investigation or removal.
Conclusion: A Triad of Corroborating Evidence
The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. The unambiguous assignment is not achieved by a single measurement but by the convergence of evidence from three distinct and complementary methods:
-
NMR Spectroscopy defines the precise atomic connectivity and chemical environment, serving as the structural blueprint.
-
Mass Spectrometry confirms the exact molecular weight and elemental formula, while its fragmentation pattern corroborates the structural assembly.
-
HPLC provides a quantitative measure of purity, ensuring the integrity of the sample being analyzed.
By following the protocols and interpretative logic outlined in this guide, researchers can confidently and definitively verify the structure of this vital chemical intermediate, thereby upholding the principles of scientific integrity and ensuring the success of their downstream applications.
References
- Vertex AI Search. (2024). Supplementary information.
- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- AiFChem. (n.d.). 945422-86-6 | tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2.
- Thermo Scientific. (n.d.). tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, ≥97%.
- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs....
- Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine 98%.
- The Royal Society of Chemistry. (n.d.). Supplemental Information.
- Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-iodopyridine.
- ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]
An In-Depth Technical Guide to Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate stands out as a pivotal intermediate. Its unique trifunctional nature—a nucleophilic piperazine core, a strategically placed iodine atom on a pyridine ring, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group—renders it an exceptionally valuable tool for introducing the piperazinyl-pyridyl moiety into target molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound's chemical identity, synthesis, and critical applications, with a focus on the underlying principles that govern its utility.
I. Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity is the foundation of its effective application. This compound is a well-defined chemical entity with consistent properties that are crucial for its handling and reactivity.
Synonyms and Identifiers
To facilitate comprehensive literature and database searches, it is essential to be familiar with the various synonyms and identifiers for this compound. The most common of these are detailed in the table below.
| Identifier | Value |
| Primary Name | This compound |
| CAS Number | 497915-42-1[1] |
| Molecular Formula | C₁₄H₂₀IN₃O₂[1] |
| Molecular Weight | 389.23 g/mol [1] |
| Synonyms | 1-Boc-4-(5-iodo-2-pyridyl)piperazine, this compound, 1-Boc-4-(5-iodopyridin-2-yl)piperazine, 4-(5-iodopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester, 4-(5-iodo-2-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester[2] |
II. Synthesis and Purification: A Mechanistic Perspective
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This choice is dictated by the electronic properties of the pyridine ring, which, when substituted with an electron-withdrawing group and a good leaving group, becomes susceptible to nucleophilic attack.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal synthetic route involves the reaction of a 2-halo-5-iodopyridine with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The rationale for this approach lies in the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack at the C2 position by the presence of the electronegative nitrogen atom. The halogen at the C2 position serves as the leaving group.
The general reaction scheme is as follows:
Figure 1: General workflow for the synthesis of the target compound via SNAr.
The choice of halogen at the C2 position is critical. The reactivity order for nucleophilic aromatic substitution on pyridines is generally F > Cl > Br > I. Therefore, 2-fluoro-5-iodopyridine or 2-chloro-5-iodopyridine are the preferred starting materials for an efficient reaction.
Detailed Experimental Protocol: Synthesis from 2-Chloro-5-iodopyridine
This protocol provides a representative procedure for the synthesis of the title compound.
Materials:
-
2-Chloro-5-iodopyridine
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-chloro-5-iodopyridine (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure fractions are then combined and concentrated to yield this compound as a solid. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification.
III. Applications in Drug Discovery: A Gateway to Molecular Diversity
The strategic placement of the iodine atom on the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, making it a cornerstone for generating libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In this context, the iodo-substituent of the title compound can be coupled with various aryl or heteroaryl boronic acids or their esters.
Sources
Introduction to 1-BOC-4-(5-iodopyridin-2-yl)piperazine.
An In-Depth Technical Guide to 1-BOC-4-(5-iodopyridin-2-yl)piperazine: A Keystone Building Block in Modern Drug Discovery
Executive Summary
1-BOC-4-(5-iodopyridin-2-yl)piperazine is a strategically designed heterocyclic intermediate that has emerged as a pivotal scaffold in medicinal chemistry and diagnostic agent development. Its structure ingeniously combines three key pharmacophoric elements: a piperazine ring, prized for its ability to enhance physicochemical properties and modulate biological activity; a pyridyl moiety, a common feature in bioactive molecules; and an iodo-substituent, which serves as a versatile functional handle for advanced synthetic transformations. The tert-butyloxycarbonyl (BOC) protecting group ensures selective reactivity, allowing chemists to perform modifications at the pyridine ring before unmasking the piperazine nitrogen for subsequent coupling reactions. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and critical applications, with a focus on its role in constructing complex molecular architectures for targeted therapeutics and positron emission tomography (PET) imaging agents.
Introduction: The Strategic Value of Heterocyclic Scaffolds
In the landscape of pharmaceutical research, nitrogen-containing heterocycles are paramount, forming the structural core of a vast majority of FDA-approved drugs.[1] Among these, the piperazine motif is particularly favored for its ability to improve aqueous solubility and bioavailability.[1] When incorporated into a drug candidate, the two nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors or donors, fine-tuning interactions with biological targets.[1] The compound 1-BOC-4-(5-iodopyridin-2-yl)piperazine leverages this privileged scaffold, functionalizing it with an iodopyridine unit to create a highly versatile and valuable building block for drug discovery pipelines.
Core Compound Profile
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.
| Property | Data | Reference(s) |
| CAS Number | 497915-42-1 | [2] |
| Molecular Formula | C₁₄H₂₀IN₃O₂ | |
| Molecular Weight | 389.24 g/mol | |
| IUPAC Name | tert-butyl 4-(5-iodo-2-pyridinyl)-1-piperazinecarboxylate | |
| Appearance | Typically a solid (e.g., light orange) | [3] |
| Purity | Commercially available at ≥97% | [2] |
| Storage Conditions | Refrigerated, sealed in a dry environment | [4] |
| InChI Key | RJHWOWJRQNENIC-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The primary route to 1-BOC-4-(5-iodopyridin-2-yl)piperazine is a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and relies on readily available starting materials.
Synthetic Workflow
The synthesis involves the coupling of 1-BOC-piperazine with a di-halogenated pyridine, typically 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine. The greater lability of the halogen at the C2 position of the pyridine ring facilitates selective substitution by the secondary amine of the piperazine.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should optimize conditions based on their specific lab setup and scale.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-iodopyridine (1.0 eq), 1-BOC-piperazine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. Polar aprotic solvents are chosen because they effectively solvate the cation of the base (K⁺) while leaving the anion (CO₃²⁻) relatively free to act as a proton scavenger, thus promoting the nucleophilic attack of the piperazine nitrogen.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloro-5-iodopyridine) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine to remove residual inorganic salts and solvent.
-
Self-Validation Checkpoint: The successful separation of layers and a clear organic phase indicate proper quenching and initial purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 1-BOC-4-(5-iodopyridin-2-yl)piperazine as a solid. Confirm identity and purity via analytical characterization.
Reactivity and Strategic Applications
The true value of this compound lies in the orthogonal reactivity of its functional groups. The BOC group protects the N-1 piperazine nitrogen, while the iodo-group on the pyridine ring serves as a prime site for metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for reactions that form new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocol Example:
This reaction is a powerful method for creating a biaryl linkage, a common motif in kinase inhibitors and other therapeutics.[5][6]
-
Setup: In a reaction vessel, combine 1-BOC-4-(5-iodopyridin-2-yl)piperazine (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent System: Add a mixture of solvents, typically toluene and water or dioxane and water.
-
Causality Insight: The aqueous phase is crucial for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
-
Execution: Degas the mixture thoroughly and heat under an inert atmosphere to 80-100 °C until the starting materials are consumed (monitored by LC-MS).
-
Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography to obtain the desired biaryl product.
Deprotection and Further Functionalization
Once modifications at the pyridine ring are complete, the BOC group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the N-1 piperazine nitrogen. This secondary amine is now available for acylation, alkylation, or reductive amination, enabling the attachment of other pharmacophores or linker groups.
Application in PET Radiotracer Synthesis
The piperazine scaffold is frequently used in the development of radioligands for PET imaging, a non-invasive technique crucial for drug development and clinical diagnosis.[7][8] The title compound is an ideal precursor for creating PET tracers targeting receptors overexpressed in cancers, such as sigma (σ) receptors.[7] A common strategy involves:
-
Synthesizing a complex molecule using the iodo- handle of the title compound.
-
Ensuring the final structure contains a suitable precursor site for radiolabeling, such as a phenol or a nitro group.
-
Performing the final radiolabeling step with a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[7][9]
Analytical Characterization
Rigorous analytical confirmation is essential to verify the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet for the nine protons of the tert-butyl group of the BOC protectorate around δ 1.4-1.5 ppm. The piperazine protons will appear as multiplets, typically between δ 3.0-4.0 ppm. The protons on the iodopyridine ring will appear in the aromatic region (δ 6.5-8.5 ppm) with distinct coupling patterns.
-
¹³C NMR: The spectrum will show signals for the quaternary carbon and methyl carbons of the BOC group, the carbons of the piperazine ring, and the carbons of the iodopyridine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 389.24.
-
Infrared (IR) Spectroscopy: Key stretches include the C=O of the carbamate (BOC group) around 1690-1700 cm⁻¹.[10]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is recommended to ensure long-term stability.
-
Toxicity: While specific toxicity data for this compound is limited, related halo-aryl piperazine compounds are classified as irritants and may be toxic if swallowed.[13] Assume the compound is hazardous and handle accordingly.
Conclusion
1-BOC-4-(5-iodopyridin-2-yl)piperazine is more than a simple chemical; it is a testament to strategic molecular design. It provides a robust and versatile platform for medicinal chemists, enabling rapid access to diverse libraries of complex molecules. Its pre-installed, orthogonally reactive functional groups—the protected piperazine nitrogen and the reactive iodopyridine—streamline synthetic campaigns, accelerating the discovery of novel therapeutics and advanced diagnostic tools. The insights and protocols detailed in this guide are intended to empower researchers to fully leverage the synthetic potential of this invaluable chemical building block.
References
-
Delaude, L., & Lascaux, T. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 1-21. Available from: [Link]
-
Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5078-5082. Available from: [Link]
-
Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 347-354. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.
-
Dias, D. M., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 27(19), 6294. Available from: [Link]
-
Mykhailiuk, P. K. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(86), 70295-70300. Available from: [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-(Aminoethyl)-1-N-Boc-piperidine. Pi Chemicals. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Radiopharmaceuticals for PET Imaging - Issue B. MDPI. Available from: [Link]
-
Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 55-62. Available from: [Link]
-
DOAB. (n.d.). Radiopharmaceuticals for PET Imaging - Issue A. DOAB. Available from: [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. Available from: [Link]
-
PubChem. (n.d.). 4-Boc-1-(5-bromo-2-pyridyl)piperazine. PubChem. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Available from: [Link]
-
UBPBio. (n.d.). Safety Data Sheet: 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. UBPBio. Available from: [Link]
-
Tang, W., et al. (2012). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 41(26), 7845-7848. Available from: [Link]
-
ResearchGate. (n.d.). Common radiopharmaceuticals for PET. ResearchGate. Available from: [Link]
-
TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Available from: [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]
-
RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. eMolecules 1-Boc-4-(5-iodopyridin-2-yl)piperazine | 497915-42-1 | 5G | | Fisher Scientific [fishersci.com]
- 3. 1-BOC-4-(5-NITRO-2-PYRIDYL)PIPERAZINE | 193902-78-2 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.box]
- 7. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]
- 11. fishersci.es [fishersci.es]
- 12. peptide.com [peptide.com]
- 13. 4-Boc-1-(5-bromo-2-pyridyl)piperazine | C14H20BrN3O2 | CID 11244775 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: Identifying a Key Architectural Element in Drug Design
In the intricate landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. These intermediates are not merely reactants but are carefully chosen scaffolds that dictate the three-dimensional orientation of pharmacophoric elements, influence pharmacokinetic properties, and provide avenues for facile optimization. Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is one such pivotal intermediate that has emerged as a cornerstone in the synthesis of complex therapeutic agents, most notably in the field of oncology.
This technical guide provides an in-depth analysis of this compound, elucidating its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of targeted therapies. We will delve into the causality behind its molecular design, offering field-proven insights for researchers, scientists, and drug development professionals. The core of this guide is to demonstrate not just the "what" but the "why" and "how" this molecule functions as a critical linchpin in medicinal chemistry.
Molecular Architecture and Strategic Importance
This compound is a trifunctionalized molecule, with each component playing a distinct and crucial role in its synthetic utility and its contribution to the biological activity of the final drug molecule.
| Component | Structure | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | CC(C)(C)OC(=O)N1CCN(CC1)c2ccc(I)cn2 | This compound | C₁₄H₂₀IN₃O₂ | 389.23 g/mol | 497915-42-1 |
The key structural features include:
-
The 5-Iodopyridine Moiety: The iodine atom on the pyridine ring is a versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which are often crucial for target engagement. The pyridine ring itself is a common heterocycle in pharmaceuticals, known to enhance solubility and participate in hydrogen bonding interactions with biological targets.
-
The Piperazine Linker: The piperazine ring is a "privileged scaffold" in medicinal chemistry.[1] Its non-planar, chair-like conformation allows it to orient substituents in distinct spatial arrangements. Furthermore, the two nitrogen atoms provide opportunities for modulating basicity and introducing substituents to fine-tune pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[2] In many kinase inhibitors, the piperazine moiety serves as a linker to position a key pharmacophore in the solvent-exposed region of the ATP-binding pocket.[1]
-
The Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group on the piperazine nitrogen serves two primary purposes. Firstly, it deactivates the nitrogen it is attached to, preventing unwanted side reactions during the initial C-N bond formation. Secondly, it can be readily removed under acidic conditions without affecting other parts of the molecule, allowing for subsequent functionalization at this position.[3]
The strategic combination of these three elements makes this compound a highly valuable and versatile intermediate in multi-step synthetic campaigns.
Synthesis of the Core Intermediate: A Tale of Two Couplings
The construction of this compound is a prime example of the power of modern cross-coupling chemistry. The most logical and widely employed method is the Buchwald-Hartwig amination , a palladium-catalyzed C-N bond-forming reaction.[4]
This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. In this case, the precursors are 1-Boc-piperazine and a di-halogenated pyridine, such as 2-chloro-5-iodopyridine. The greater reactivity of the C-Cl bond over the C-I bond in nucleophilic aromatic substitution, and the propensity for oxidative addition to the C-I bond in some palladium catalytic cycles, makes the selective reaction at the 2-position of the pyridine ring feasible. However, in the context of Buchwald-Hartwig amination, the relative reactivity can be tuned by the choice of catalyst and ligand. For 2,5-dihalopyridines, coupling generally occurs preferentially at the 2-position.
Sources
A Technical Guide to the Biological Significance of Piperazine-Substituted Pyridine Compounds
Executive Summary: The strategic combination of two of medicinal chemistry's most "privileged" scaffolds—pyridine and piperazine—has yielded a vast and diverse class of molecules with profound biological significance. The pyridine ring offers a versatile framework for interaction with biological targets, while the piperazine moiety often serves as a crucial linker and a modulator of physicochemical properties, enhancing solubility, bioavailability, and the ability to cross the blood-brain barrier.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological landscape of piperazine-substituted pyridine compounds, detailing their mechanisms of action, structure-activity relationships, and key applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical architecture for the creation of novel therapeutics.
Introduction: The Synergy of Two Privileged Scaffolds
The principle of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design aimed at creating compounds with enhanced affinity, improved efficacy, or a novel mechanism of action.[4][5] The fusion of piperazine and pyridine exemplifies this approach, creating a molecular backbone present in numerous approved drugs and clinical candidates.[4][6][7]
The Pyridine Moiety in Medicinal Chemistry
Pyridine, a six-membered aromatic heterocycle, is a cornerstone of pharmaceutical design, second only to piperidine in its frequency among FDA-approved drugs.[7][8] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring can engage in π-π stacking and other non-covalent interactions with biological targets. This versatility has led to the development of pyridine derivatives with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][8]
The Piperazine Moiety: A Versatile Pharmacophore
Piperazine is a six-membered ring containing two opposing nitrogen atoms.[9] This structure is not merely a passive linker; its two nitrogen atoms allow for disubstitution, enabling the precise spatial orientation of other functional groups to optimize target binding.[1] Furthermore, the basic nature of the piperazine ring often improves aqueous solubility and oral bioavailability.[3] In neuropharmacology, the piperazine scaffold is particularly valuable for its frequent ability to cross the blood-brain barrier, making it a key component in many centrally-acting drugs.[1][10]
The Pharmacological Spectrum
The combination of piperazine and pyridine has given rise to compounds with a broad range of therapeutic applications, from oncology and infectious diseases to disorders of the central nervous system.
Anticancer and Antiproliferative Activity
Piperazine-substituted pyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms.[11][12] Certain compounds exhibit potent antiproliferative effects against a wide range of human tumor cell lines, often inducing apoptosis.[6][13]
A notable class of these compounds acts as Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, such as Palbociclib and Ribociclib.[2] In these molecules, the pyridine-based moiety typically interacts with the kinase hinge region, while the charged piperazine ring is positioned in the solvent-exposed region, contributing to binding affinity and pharmacokinetic properties.[2] Other research has identified novel piperazine-substituted pyranopyridines that inhibit the proliferation of various cancer cell lines at micromolar and submicromolar concentrations.[6]
| Compound Class | Target/Mechanism | Example Application | Reference |
| Pyrido[2,3-d]pyrimidines | CDK4/6 Inhibition | Metastatic Breast Cancer | [2] |
| Piperazine-Pyranopyridines | Induction of Apoptosis | Broad Antiproliferative | [6] |
| Imidazo[1,2-a]pyridines | Cytotoxicity | General Anticancer | [11] |
| Vindoline-Piperazine Conjugates | Antiproliferative | Breast & Lung Cancer | [14] |
Central Nervous System (CNS) Modulation
The unique physicochemical properties of the piperazine-pyridine scaffold make it highly suitable for developing CNS-active agents.[1][10] Many derivatives have been shown to modulate monoamine neurochemical pathways by interacting directly with dopamine and serotonin receptors.[1][15] This has led to their investigation and use as antipsychotic, antidepressant, and anxiolytic drugs.[1][15] For instance, novel benzoxazole-piperazine derivatives have been developed as multi-target antipsychotics with high affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[16][17]
Antimicrobial and Antiviral Applications
The piperazine-pyridine core is a promising scaffold for combating infectious diseases. Numerous derivatives have shown significant antibacterial and antifungal activity.[18][19][20][21] The mechanism of action can involve the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death.[7]
In virology, this scaffold has also shown promise. A study on piperazine-substituted pyranopyridines identified compounds that selectively inhibit the hepatitis B virus (HBV) by preventing the formation of virion particles, demonstrating a non-toxic antiviral effect.[6]
Enzyme Inhibition and Other Activities
Beyond the major therapeutic areas, these compounds are effective enzyme inhibitors. A novel series of pyridine-based piperazines were identified as potent inhibitors of urease, an enzyme whose inhibition is important in both medicine and agriculture to prevent the rapid hydrolysis of urea.[4][22] The anthelmintic properties of piperazine itself are well-documented, acting via agonist effects on inhibitory GABA receptors in parasites, leading to paralysis and expulsion from the host.[9][23] This fundamental activity can be modulated and enhanced through substitution with a pyridine moiety.
Molecular Mechanisms and Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is paramount for rational drug design. For piperazine-substituted pyridines, the nature and position of substituents on both heterocyclic rings, as well as on any appended aryl groups, are critical determinants of potency and selectivity.
Targeting Kinases in Oncology
In kinase inhibitors like the CDK4/6 inhibitors, the pyridine ring often forms crucial hydrogen bonds with the kinase hinge region. The piperazine acts as a linker to a second moiety that occupies another pocket of the ATP-binding site. The causality here is that this specific three-part architecture (hinge-binder, linker, and pocket-filler) is essential for high-affinity binding and potent inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal key principles for optimizing the activity of these compounds. For example, in a series of antibacterial benzimidazole-quinoline hybrids (a related scaffold), the presence of electron-withdrawing groups like chlorine at specific positions on an attached phenyl ring significantly enhanced activity against Gram-negative bacteria.[18] Conversely, bulky bromine substituents reduced activity against Gram-positive strains due to steric hindrance but improved it against Gram-negative strains, possibly by altering lipophilicity.[18] In a series of urease inhibitors, the position of substituents on the aryl ring attached to the piperazine was critical, with ortho-methyl and methoxy groups leading to greater inhibitory potential.[4]
Synthetic and Experimental Methodologies
The synthesis and evaluation of piperazine-substituted pyridines rely on established and robust chemical and biological protocols. The trustworthiness of any findings depends on the meticulous execution of these self-validating experimental systems.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
A prevalent and efficient method for synthesizing the core scaffold is the nucleophilic aromatic substitution (SNAr) reaction. This choice is driven by causality: an electron-withdrawing group (such as a nitro group or a second nitrogen atom within the ring, as in pyrimidine) on the pyridine ring activates an adjacent position bearing a good leaving group (typically a halogen like chlorine) towards nucleophilic attack.[4] The readily available piperazine acts as the nucleophile, displacing the leaving group to form the desired C-N bond.
Protocol: General Synthesis of a Piperazine-Substituted Pyridine Derivative
This protocol is a generalized representation based on methodologies reported in the literature.[4]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted chloro-pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Nucleophilic Addition: Add piperazine (1.2-2.0 eq) to the solution. If the pyridine is not sufficiently activated, or if the piperazine salt is used, add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) to act as a proton scavenger.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may run for 12 to 36 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off any inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final concentration of DMSO should be kept low (<1%) to avoid affecting bacterial growth.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria in medium without compound), a negative control (medium only), and a vehicle control (bacteria in medium with DMSO). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.
Future Perspectives and Conclusion
The piperazine-substituted pyridine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas: enhancing selectivity to reduce off-target effects, particularly for kinase inhibitors and CNS agents; developing novel derivatives to overcome drug resistance in both oncology and infectious disease; and exploring new therapeutic applications by screening compound libraries against a wider range of biological targets. The inherent "drug-like" properties and synthetic tractability of this molecular framework ensure its continued relevance and importance in the development of next-generation therapeutics. By understanding the fundamental principles of its biological activity and the nuances of its chemical design, researchers are well-positioned to unlock its full therapeutic potential.
References
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Unknown Source.
- Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents.
- [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Taylor & Francis.
- Piperazine. Wikipedia.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia.
- Piperazine based antimicrobial polymers: a review. RSC Advances.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- Structure–activity relationship of piperidine derivatives with...
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apjhs.com [apjhs.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Piperazine - Wikipedia [en.wikipedia.org]
The Strategic Utility of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, a pivotal chemical building block in contemporary medicinal chemistry. Its unique structural features, comprising a Boc-protected piperazine, a pyridine core, and a strategically positioned iodine atom, render it an exceptionally versatile synthon for the construction of complex molecular architectures. This document will elucidate the synthesis of this key intermediate and detail its application in cornerstone cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Through a blend of theoretical principles and practical, field-tested protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful chemical tool in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.
Introduction: The Emergence of a Privileged Scaffold
The 2-(piperazin-1-yl)pyridine motif is a well-established privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational new drug candidates. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as solubility and basicity, while also providing a vector for interacting with biological targets. When incorporated into a pyridine ring, this combined scaffold presents a unique electronic and steric profile that has proven highly effective in the design of kinase inhibitors, among other therapeutic classes.
The strategic introduction of an iodine atom at the 5-position of the pyridine ring, as seen in this compound, transforms this scaffold into a powerful building block for combinatorial library synthesis and late-stage functionalization. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a diverse range of substituents. The Boc-protecting group on the piperazine nitrogen ensures chemoselectivity during these transformations and can be readily removed under acidic conditions to allow for further derivatization. This combination of features makes this compound a cornerstone intermediate in the synthesis of complex, biologically active molecules. A notable application of this building block is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies and autoimmune diseases.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between a suitable dihalopyridine and Boc-piperazine. The regioselectivity of this reaction is a critical consideration.
Synthetic Strategy: A Tale of Regioselectivity
The reaction of 2,5-dihalopyridines with nucleophiles such as piperazine can, in principle, lead to substitution at either the 2- or 5-position. The outcome is governed by the electronic nature of the pyridine ring and the relative lability of the halogens. In the case of 2-chloro-5-iodopyridine, the chlorine atom at the 2-position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The iodine atom, being a better leaving group in palladium-catalyzed cross-coupling reactions, is strategically retained for subsequent functionalization.
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established methods for SNAr reactions on dihalopyridines.
Materials:
-
2-Chloro-5-iodopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable solvent such as DMSO to the flask.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Characterization Data
The structural integrity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₂₀IN₃O₂ |
| Molecular Weight | 389.23 g/mol [1] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 6.45 (d, J = 8.8 Hz, 1H), 3.55 (t, J = 5.2 Hz, 4H), 3.45 (t, J = 5.2 Hz, 4H), 1.48 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.9, 154.7, 145.8, 142.1, 110.9, 83.2, 80.0, 44.9, 28.5. |
| CAS Number | 497915-42-1[1] |
Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity
The true synthetic power of this compound lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond provides a reactive handle for the introduction of a wide array of functional groups and molecular fragments.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction of this compound with various aryl or heteroaryl boronic acids or their esters provides a facile route to a diverse library of 5-aryl-2-(piperazin-1-yl)pyridine derivatives.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is crucial and can influence reaction efficiency, with bulky, electron-rich phosphine ligands often being preferred for challenging couplings.
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired 5-aryl-2-(piperazin-1-yl)pyridine derivative.
Representative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | Tert-butyl 4-(5-phenylpyridin-2-yl)piperazine-1-carboxylate | 85-95% |
| 4-Methoxyphenylboronic acid | Tert-butyl 4-(5-(4-methoxyphenyl)pyridin-2-yl)piperazine-1-carboxylate | 80-90% |
| 3-Thienylboronic acid | Tert-butyl 4-(5-(thiophen-3-yl)pyridin-2-yl)piperazine-1-carboxylate | 75-85% |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction allows for the introduction of a wide variety of nitrogen-containing functional groups at the 5-position of the pyridine ring, which is often crucial for modulating the biological activity and pharmacokinetic properties of drug candidates.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is typically required. The choice of ligand is critical for promoting the reductive elimination step and preventing catalyst deactivation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure a homogeneous reaction mixture.
Detailed Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or a similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, combine this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Add the pre-formed catalyst solution to the mixture of starting materials.
-
Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for introducing rigid, linear alkynyl linkers into a molecule, which can be used to probe binding pockets of biological targets or to serve as handles for further transformations such as "click" chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves as both a base to deprotonate the alkyne and often as the solvent.
-
Solvent: Anhydrous THF or DMF can be used as a co-solvent if the reactants are not fully soluble in the amine base.
Detailed Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the alkynylated product.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic design allows for efficient construction and subsequent diversification through a range of robust cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this key intermediate in the discovery and development of novel therapeutic agents. The ability to readily introduce a wide variety of substituents at the 5-position of the pyridine ring, coupled with the established importance of the 2-(piperazin-1-yl)pyridine scaffold, ensures that this compound will continue to be a cornerstone of innovative drug design.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Discovery and Relevance of Novel Drug Intermediates
Foreword: The Unseen Architects of Modern Medicine
In the intricate and high-stakes world of pharmaceutical development, the journey from a promising molecular concept to a life-saving therapeutic is long and fraught with challenges. While the final Active Pharmaceutical Ingredient (API) garners the spotlight, the unsung heroes of this journey are the drug intermediates. These transient chemical entities are the foundational building blocks, the pivotal stepping stones in the multi-step synthesis of APIs.[1][2] The quality, purity, and innovative design of these intermediates directly and profoundly impact the efficacy, safety, and cost-effectiveness of the final drug product.[1][3] This guide is crafted for the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation. It is designed not as a rigid protocol, but as a comprehensive technical narrative that delves into the core principles, advanced strategies, and field-proven insights essential for mastering the discovery and application of novel drug intermediates.
Section 1: The Strategic Imperative of Novel Drug Intermediates
Pharmaceutical intermediates are chemical compounds that serve as precursors in the synthesis of APIs.[1] They are the products of individual reaction steps within a larger synthetic pathway and are themselves starting materials for subsequent reactions.[] The strategic design and utilization of novel intermediates are paramount for several reasons:
-
Accelerating Drug Discovery: In the early phases of drug discovery, a diverse library of compounds is needed to identify "hits" and "leads" against a biological target.[5] Well-designed intermediates, particularly those with "privileged structures" or moieties that improve pharmacokinetic profiles, allow for the rapid synthesis of numerous analogs for structure-activity relationship (SAR) studies.[6][7] This accelerates the hit-to-lead optimization process.
-
Enhancing Synthetic Efficiency: A thoughtfully designed synthetic route featuring stable and high-purity intermediates can significantly improve overall yield, reduce the number of reaction steps, and minimize the formation of difficult-to-remove impurities.[2][8] This not only lowers manufacturing costs but also lessens the environmental impact of the process.
-
Ensuring Quality and Safety: The quality of intermediates is directly proportional to the quality of the final API.[3] Impurities in intermediates can carry through the synthetic process and compromise the safety and efficacy of the drug.[] For instance, even small amounts of isomers in an anti-tumor drug intermediate can distort efficacy data.[]
-
Navigating the Regulatory Landscape: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the quality, purity, and consistency of pharmaceutical intermediates.[3] Robust process validation and adherence to Good Manufacturing Practices (GMP) for intermediate production are critical for successful drug approval.[10]
Section 2: Modern Strategies for the Discovery of Novel Intermediates
The discovery of novel drug intermediates has evolved from serendipitous findings to a more rational and technology-driven endeavor. Modern approaches integrate computational tools with high-throughput experimental techniques.
High-Throughput Screening (HTS) in Intermediate Discovery
High-Throughput Screening (HTS) is a powerful automated method used to rapidly test millions of chemical compounds against a specific biological target.[11][12] While primarily used for hit identification in drug discovery, HTS principles can be adapted to discover novel and efficient intermediates.[13]
Experimental Protocol: A High-Throughput Approach to Catalyst Screening for a Novel Intermediate Synthesis
-
Objective: To identify an optimal catalyst for a novel cross-coupling reaction to produce a key drug intermediate.
-
Materials:
-
Starting materials (Aryl Halide and Coupling Partner).
-
A library of catalysts (e.g., various palladium-based catalysts).
-
A library of ligands.
-
Solvent (e.g., Dioxane, Toluene).
-
Base (e.g., K₃PO₄, Cs₂CO₃).
-
96-well microplates.
-
Automated liquid handling system.
-
Plate reader for analysis (e.g., LC-MS).
-
-
Methodology:
-
Plate Preparation: Using an automated liquid handler, dispense precise amounts of the starting materials, base, and solvent into each well of the 96-well plate.
-
Catalyst and Ligand Dispensing: In a combinatorial fashion, dispense a unique catalyst and ligand combination into each well.
-
Reaction Incubation: Seal the plate and incubate at a predetermined temperature with agitation for a set period.
-
Quenching and Sample Preparation: Quench the reactions in each well simultaneously and prepare the samples for analysis.
-
High-Throughput Analysis: Analyze the product formation in each well using a rapid analytical technique like LC-MS to determine the yield and purity of the desired intermediate.
-
Data Analysis: Process the large dataset to identify the catalyst/ligand combination that provides the highest yield and purity.
-
Causality in Experimental Choices: The use of a 96-well plate format and automated liquid handling dramatically increases the number of catalyst and ligand combinations that can be screened in a short time.[11] Rapid analysis by LC-MS provides immediate feedback on reaction success, allowing for quick identification of promising candidates for further optimization.
Diagram: High-Throughput Screening Workflow for Catalyst Optimization
Caption: A streamlined workflow for identifying optimal catalysts for novel intermediate synthesis.
The Pivotal Role of Chiral Intermediates
A significant portion of drugs are chiral compounds, meaning they exist as non-superimposable mirror images called enantiomers.[14] These enantiomers can have vastly different pharmacological and toxicological profiles.[] Therefore, the synthesis of single-enantiomer drugs is often crucial, and this is heavily reliant on the availability of high-purity chiral intermediates.[]
Asymmetric Catalysis: A Cornerstone of Chiral Intermediate Synthesis
Asymmetric catalysis utilizes chiral catalysts to selectively produce one enantiomer of a product over the other.[] This method is highly efficient and cost-effective, providing high yields of the desired enantiomer with minimal side products.[]
Case Study: Synthesis of a Chiral Tertiary Alcohol Intermediate
The construction of optically active tertiary alcohols is a key technology in the synthesis of many pharmaceutical intermediates.[16] A practical synthetic route for (S)-CHPGA, a key intermediate for the preparation of (S)-Oxybutynin, involves an L-proline catalyzed direct asymmetric aldol reaction. This reaction between cyclohexanone and ethyl phenylglyoxylate yields the desired aldol adduct with excellent diastereoselectivity and enantioselectivity.[16]
Section 3: Advanced Analytical and Purification Techniques
The characterization and purification of drug intermediates are critical to ensure their quality and suitability for subsequent synthetic steps. A variety of traditional and advanced analytical techniques are employed.
| Analytical Technique | Application in Intermediate Analysis | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity, detection of impurities, and monitoring reaction progress. | [17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines separation with mass analysis for highly sensitive identification and quantification of intermediates and impurities. | [18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the intermediate, confirming its chemical identity. | [18] |
| Gas Chromatography (GC) | Used for the analysis of volatile intermediates and residual solvents. | N/A |
| X-ray Crystallography | Determines the three-dimensional structure of crystalline intermediates, crucial for chiral compounds. | [19] |
Purification Strategies:
The choice of purification technique depends on the properties of the intermediate and the nature of the impurities. Common methods include:
-
Crystallization: A powerful technique for purifying solid intermediates, often providing high purity in a single step.
-
Chromatography: Column chromatography is widely used to separate complex mixtures and isolate the desired intermediate.
-
Distillation: Effective for purifying volatile liquid intermediates.
Section 4: Process Development, Scale-Up, and Regulatory Considerations
The transition from a laboratory-scale synthesis of an intermediate to large-scale industrial production is a significant challenge.[20] This process involves optimization, scale-up, and rigorous validation to ensure consistency, safety, and compliance with regulatory standards.[21]
Key Stages of Process Development and Scale-Up:
-
Process Design: Defining the entire manufacturing process from raw materials to the final intermediate.[10]
-
Process Optimization: Refining reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.[21]
-
Scale-Up: Gradually increasing the production batch size while ensuring that the quality and safety of the process are maintained.[20]
-
Process Validation: Demonstrating that the manufacturing process consistently produces an intermediate that meets predefined specifications.[10]
Diagram: The Iterative Cycle of Intermediate Process Development
Caption: The cyclical and iterative nature of scaling up intermediate production from the lab to commercial scale.
Regulatory Compliance:
Pharmaceutical intermediates must meet stringent regulatory standards.[3] Regulatory bodies like the FDA and EMA require detailed information on the manufacturing process, characterization, and control of intermediates as part of a New Drug Application (NDA).[22][23] Adherence to Good Manufacturing Practices (GMP) is mandatory to ensure the quality and consistency of every batch.[10]
Section 5: Future Perspectives in Drug Intermediate Research
The field of drug intermediate discovery and development is continuously evolving, driven by technological advancements and the increasing complexity of therapeutic targets.
Emerging Trends:
-
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are being increasingly used to predict reaction outcomes, optimize synthetic routes, and identify novel intermediates with desired properties, significantly accelerating the research and development process.[24][25]
-
Continuous Manufacturing: A shift from traditional batch manufacturing to continuous flow processes offers improved efficiency, consistency, and safety in the production of intermediates.[26]
-
Green Chemistry: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods for intermediates, reducing waste and the use of hazardous reagents.[25]
-
Biocatalysis: The use of enzymes as catalysts in the synthesis of intermediates is gaining traction due to their high selectivity and mild reaction conditions, particularly in the production of chiral compounds.[27]
Conclusion: The Linchpin of Pharmaceutical Innovation
Novel drug intermediates are far more than mere waypoints on the path to an API; they are the linchpins of modern drug development. A deep understanding of their discovery, synthesis, and strategic application is indispensable for any scientist or researcher in the pharmaceutical industry. By embracing innovative technologies, adhering to rigorous scientific principles, and maintaining a steadfast commitment to quality, the field of drug intermediate research will continue to be a primary driver of therapeutic innovation, ultimately delivering safer and more effective medicines to patients worldwide.
References
-
PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]
-
Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]
-
Eurofins Discovery. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Retrieved from [Link]
-
European Medicines Agency (EMA). (2025, June 19). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Retrieved from [Link]
-
PubMed. (n.d.). Conventional and novel approaches in generating and characterization of reactive intermediates from drugs/drug candidates. Retrieved from [Link]
-
Pharma Intermediates. (2024, September 6). The Importance of Quality and Essential Factors. Retrieved from [Link]
-
(n.d.). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]
-
IQVIA. (2025, March 26). Global Trends in R&D 2025. Retrieved from [Link]
-
Sarex Fine. (2025, April 10). The Role of Pharmaceutical Intermediates in Drug Manufacturing. Retrieved from [Link]
-
(n.d.). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. Retrieved from [Link]
-
PubMed Central. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]
-
(2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Drug Hunter. (2025, January 7). Top 12 Most Popular Drug Hunter Case Studies of 2024. Retrieved from [Link]
-
AVS Life Sciences. (n.d.). Understanding Pharmaceutical Regulatory Affairs and Its Importance. Retrieved from [Link]
-
(2024, May 27). Optimizing Drug Intermediates For Enhanced Drug Efficacy And Safety. Retrieved from [Link]
-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
(2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
(n.d.). Exploring the Essential Role of Pharma Intermediates in Drug Manufacturing. Retrieved from [Link]
-
RegMedNet. (2021, November 10). Scale up and process development: ask the experts. Retrieved from [Link]
-
(2024, December 17). Trends analysis and future study of the pharmaceutical industry field: a scoping review. Retrieved from [Link]
-
Open Access Journals. (n.d.). Role of Chirality in Drugs Discovery and Development. Retrieved from [Link]
-
Biotech Spain. (2024, December 18). The Future of Pharma: 2025's Key Trends To Know. Retrieved from [Link]
-
(n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]
-
(n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Retrieved from [Link]
-
ACS Publications. (2018, August 6). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
(2026, January 9). Pharmaceutical Intermediate Synthesis Routes Considerations. Retrieved from [Link]
-
NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
(2025, September 25). Pharmaceutical Intermediate Market: Growth, Trends & Future Analysis 2035. Retrieved from [Link]
-
PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
-
(2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
FDA. (2023, December 7). Chemistry, Manufacturing and Controls: Regulatory Considerations Through Clinical Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]
-
Aquigen Bio Sciences. (n.d.). Top 5 Trends Shaping the Future of Pharmaceutical Research in 2025. Retrieved from [Link]
Sources
- 1. mlunias.com [mlunias.com]
- 2. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page not available | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 10. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 11. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 12. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. rroij.com [rroij.com]
- 20. recipharm.com [recipharm.com]
- 21. scllifesciences.com [scllifesciences.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. fda.gov [fda.gov]
- 24. biotech-spain.com [biotech-spain.com]
- 25. Top 5 Trends Shaping the Future of Pharmaceutical Research in 2025 [aquigenbio.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Synthesis Protocol: Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Introduction: A Key Building Block in Medicinal Chemistry
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its structure combines a Boc-protected piperazine, a common motif in drug discovery for improving pharmacokinetic properties, with a 5-iodopyridine moiety. The iodine atom serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This makes the title compound a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The causality behind experimental choices, self-validating system checks, and authoritative grounding are explained to ensure reproducibility and success.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this well-established reaction class, a nucleophile (tert-butyl piperazine-1-carboxylate) displaces a leaving group (in this case, a fluoride or chloride) on an aromatic ring.[1][2] The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2]
The proposed synthesis involves the reaction of 2-fluoro-5-iodopyridine with tert-butyl piperazine-1-carboxylate in the presence of a base. The fluoride is an excellent leaving group for SNAr reactions on pyridine rings.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Fluoro-5-iodopyridine | ≥97% | Sigma-Aldrich |
| Tert-butyl piperazine-1-carboxylate | ≥98% | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available |
| Brine (Saturated NaCl solution) | Lab prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Commercially available |
Equipment
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
NMR spectrometer and Mass Spectrometer for characterization
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask, add 2-fluoro-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants and create a stirrable slurry.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting materials should be spotted on the TLC plate alongside the reaction mixture. The reaction is complete when the starting material (2-fluoro-5-iodopyridine) is no longer visible by UV light on the TLC plate.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining DMSO and water.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexanes is recommended to separate the product from any unreacted starting materials and byproducts.
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a solid.
-
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Discussion of Experimental Choices
-
Choice of Leaving Group: While 2-chloro-5-iodopyridine could also be used, 2-fluoro-5-iodopyridine is often more reactive in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the 2-position of the pyridine ring.
-
Solvent: Anhydrous DMSO is an excellent solvent for this reaction as it is polar and aprotic, which helps to dissolve the reactants and stabilize the charged intermediate without protonating the nucleophile.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the piperazine nitrogen, activating it as a nucleophile. It is also easily removed during the aqueous workup.
-
Temperature: Heating the reaction is necessary to overcome the activation energy barrier for the aromatic substitution. The chosen temperature range of 80-90 °C provides a good balance between reaction rate and minimizing potential side reactions.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Synthesis of tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Supplementary information. Available at: [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Virtuous Lifesciences. Available at: [Link]
- Alkylated piperazine compounds. Google Patents.
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
- A kind of synthetic method of 1 BOC piperazines. Google Patents.
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Syntheses of 2-amino-5-iodopyridine. ResearchGate. Available at: [Link]
Sources
The Strategic Application of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in Suzuki Coupling Reactions: A Guide for Researchers
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Within the vast landscape of this reaction, the use of complex heterocyclic building blocks is paramount for the rapid assembly of molecular architectures with desirable pharmacological properties. One such building block of significant interest is Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate . This molecule is a valuable intermediate in drug discovery, combining a reactive iodopyridine core with a Boc-protected piperazine moiety, a common pharmacophore.[4]
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances, optimization strategies, and practical execution of these couplings, offering field-proven insights to navigate the challenges associated with this class of substrates.
Understanding the Substrate: Key Chemical Features and Their Implications
This compound presents a unique set of electronic and steric features that dictate the optimal conditions for Suzuki coupling:
-
The Iodopyridine Moiety : The iodine atom at the 5-position of the pyridine ring serves as an excellent leaving group in the oxidative addition step of the catalytic cycle, generally exhibiting higher reactivity than its bromo or chloro counterparts.[5]
-
Electron-Deficient Heterocycle : The pyridine ring is an electron-deficient aromatic system. This electronic nature can facilitate the oxidative addition of the palladium(0) catalyst. However, the pyridine nitrogen's lone pair can also coordinate to the palladium center, potentially leading to catalyst inhibition.[6]
-
The Piperazine Substituent : The piperazine ring at the 2-position introduces steric bulk and contains two nitrogen atoms that could potentially interact with the catalyst. The Boc-protecting group mitigates the reactivity of the distal nitrogen and provides good solubility in common organic solvents.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a series of well-defined steps involving a palladium catalyst.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyridine.
-
Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium(II) complex. This step is typically facilitated by a base.[1]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Optimizing the Reaction: A Guide to Key Parameters
Achieving high yields and purity in the Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choices | Rationale and Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for reactive aryl iodides. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is well-suited for a broad range of substrates, including heteroaromatics.[8] Pd₂(dba)₃ is a common Pd(0) source that requires the addition of a supporting ligand. |
| Ligand | PPh₃, dppf, Buchwald-type ligands (e.g., XPhos, SPhos) | For this substrate, a ligand is crucial. PPh₃ is a standard choice. dppf (1,1'-Bis(diphenylphosphino)ferrocene) is often used with its corresponding palladium complex and provides good stability. For challenging couplings or to improve reaction rates, bulky, electron-rich Buchwald-type ligands can be highly effective as they promote the reductive elimination step and can prevent catalyst deactivation.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid for transmetalation.[1] K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and often provides better results with less reactive substrates. K₃PO₄ is a stronger base that can be beneficial in challenging cases.[10] The base is typically used as an aqueous solution or as a solid. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF | A polar aprotic solvent is generally preferred. 1,4-Dioxane , often with a small amount of water, is a very common and effective solvent system.[11] Toluene is another excellent choice, particularly for higher temperature reactions. THF and DMF can also be used, but care must be taken as DMF can sometimes lead to side reactions at high temperatures. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific boronic acid partner. A typical starting point is 90-100 °C. For less reactive boronic acids, a higher temperature may be necessary. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific arylboronic acids.
Protocol 1: General Screening Conditions with Pd(dppf)Cl₂
This protocol is a robust starting point for coupling with a wide range of aryl- and heteroarylboronic acids.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Role of tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds."[1] The 2,5-disubstituted piperazinyl-pyridine motif is a prime example, offering a versatile three-dimensional structure that can be strategically elaborated to achieve high-affinity and selective interactions with a variety of biological targets.[2][3] At the heart of synthesizing libraries based on this core is the building block tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (CAS 497915-42-1).
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the strategic importance and practical application of this key intermediate, providing not just step-by-step protocols for its use but also the underlying scientific rationale for these experimental designs. The presence of three key features—the Boc-protected piperazine, the pyridine ring, and the strategically placed iodine atom—makes this compound a cornerstone for generating diverse chemical entities targeting critical disease pathways.[4]
Key Structural Features and Their Significance:
-
Iodopyridine Moiety: The iodine atom at the 5-position is the primary reactive handle for introducing molecular diversity. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura and Buchwald-Hartwig amination reactions.[5]
-
Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group provides a robust protecting strategy for the piperazine nitrogen. This allows for selective functionalization at the pyridine ring without interference from the piperazine amine. The Boc group can be removed under acidic conditions late in the synthetic sequence to enable further derivatization or to reveal the final pharmacophore.[6]
-
Piperazinyl-Pyridine Core: This core structure is a common feature in a multitude of kinase inhibitors and other targeted therapies.[7][8] The piperazine often serves as a soluble, non-planar linker that orients other functional groups for optimal target engagement, while the pyridine nitrogen can act as a crucial hydrogen bond acceptor.[9]
Strategic Application in Kinase Inhibitor Drug Discovery Pipelines
The 2-amino-5-substituted pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element mimics the adenine portion of ATP, allowing it to form key hydrogen bonds with the kinase hinge region. The ability to use this compound to access downstream amine intermediates makes it invaluable in the synthesis of inhibitors for several important cancer targets.
Cyclin-Dependent Kinase (CDK) Inhibitors:
This building block is a pivotal intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib, which are used in the treatment of HR-positive, HER2-negative breast cancer.[10][11] The synthetic strategy typically involves a Buchwald-Hartwig amination to couple the corresponding amine (derived from the iodo-precursor) with a pyrimidine core.
Bruton's Tyrosine Kinase (BTK) Inhibitors:
The piperazinyl-pyridine scaffold is also found in inhibitors of BTK, a key kinase in B-cell signaling pathways.[12][13] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases. The versatility of the iodo-intermediate allows for the exploration of a wide range of substituents at the 5-position of the pyridine ring to optimize potency and selectivity for BTK.
The following diagram illustrates the central role of this building block in a typical kinase inhibitor discovery workflow.
Caption: Strategic workflow for drug discovery using the target building block.
Experimental Protocols and Methodologies
The following protocols are presented as robust starting points for the utilization of this compound. As with any chemical reaction, optimization may be required for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the formation of a carbon-carbon bond at the 5-position of the pyridine ring, a common strategy for introducing aryl or heteroaryl moieties.
Rationale: The Suzuki-Miyaura coupling is favored for its broad functional group tolerance and the general stability of the boronic acid or ester coupling partners.[14] The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common, as the active Pd(0) species is generated in situ.[5] A weak inorganic base like potassium carbonate is often sufficient to facilitate the transmetalation step.
Reaction Scheme: Starting Material: this compound Reagents: Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃ Product: tert-butyl 4-(5-arylpyridin-2-yl)piperazine-1-carboxylate
Materials:
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Eq. |
| This compound | 389.23 | 389 mg | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 | 0.05 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 41.0 mg | 0.10 | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (389 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.10 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C-C coupled product.
Self-Validation and Controls:
-
Control Reaction: Running the reaction without the palladium catalyst should result in no product formation, confirming the catalytic nature of the transformation.
-
Monitoring: The disappearance of the starting iodide and the appearance of the product can be tracked by LC-MS, providing real-time validation of reaction progress.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the formation of a carbon-nitrogen bond, a key step in synthesizing the direct precursors to many kinase inhibitors like Palbociclib.[15]
Rationale: The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[16] The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like cesium carbonate is often employed to deprotonate the amine nucleophile.
Reaction Scheme: Starting Material: this compound Reagents: Primary/Secondary Amine, Pd(OAc)₂, Xantphos, Cs₂CO₃ Product: tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate derivative
Materials:
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles (mmol) | Eq. |
| This compound | 389.23 | 389 mg | 1.0 | 1.0 |
| Amine Coupling Partner | Variable | Variable | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 578.68 | 23.2 mg | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - | - |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and Xantphos (23.2 mg, 0.04 mmol) to a dry reaction vial.
-
Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes to form the pre-catalyst complex.
-
To this mixture, add this compound (389 mg, 1.0 mmol), the amine coupling partner (1.5 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add an additional 3 mL of anhydrous 1,4-dioxane.
-
Seal the vial and heat the mixture at 100-110 °C for 18-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
This final step unmasks the piperazine nitrogen, which is often required for biological activity or for further synthetic elaboration (e.g., alkylation or acylation).
Rationale: The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and can be easily removed. Dichloromethane (DCM) is a standard solvent for this transformation.
Caption: Workflow for the acidic removal of the Boc protecting group.
Step-by-Step Procedure:
-
Dissolve the Boc-protected substrate (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2 mL) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS for the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM (20 mL) and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine product, which can often be used without further purification.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that enables rapid and efficient exploration of chemical space around the privileged piperazinyl-pyridine scaffold. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of advanced drug candidates, particularly in the highly competitive field of kinase inhibitors. The protocols and insights provided herein are designed to empower drug discovery professionals to effectively leverage this building block in their research and development pipelines, ultimately accelerating the journey from concept to clinic.
References
-
Srini Chem. (n.d.). 1-Boc-4-(6-aminopyridin-3-yl)piperazine (Palbociclib&Ribociclib-KSM). Retrieved from Srini Chem website. [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from MDPI website. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. Retrieved from PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024, July 16). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2025, December 22). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from PubMed Central. [Link]
- Google Patents. (n.d.). WO2012020008A1 - Inhibitors of bruton's tyrosine kinase.
- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
-
Technical Disclosure Commons. (2024, September 1). Process for the preparation of Palbociclib intermediates. Retrieved from Technical Disclosure Commons. [Link]
-
ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from ResearchGate. [Link]
-
Frontiers. (2022, May 2). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Retrieved from Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from PubMed Central. [Link]
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from ResearchGate. [Link]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from Atlantis Press. [Link]
-
Sci-Hub. (n.d.). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Retrieved from Sci-Hub. [Link]
-
Dovepress. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from Dovepress. [Link]
-
MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from MDPI. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from MDPI. [Link]
-
PubMed. (2023, March 8). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from PubMed Central. [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of dinaciclib and CAN508 hybrids as CDK inhibitors. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses. [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (2025, August 6). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from ResearchGate. [Link]
-
DOI. (n.d.). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. Retrieved from DOI. [Link]
-
Thieme. (n.d.). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Retrieved from Thieme. [Link]
-
OAText. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from OAText. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from ResearchGate. [Link]
-
Patsnap. (n.d.). Synthesis method of palbociclib intermediate. Retrieved from Patsnap. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 6. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. srinichem.com [srinichem.com]
- 11. biosynth.com [biosynth.com]
- 12. WO2012020008A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 13. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.box]
- 15. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Piperazine Carboxylate Derivatives in Oncology Research
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its derivatives, particularly those incorporating carboxylate and carboxamide functionalities, have demonstrated significant potential in oncology. These moieties can enhance pharmacokinetic properties and provide key interaction points with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of piperazine carboxylate derivatives in oncology research. It covers their mechanistic basis as kinase inhibitors, detailed protocols for their synthesis and evaluation, and practical insights into experimental design and data interpretation.
Introduction: The Significance of the Piperazine Carboxylate Scaffold in Oncology
The piperazine heterocycle is a cornerstone in drug design due to its versatile physicochemical properties. It can exist in various protonation states at physiological pH, influencing solubility and membrane permeability. The introduction of a carboxylate or a related functional group, such as a carboxamide, provides a handle for further chemical modification and can serve as a crucial hydrogen bond donor or acceptor, facilitating strong and specific interactions with target proteins.
In oncology, many successful therapeutics that incorporate a piperazine ring function as kinase inhibitors. The piperazine moiety often serves as a linker, correctly positioning pharmacophoric groups within the ATP-binding pocket of the kinase. Several FDA-approved anticancer drugs, including Imatinib (Gleevec®) and Palbociclib (Ibrance®), feature a piperazine core, underscoring the clinical relevance of this structural motif. This guide will focus on two prominent examples: piperazine derivatives as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) in breast cancer and as inhibitors of the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML).
Mechanistic Insights: Targeting Key Oncogenic Pathways
Inhibition of the CDK4/6-Rb Pathway in Breast Cancer
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 to the S phase is a critical checkpoint controlled by the interaction of cyclin-dependent kinases (CDKs) and their cyclin partners. In many hormone receptor-positive (HR+) breast cancers, the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation.
Piperazine carboxylate derivatives, such as Palbociclib, have been designed to mimic ATP and bind to the catalytic cleft of CDK4 and CDK6. This competitive inhibition prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.
Caption: Inhibition of the CDK4/6-Rb pathway by piperazine derivatives.
Inhibition of the Bcr-Abl Tyrosine Kinase in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that results in the BCR-ABL1 fusion gene. This gene encodes a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled proliferation of hematopoietic cells. Bcr-Abl phosphorylates a multitude of downstream substrates, including the adaptor protein CrkL, leading to the activation of several pro-survival and proliferative signaling pathways.
Imatinib, a 2-phenylaminopyrimidine derivative containing a piperazine carboxamide moiety, was the first-in-class Bcr-Abl inhibitor. It binds to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and preventing substrate phosphorylation. The N-methylpiperazine group of Imatinib is crucial for its solubility and cellular uptake, and it forms important interactions within the kinase domain. Inhibition of Bcr-Abl leads to the suppression of downstream signaling, induction of apoptosis, and ultimately, clinical remission in CML patients.
Caption: Inhibition of the Bcr-Abl signaling pathway by piperazine derivatives.
Synthesis and Characterization
The synthesis of piperazine carboxylate derivatives often involves a modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). A general workflow is presented below.
Application Notes and Protocols for N-Boc Deprotection of 4-(5-iodopyridin-2-yl)piperazine Derivatives
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing pharmaceuticals and fine chemicals.[1] Its popularity is rooted in its robustness under a wide array of chemical conditions, coupled with its clean and efficient removal under acidic conditions.[1][2] Piperazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and ability to engage with a variety of biological targets.[3][4] The specific derivative, 4-(5-iodopyridin-2-yl)piperazine, serves as a versatile intermediate, with the iodopyridinyl moiety offering a handle for further functionalization through cross-coupling reactions.
This application note provides a comprehensive guide to the N-Boc deprotection of 4-(5-iodopyridin-2-yl)piperazine derivatives. We will delve into the mechanistic underpinnings of this acid-catalyzed transformation, present detailed, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer insights into reaction monitoring, work-up, and purification. A critical consideration addressed is the stability of the iodopyridinyl group under the acidic reaction conditions, ensuring the integrity of the target molecule.
Mechanistic Rationale: Acid-Catalyzed N-Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a specific and well-understood mechanism.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[2][5] This protonation enhances the electrophilicity of the carbonyl carbon, weakening the adjacent C-O bond.
The key step in the deprotection is the subsequent fragmentation of the protonated intermediate. This involves the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[5] The tert-butyl cation is stabilized by hyperconjugation and is a key driving force for the reaction. The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[5] In the acidic medium, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
It is crucial to perform this reaction in a well-ventilated fume hood and to avoid a closed system, as the evolution of carbon dioxide can lead to a buildup of pressure.[5]
Experimental Protocols
Two of the most reliable and widely employed methods for N-Boc deprotection involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) and a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[7] The choice between these reagents will often depend on the scale of the reaction, the presence of other acid-sensitive functional groups, and the desired final salt form of the product.
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and generally proceeds to completion at room temperature. TFA is volatile, which can simplify the work-up procedure.[2]
Materials and Reagents:
-
N-Boc-4-(5-iodopyridin-2-yl)piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Boc-4-(5-iodopyridin-2-yl)piperazine derivative (1.0 equiv.) in anhydrous DCM (typically 5-10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of TFA: Slowly add TFA (5-10 equiv.) to the stirred solution. For reactions sensitive to exotherms, the addition can be performed in an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up - Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Work-up - Neutralization: Dissolve the resulting residue in DCM and transfer it to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Ensure adequate ventilation and frequent venting of the separatory funnel. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Work-up - Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[7] Combine the organic layers.
-
Work-up - Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 4-(5-iodopyridin-2-yl)piperazine derivative as a free base.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is also very effective and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[7]
Materials and Reagents:
-
N-Boc-4-(5-iodopyridin-2-yl)piperazine derivative
-
4M HCl in 1,4-dioxane or Methanol
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Dissolve the N-Boc-4-(5-iodopyridin-2-yl)piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.[7]
-
Addition of HCl: To the stirred solution at room temperature, add the 4M HCl in dioxane or methanol solution (3-5 equiv.).[7]
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-3 hours.[7] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[7] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[7]
-
Isolation of the Hydrochloride Salt:
-
Method A (Direct Filtration): If a significant amount of precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further induce precipitation. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the product.
-
Method B (Concentration and Trituration): If precipitation is not substantial, remove the solvent under reduced pressure.[7] Add anhydrous diethyl ether to the residue and triturate to induce solidification. Collect the solid by filtration as described above.
-
-
Conversion to Free Base (Optional): To obtain the free base, suspend the hydrochloride salt in a mixture of DCM and water.[7] Add a saturated aqueous solution of NaHCO₃ or another suitable base until the aqueous layer is basic.[7] Separate the layers and extract the aqueous phase with DCM.[7] Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate to yield the free base.[3][7]
Data Presentation: Comparison of Deprotection Methods
| Parameter | TFA in DCM | 4M HCl in Dioxane/Methanol |
| Reagent | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane | 1,4-Dioxane or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-3 hours |
| Work-up | Aqueous basic wash and extraction | Precipitation/filtration or aqueous work-up |
| Product Form | Free base (after work-up) | Hydrochloride salt (can be converted to free base) |
| Typical Yield | >90% | >90% |
| Purity | Generally high after purification | Often high purity after precipitation |
Stability of the Iodopyridinyl Moiety
A primary concern when working with halogenated aromatic compounds under acidic conditions is the potential for dehalogenation. However, the C-I bond on an electron-deficient pyridine ring is generally stable under the acidic conditions typically employed for N-Boc deprotection. While harsh acidic conditions can promote C-C bond cleavage in some pyridine derivatives, standard TFA or HCl protocols for Boc removal are unlikely to affect the iodopyridinyl moiety.[9] Nevertheless, it is prudent to monitor the reaction for any signs of de-iodination, which would manifest as a byproduct with a mass difference of 126.9 amu (the mass of iodine) compared to the expected product. Should de-iodination be observed, employing milder conditions such as shorter reaction times or lower temperatures is recommended.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid stoichiometry- Short reaction time- Low reaction temperature | - Increase the equivalents of TFA or HCl.[7][8]- Extend the reaction time and continue monitoring.[7][8]- Gently warm the reaction mixture (e.g., to 40 °C), monitoring for side product formation.[8] |
| Side Product Formation | - Presence of other acid-sensitive functional groups- Alkylation of the product by the t-butyl cation | - If other acid-labile groups are present, consider milder deprotection methods.- The iodopyridine ring is electron-deficient and less susceptible to alkylation. However, if this is a concern, scavengers can be added. |
| Difficulty in Isolating the Product | - Product is highly soluble in the aqueous phase during work-up- Product forms an oil instead of a solid | - Ensure complete neutralization and perform multiple extractions with a suitable organic solvent.- For oily products, attempt trituration with a non-polar solvent like hexane or pentane to induce solidification. Purification by column chromatography may be necessary. |
Visualizations
Experimental Workflow for N-Boc Deprotection
Caption: Workflow for TFA and HCl mediated N-Boc deprotection.
Reaction Mechanism
Caption: Acid-catalyzed N-Boc deprotection mechanism.
References
-
Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
- Google Patents. (2018). Synthesis method of N-Boc piperazine. CN108033931B.
-
O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]
- ChemSpider Synthetic Pages. (2020). Boc deprotection of [[921|BocPhePheOEt]].
-
Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
Sources
- 1. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-catalyzed tandem reaction for the synthesis of pyridine derivatives via C[double bond, length as m-dash]C/C(sp 3 )–N bond cleavage of enones and ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00780A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
Mastering the Art of Molecular Construction: A Senior Application Scientist's Guide to Chemical Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the ability to forge new chemical bonds with precision and efficiency is paramount. Chemical coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. These reactions are the invisible architects behind countless innovations in pharmaceuticals, materials science, and agrochemicals. This guide provides an in-depth exploration of the principles and practices of several key coupling reactions, offering not just protocols, but the scientific rationale that underpins them. Our focus is on empowering researchers to not only execute these reactions flawlessly but to troubleshoot and adapt them to their unique synthetic challenges.
Section 1: The Foundation of Modern Synthesis - Palladium-Catalyzed Cross-Coupling Reactions
At the heart of many powerful C-C and C-heteroatom bond-forming strategies lies a class of reactions catalyzed by transition metals, most notably palladium. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these methods.[1][2] The versatility of palladium catalysis stems from its ability to cycle between different oxidation states, orchestrating a sequence of elementary steps that bring together two organic fragments.[3]
A generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions provides a fundamental framework for understanding these transformations.[4] It typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
The Catalytic Cycle: A Symphony of Elementary Steps
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the bond between an organic group and a leaving group (commonly a halide or triflate) of the electrophilic partner.[1][4][5] This step increases the oxidation state of palladium from 0 to +2.[1] The reactivity of the organic halide generally follows the trend I > OTf > Br > Cl.[4]
-
Transmetalation: In this step, the organic group from a nucleophilic organometallic partner is transferred to the palladium(II) complex, displacing the leaving group.[4][5] This brings both organic fragments that are to be coupled onto the same palladium center.
-
Reductive Elimination: This is the final bond-forming step where the two organic groups on the palladium(II) center are joined together, forming the desired product.[1][5] Simultaneously, the palladium catalyst is regenerated in its original palladium(0) state, ready to initiate another catalytic cycle.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 2: The Suzuki-Miyaura Coupling: A Robust and Versatile Tool
The Suzuki-Miyaura coupling is one of the most widely employed cross-coupling reactions due to its operational simplicity, the commercial availability and stability of its reagents, and its tolerance of a broad range of functional groups.[6] This reaction forges a carbon-carbon bond between an organoboron compound (the nucleophile) and an organic halide or triflate (the electrophile).[3]
The "Why": Mechanistic Insights into the Suzuki-Miyaura Reaction
A key feature of the Suzuki-Miyaura coupling is the requirement of a base. The base activates the organoboron species, typically a boronic acid, forming a more nucleophilic borate complex, which facilitates the transmetalation step.[4][7] The choice of base and solvent system is critical and can significantly impact the reaction outcome.
Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent(s) to the flask. A mixture of an organic solvent and water is commonly used.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction time can range from a few hours to overnight.[8]
-
Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[8]
Table 1: Common Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Reagents/Conditions | Rationale/Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and ligand can influence reaction efficiency, especially for challenging substrates.[9] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Electron-rich and bulky phosphine ligands can facilitate oxidative addition with less reactive aryl chlorides.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The strength and solubility of the base are crucial for activating the boronic acid. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases. |
Section 3: The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the synthesis of alkynes, which are valuable building blocks in organic synthesis. This reaction couples a terminal alkyne with an aryl or vinyl halide.[10] A distinctive feature of the Sonogashira reaction is the use of a co-catalyst, typically a copper(I) salt, in addition to the palladium catalyst.[10]
The "Why": The Dual Role of Palladium and Copper
In the Sonogashira coupling, the palladium catalyst follows a similar catalytic cycle of oxidative addition and reductive elimination. The copper co-catalyst plays a crucial role in the transmetalation step. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[11]
Sources
- 1. idc-online.com [idc-online.com]
- 2. Coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Role of 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one in the Convergent Synthesis of Palbociclib
Introduction: Palbociclib and the Inhibition of Cell Cycle Progression
Palbociclib (Ibrance®) is a highly selective, orally available small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1] These kinases are critical regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In many estrogen receptor-positive (ER+) breast cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib's mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma (Rb) protein by the CDK4/6-cyclin D complex.[1][3] This prevention of Rb phosphorylation maintains the Rb-E2F transcription factor complex, thereby blocking the expression of genes required for entry into the S phase and effectively inducing G1 cell cycle arrest.[3] This targeted intervention has established Palbociclib as a cornerstone therapy for HR-positive, HER2-negative advanced or metastatic breast cancer.[2][4]
The chemical architecture of Palbociclib, 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, necessitates a sophisticated and efficient synthetic strategy. A convergent approach, wherein two complex fragments are synthesized independently and then coupled, is favored in pharmaceutical manufacturing for its efficiency and flexibility. This application note will provide a detailed examination of a key intermediate, 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one , and its pivotal role in the synthesis of Palbociclib.
The Convergent Synthetic Strategy: A Tale of Two Intermediates
The industrial synthesis of Palbociclib is a prime example of a convergent strategy, which offers numerous advantages over a linear approach, including higher overall yields and the ability to purify intermediates at various stages. The synthesis hinges on the coupling of two key building blocks:
-
The Pyrido[2,3-d]pyrimidinone Core: 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. This complex heterocyclic system forms the backbone of the Palbociclib molecule.
-
The Pyridinylamino Side Chain: 5-(piperazin-1-yl)pyridin-2-amine. This fragment provides the crucial interaction moiety for the target kinases.
The final step in the synthesis is a palladium-catalyzed cross-coupling reaction between these two intermediates to form the C-N bond that unites the two halves of the molecule. The choice of a chloro- leaving group on the pyridopyrimidinone core is a strategic one, offering a good balance of reactivity and stability for this crucial coupling step.
Synthesis of the Key Intermediate: 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
The synthesis of this pivotal intermediate is achieved through a multi-step sequence, beginning with commercially available starting materials. A particularly efficient and scalable method involves a Heck reaction followed by an intramolecular cyclization.[5]
Experimental Protocol: Heck Reaction and Lactamization
This protocol details the synthesis of 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one from 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | CAS Number |
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 276.55 | 733039-20-8 |
| Crotonic acid | 86.09 | 107-93-7 |
| Triethylamine (TEA) | 101.19 | 121-44-8 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 3375-31-3 |
| Acetic anhydride | 102.09 | 108-24-7 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 872-50-4 |
| Isopropanol | 60.10 | 67-63-0 |
| Water | 18.02 | 7732-18-5 |
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (10.0 g, 1.0 eq) and N-methylpyrrolidone (NMP, 50 mL). Stir at room temperature to dissolve.
-
Addition of Reagents: To the stirred solution, add crotonic acid (4.7 g, 1.5 eq) followed by triethylamine (20.2 mL, 4.0 eq).
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a nitrogen atmosphere, add palladium(II) acetate (0.25 g, 0.03 eq) to the reaction mixture.
-
Heck Coupling: Heat the reaction mixture to 65 °C and stir vigorously. The use of palladium acetate is crucial for catalyzing the C-C bond formation between the bromopyrimidine and crotonic acid.[5] Monitor the reaction by a suitable chromatographic method (e.g., TLC or HPLC) until complete consumption of the starting material (typically at least 6 hours).
-
Intramolecular Cyclization (Lactamization): Once the Heck reaction is complete, add acetic anhydride (6.8 mL, 2.0 eq) to the reaction mixture. The acetic anhydride acts as a dehydrating agent to facilitate the intramolecular cyclization to form the pyridone ring. Maintain the temperature at 65 °C and continue stirring until the intermediate is fully consumed (typically 1-2 hours).
-
Work-up and Isolation: Cool the reaction mixture to 20 °C. Add water (100 mL) to dissolve the triethylamine hydrobromide salt, which will precipitate the product. Stir the resulting slurry for 1 hour at 20 °C to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake sequentially with water (20 mL) and a 4:1 mixture of isopropanol/water (50 mL) to remove residual NMP and other impurities.
-
Drying: Dry the isolated solid under vacuum at 55-70 °C to a constant weight. This yields 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7(8H)-one as a tan to gray solid (7.8 g, 81% yield).[6]
Causality Behind Experimental Choices:
-
Choice of Catalyst: Palladium catalysts are highly effective for C-C bond-forming reactions like the Heck coupling due to their ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition and reductive elimination steps.[7] The use of palladium chloride in some protocols has been shown to shorten reaction times and improve yields compared to palladium acetate.[5]
-
Base and Solvent: Triethylamine acts as a base to neutralize the HBr generated during the Heck reaction. NMP is a high-boiling polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the reaction at elevated temperatures.
-
One-Pot Procedure: The sequential addition of acetic anhydride for the cyclization step after the Heck reaction is complete makes this a highly efficient one-pot process, avoiding a lengthy work-up and isolation of the intermediate from the Heck reaction.
Final Assembly of Palbociclib: The Suzuki-Miyaura Coupling
With the pyridopyrimidinone core in hand, the final step is the coupling with 5-(piperazin-1-yl)pyridin-2-amine. This is typically achieved via a Suzuki-Miyaura or a Buchwald-Hartwig amination reaction, both of which are powerful palladium-catalyzed cross-coupling methods for forming C-N bonds.
Illustrative Final Coupling Step
While various patented methods exist, a general representation of the final coupling involves reacting 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one with 5-(piperazin-1-yl)pyridin-2-amine in the presence of a palladium catalyst (such as Pd₂(dba)₃), a suitable phosphine ligand (like BINAP), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (like toluene or dioxane). The reaction mixture is heated to drive the reaction to completion. Subsequent work-up and purification yield Palbociclib.
Visualizing the Synthesis
Synthetic Pathway
Caption: Convergent synthesis of Palbociclib.
Experimental Workflow
Sources
- 1. Palbociclib - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Palbociclib [cjph.com.cn]
- 6. 2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one | 1013916-37-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester: A Detailed Guide for Researchers
Introduction: A Key Intermediate in Modern Drug Discovery
4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester is a critical building block in the synthesis of several targeted cancer therapies, including the FDA-approved CDK4/6 inhibitors Palbociclib and Ribociclib.[1][2] These drugs have shown significant efficacy in the treatment of certain types of breast cancer.[3][4] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug development professionals. This application note provides a detailed overview of modern synthetic strategies, complete with step-by-step protocols and expert insights to guide researchers in its preparation.
Strategic Approaches to Synthesis: A Comparative Overview
Historically, the synthesis of this aminopyridine piperazine derivative involved multi-step processes, often beginning with the bromination of 2-aminopyridine, followed by oxidation, a palladium-catalyzed coupling reaction, and a final reduction step.[3] While effective, these longer routes can be inefficient and generate more byproducts. More contemporary methods offer significant advantages in terms of yield, purity, and environmental impact. This guide will focus on two such advanced methods: a novel one-step photocatalytic synthesis and a robust two-step procedure involving iodination followed by a Buchwald-Hartwig amination.
The choice of synthetic route will depend on the specific requirements of the laboratory, including available equipment, desired scale, and cost considerations. The photocatalytic method represents a cutting-edge, efficient, and environmentally friendly option, while the two-step Buchwald-Hartwig approach provides a reliable and well-established alternative.
Method 1: One-Step Photocatalytic Synthesis
This innovative approach utilizes a visible light-mediated reaction to directly couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate. The use of an acridine salt as a photocatalyst allows for a highly efficient and selective transformation, avoiding the need for heavy metal catalysts and harsh reaction conditions.[5]
Reaction Mechanism and Rationale
The photocatalytic cycle is initiated by the absorption of blue light by the acridine salt catalyst, which then enters an excited state. This excited catalyst can then engage in an electron transfer process with one of the starting materials, generating a reactive radical intermediate. This intermediate then participates in a cascade of steps leading to the formation of the desired carbon-nitrogen bond and regeneration of the photocatalyst. The use of oxygen as a terminal oxidant in this process is a key feature, contributing to the high efficiency and clean nature of the reaction.
Experimental Workflow: Photocatalytic Synthesis
Caption: Workflow for the one-step photocatalytic synthesis.
Detailed Protocol: Photocatalytic Synthesis
Materials and Reagents:
-
2-aminopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Acridine salt visible light catalyst
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Anhydrous Dichloroethane (DCE)
-
Reaction vessel equipped with a magnetic stirrer and a port for gas exchange
-
Blue LED light source
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloroethane, add tert-butyl piperazine-1-carboxylate (1.0 eq), the acridine salt catalyst (0.1 eq), and TEMPO (0.5 eq).[5]
-
Seal the reaction vessel and purge with oxygen for 5-10 minutes.
-
Place the reaction vessel in proximity to the blue LED light source and begin irradiation.
-
Stir the reaction mixture vigorously at room temperature for 10 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any solid catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester as a colorless to white solid. A reported yield for this method is as high as 95%.[5]
Method 2: Two-Step Synthesis via Iodination and Buchwald-Hartwig Amination
This classic and reliable two-step approach first involves the iodination of 2-aminopyridine to generate the key intermediate, 2-amino-5-iodopyridine. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the iodinated pyridine with tert-butyl piperazine-1-carboxylate.[6]
Reaction Mechanism and Rationale
Step 1: Iodination of 2-aminopyridine The iodination of 2-aminopyridine is an electrophilic aromatic substitution reaction. In the presence of a strong acid like sulfuric acid, an iodinating agent is generated which then attacks the electron-rich pyridine ring, preferentially at the 5-position due to the directing effects of the amino group.
Step 2: Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The catalytic cycle involves the oxidative addition of the aryl halide (2-amino-5-iodopyridine) to the palladium(0) catalyst, followed by coordination of the amine (tert-butyl piperazine-1-carboxylate) and subsequent reductive elimination to form the desired product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of this reaction.
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step iodination and Buchwald-Hartwig amination.
Detailed Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-amino-5-iodopyridine
Materials and Reagents:
-
2-aminopyridine
-
Potassium iodate (KIO₃)
-
Potassium iodide (KI)
-
Concentrated sulfuric acid (90-100%)
-
Potassium hydroxide (KOH) solution
Procedure:
-
Carefully add 2-aminopyridine and potassium iodate to concentrated sulfuric acid, maintaining the temperature between 20-30 °C.[3]
-
Slowly add a solution of potassium iodide dropwise over 0.5-3 hours.[3]
-
After the addition is complete, continue to stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it over ice.
-
Adjust the pH of the solution to 8-9 with a potassium hydroxide solution to precipitate the product.[3]
-
Filter the solid, wash with water, and dry to obtain the crude 2-amino-5-iodopyridine.[3]
Step 2: Synthesis of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester
Materials and Reagents:
-
2-amino-5-iodopyridine
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq) in the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Characterization of the Final Product
The identity and purity of the synthesized 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₄O₂[7] |
| Molecular Weight | 278.35 g/mol [7] |
| Appearance | Colorless to white solid |
| ¹H NMR (300MHz, d⁶-DMSO) | δ 1.41 (s, 9H), 3.31 (dd, 4H), 3.72 (dd, 4H), 6.65 (d, 1H), 6.70 (s, 2H), 6.78 (d, 1H), 7.17 (s, 1H)[5] |
| Mass Spectrometry (HRMS, M+H⁺) | 279.1820[5] |
Troubleshooting and Expert Insights
-
Incomplete Reactions: In the photocatalytic method, ensure the light source is of the correct wavelength and intensity, and that the reaction is adequately stirred to ensure even irradiation. For the Buchwald-Hartwig reaction, the quality of the catalyst, ligand, and anhydrous solvent are critical. Degassing the solvent and running the reaction under a strict inert atmosphere can significantly improve yields.
-
Byproduct Formation: In the iodination step, controlling the temperature is crucial to minimize the formation of di-iodinated byproducts. During the Buchwald-Hartwig coupling, side reactions can occur if the temperature is too high or the reaction time is excessively long.
-
Purification Challenges: The product is a relatively polar compound. A gradient elution during column chromatography, starting with a less polar eluent and gradually increasing the polarity, is often effective for purification.
Conclusion
The synthesis of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester can be achieved through several effective methods. The one-step photocatalytic approach offers a modern, efficient, and environmentally conscious route, while the two-step iodination and Buchwald-Hartwig amination provides a robust and well-established alternative. The detailed protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully synthesize this key pharmaceutical intermediate.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
-
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
-
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 - PubChem. Available at: [Link]
Sources
- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Benchchem [benchchem.com]
- 7. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction yields effectively.
Introduction to the Molecule and its Reactivity
This compound is a key intermediate in pharmaceutical synthesis, featuring three critical components that dictate its reactivity:
-
The 5-Iodopyridine Ring: The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The electron-deficient nature of the pyridine ring can influence the rate of oxidative addition.
-
The Piperazine Linker: The secondary amine of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group. The stability of this protecting group under various reaction conditions is a crucial consideration.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially influencing its activity and leading to catalyst inhibition.
Understanding the interplay of these features is fundamental to troubleshooting and optimizing reactions involving this molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
Q: My Buchwald-Hartwig amination with a primary amine is giving very low yield. What are the likely causes and how can I fix it?
A: Low yield in Buchwald-Hartwig aminations involving this substrate can often be traced to catalyst inhibition, suboptimal reaction conditions, or starting material degradation.
-
Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom on the pyridine ring can act as a ligand for the palladium catalyst, leading to the formation of inactive or less active catalyst species.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos.[2] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine nucleophile, while a base that is too strong could lead to side reactions or degradation of the starting material. For base-sensitive substrates, strong bases like sodium tert-butoxide can be problematic.
-
Solution: For primary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often a good starting point.[2] If base-sensitive functional groups are present, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[2]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate degassing of the reaction mixture can lead to oxidation and catalyst deactivation.
-
Solution: Ensure rigorous degassing of your solvent and reaction vessel using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Using a pre-catalyst, which is more stable to air, can also be beneficial.[2]
-
Issue 2: Incomplete Reaction and Starting Material Recovery
Q: My Suzuki coupling with a boronic acid is stalling, and I'm recovering a significant amount of my iodopyridine starting material. What's going on?
A: Incomplete Suzuki reactions with this substrate often point to issues with the catalyst, the boronic acid, or the reaction conditions.
-
Catalyst Inhibition by Iodide: While aryl iodides are typically very reactive in cross-coupling, the iodide anion generated during the reaction can sometimes inhibit the palladium catalyst.[3]
-
Solution: While counterintuitive, sometimes switching to the corresponding aryl bromide can lead to better overall yields in Buchwald-Hartwig reactions.[3] For Suzuki couplings, ensure your ligand choice is robust enough to prevent catalyst inhibition.
-
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially at elevated temperatures. This leads to a decrease in the concentration of the active coupling partner over time.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. You can also consider using more stable boronate esters, such as pinacol esters. Ensure the quality of your boronic acid is high and that it has been stored properly.
-
-
Insufficient Base Strength or Solubility: The base plays a crucial role in the transmetalation step of the Suzuki coupling. If the base is not strong enough or is not soluble in the reaction medium, the reaction can stall.
-
Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Using a co-solvent system, such as toluene/water or dioxane/water, can help to solubilize the base and facilitate the reaction.
-
Issue 3: Observation of Significant Byproducts
Q: I'm observing a significant amount of a byproduct that I suspect is the de-iodinated starting material. How can I prevent this?
A: De-iodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.
-
Cause: This typically occurs when the oxidative addition product reacts with a hydride source in the reaction mixture before it can undergo the desired coupling reaction. The hydride source can be trace amounts of water, the amine itself, or the solvent.
-
Solution 1: Rigorous Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Use freshly distilled solvents and dry your starting materials and base in a vacuum oven.
-
Solution 2: Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
-
Solution 3: Choice of Base: Certain bases are more prone to promoting hydrodehalogenation. Experiment with different bases to find one that minimizes this side reaction.
-
Q: I'm concerned about the stability of the Boc protecting group. Can it be cleaved under the reaction conditions?
A: The Boc group is generally stable under the basic conditions of most Buchwald-Hartwig and Suzuki reactions. However, it can be labile under strongly acidic conditions or at very high temperatures for prolonged periods.
-
Cause: While unlikely with standard protocols, trace acidity or extended reaction times at high temperatures (>120 °C) could potentially lead to some Boc-group cleavage.
-
Solution: Maintain basic conditions throughout the reaction and workup. Avoid excessively high temperatures and long reaction times. If Boc cleavage is suspected, analyze the crude reaction mixture for the presence of the deprotected piperazine. The Boc group is known to enhance the reactivity of the substrate in some palladium-catalyzed reactions.[4]
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vial, add this compound, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene, followed by the primary amine via syringe.
-
Place the vial in a pre-heated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction flask, dissolve this compound, the arylboronic acid, and Pd(PPh₃)₄ in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Buchwald-Hartwig Amination | Suzuki Coupling |
| Catalyst | Pd₂(dba)₃ / BrettPhos | Pd(PPh₃)₄ |
| Base | Sodium tert-butoxide | Potassium carbonate |
| Solvent | Toluene | 1,4-Dioxane/Water |
| Temperature | 100 °C | 90 °C |
| Typical Yield | 70-95% | 65-90% |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]
-
Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Publishing.[Link]
-
SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR.[Link]
-
Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. Dalton Transactions (RSC Publishing).[Link]
-
Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar.[Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.[Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PubMed Central.[Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed.[Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.[Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.[Link]
-
Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ResearchGate.[Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]
-
Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed.[Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Lund University.[Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv.[Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.[Link]
-
Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II). Sci-Hub.[Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.[Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.[Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).[Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.[Link]
-
Cross-coupling reaction. Wikipedia.[Link]
-
An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT.[Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).[Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.[Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.[Link]
-
Palladium-catalyzed regiodivergent arylamination/aryloxygenation of allenamide. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Column Chromatography Purification of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for the chromatographic purification of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity isolation of this key synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, enabling you to troubleshoot and adapt the protocol to your specific experimental context.
I. Understanding the Molecule and its Chromatographic Behavior
This compound is a moderately polar compound due to the presence of the pyridine and piperazine rings, which contain basic nitrogen atoms, and the polar carbamate group. The bulky tert-butyl and iodo substituents also influence its steric and electronic properties. The basicity of the nitrogen atoms is a critical factor in its purification by silica gel chromatography, as it can lead to strong interactions with the acidic silanol groups on the silica surface. This interaction is a common cause of peak tailing and poor recovery.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For most applications, standard silica gel (60 Å, 40-63 µm) is the most cost-effective and appropriate stationary phase.[3] However, due to the basic nature of the pyridine and piperazine nitrogens, you may encounter peak tailing. If this becomes problematic, consider using an amine-functionalized silica gel or deactivating the standard silica gel with a triethylamine (TEA) solution.[4][5]
Q2: How do I choose the right mobile phase (eluent)?
A2: The ideal mobile phase should provide a good separation between your target compound and any impurities, with a target Retention Factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for optimal column separation. A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For a similar, though less polar, piperazine derivative, a 1:1 mixture of hexanes and ethyl acetate yielded an Rf of 0.6.[6] For your more polar compound, you will likely need a higher proportion of ethyl acetate.
Q3: Should I use an isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture.
-
Isocratic elution is simpler to perform and is suitable if your target compound is well-separated from impurities on the TLC plate.[7]
-
Gradient elution , where you gradually increase the polarity of the mobile phase, is generally more effective for separating complex mixtures with components of widely varying polarities.[7][8][9][10] It can also help to sharpen peaks and reduce elution times for strongly retained compounds.
Q4: How can I visualize the compound on a TLC plate?
A4: Since this compound contains a pyridine ring, it should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[11][12] If UV visualization is not sufficient, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing many organic compounds.
III. Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound and provides systematic solutions.
Problem 1: Poor Separation (Co-elution with Impurities)
Symptoms:
-
Fractions contain a mixture of the desired product and one or more impurities.
-
TLC analysis of fractions shows overlapping spots.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Inappropriate Solvent System | The polarity of the eluent is too high, causing all components to move too quickly down the column without sufficient interaction with the stationary phase for separation. | Decrease the polarity of the mobile phase. If using an ethyl acetate/hexane system, increase the proportion of hexane. |
| Column Overload | Too much sample has been loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands. | Use a larger column with more silica gel relative to the amount of crude material. A general rule of thumb is a silica-to-sample ratio of 30:1 to 100:1 by weight. |
| Poor Column Packing | An unevenly packed column with channels or cracks allows the sample to travel down the column unevenly, resulting in poor separation. | Ensure the silica gel is packed uniformly. Use the "slurry packing" method for a more homogenous column bed. |
Problem 2: Significant Peak Tailing
Symptoms:
-
On TLC plates, the spots are elongated or "streaky."
-
During column chromatography, the compound elutes over a large number of fractions with a long "tail."
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Strong Analyte-Silica Interaction | The basic nitrogen atoms of the pyridine and piperazine rings interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface.[1][2][13] This leads to a secondary, stronger retention mechanism that causes tailing. | Add a basic modifier to the eluent: Incorporate a small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[14] These basic additives will preferentially interact with the acidic silanol sites, effectively masking them from your target compound. |
| Column Overload | Exceeding the column's capacity can also lead to peak tailing. | Reduce the amount of sample loaded onto the column. |
Problem 3: Low Recovery of the Target Compound
Symptoms:
-
The total weight of the purified product is significantly lower than expected based on the crude material.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Irreversible Adsorption | The compound may be binding too strongly to the silica gel and not eluting from the column, even with a highly polar solvent. | As with peak tailing, adding a basic modifier like triethylamine to the eluent can help to reduce strong adsorption and improve recovery. |
| Product Instability on Silica | Some compounds can decompose on the acidic surface of silica gel. | Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica.[4] |
| Improper Fraction Collection | The product may have eluted in fractions that were not collected or identified. | Monitor the elution closely with TLC. If the compound is not eluting, gradually increase the polarity of the mobile phase. |
IV. Experimental Protocols
A. TLC Method Development
-
Prepare TLC Chambers: Line two small beakers with filter paper and add your chosen solvent systems. Cover with a watch glass and allow the atmosphere to saturate.
-
Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil.
-
Optimize the Solvent System: Adjust the ratio of your polar and non-polar solvents until you achieve an Rf value of 0.2-0.4 for your target compound, with good separation from impurities.
B. Column Chromatography Protocol
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column (Slurry Method): In a separate beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the excess solvent to drain until it is just above the silica bed. Add a protective layer of sand on top.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to start the flow.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
V. Visual Workflow and Data Summary
Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, effective, and economical. |
| Mobile Phase (TLC) | Start with 3:1 Hexane:Ethyl Acetate | A good starting polarity for moderately polar compounds. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | To mitigate peak tailing by masking acidic silanol sites. |
| Sample Loading | Dry Loading | Prevents band broadening and improves separation, especially if the crude is not soluble in the initial eluent.[15][16][17][18][19] |
| Elution Mode | Gradient (e.g., 10% to 50% Ethyl Acetate in Hexane) | Efficiently separates complex mixtures and sharpens peaks of later-eluting compounds.[7][9] |
| Visualization | UV Light (254 nm) | Non-destructive and effective for aromatic/conjugated systems.[11][12] |
VI. References
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1794–1798. [Link]
-
PubChem. tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate. [Link]
-
Supplementary Information. (n.d.). [Link]
-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? [Link]
-
Phenomenex. (2023). How to Reduce Peak Tailing in HPLC. [Link]
-
Reddit. (2023). Triethylammonium after flash chromatography. r/Chempros. [Link]
-
Al-Anber, M. A., & Al-Anber, Z. A. (2018). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Molecules, 23(1), 165. [Link]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Welch Materials. (2024). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? [Link]
-
ResearchGate. (2014). Why is the connection of pyridine to chlorinated nano silica so hard? [Link]
-
ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? [Link]
-
ResearchGate. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. [Link]
-
Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques. [Link]
-
CORE. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]
-
ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC? [Link]
-
Reddit. (2022). When do you dry load and when do you wet load? (silica column chromatography). [Link]
-
Chromatography Forum. (2005). use of Triethylamine. [Link]
-
University of Arizona. (n.d.). TLC Visualization Solutions. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubMed Central. (2018). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? [Link]
-
Chemtips. (2013). Dry Loading in Flash Chromatography. [Link]
-
American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Coupling of α-Bromoamides and Unactivated Alkenes to Form γ-Lactams through EDA and Photoredox Catalysis. [Link]
-
PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. [Link]
-
MDPI. (n.d.). ZSM-5 Nanocatalyst from Rice Husk: Synthesis, DFT Analysis, and Au/Pt Modification for Isopropanol Conversion. [Link]
-
YouTube. (2022). HPLC Tips Peak Tailing. [Link]
-
Der Pharmacia Lettre. (n.d.). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. acdlabs.com [acdlabs.com]
- 14. use of Triethylamine - Chromatography Forum [chromforum.org]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
- 17. teledynelabs.com [teledynelabs.com]
- 18. reddit.com [reddit.com]
- 19. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Navigating Solubility Challenges with Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate in their synthetic and experimental workflows. As a crucial building block in the synthesis of various biologically active molecules, including the proteasome inhibitor Delanzomib, understanding and overcoming its solubility challenges is paramount for experimental success. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure you can handle this compound with confidence and precision.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a moderately large and relatively non-polar molecule. Its structure, featuring a Boc-protected piperazine ring and an iodopyridine moiety, contributes to its characteristically low aqueous solubility. The presence of the basic nitrogen atoms in the piperazine and pyridine rings, however, offers a key strategy for enhancing its solubility in aqueous media through pH manipulation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: This compound is sparingly soluble in water and aqueous buffers at neutral pH. It exhibits good solubility in a range of organic solvents. Based on its structural similarity to other Boc-protected piperazine derivatives, it is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and methanol.
Q2: I am struggling to dissolve the compound in my aqueous buffer for a biological assay. What is the first thing I should try?
A2: The most effective initial step is to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤0.5% DMSO).
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A3: This is a common issue with poorly soluble compounds. Here are several strategies to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Use a co-solvent system: For in vivo studies, a co-solvent system can be effective. A formulation for the related drug Delanzomib, for instance, uses a mixture of DMSO, PEG300, and Tween-80 in saline to achieve a clear solution[1].
-
pH adjustment: The piperazine and pyridine nitrogens are basic. Acidifying your aqueous buffer (e.g., to pH 4-5) can protonate these nitrogens, forming a more soluble salt. However, you must confirm that the lower pH does not negatively impact your experimental system.
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help to dissolve the compound, but be cautious about the compound's stability under these conditions.
Q4: What is the predicted aqueous solubility of this compound?
Q5: How should I store stock solutions of this compound?
A5: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound or solvent evaporation, thereby altering the concentration.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to common solubility-related problems.
Scenario 1: Preparing a Concentrated Stock Solution
Problem: The solid compound is not dissolving readily in the chosen organic solvent.
Root Cause Analysis and Solutions:
-
Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent to achieve the desired concentration.
-
Inappropriate Solvent: While DMSO is a common choice, for very high concentrations, other solvents like DMF or DCM might be more effective.
-
Solution:
-
Start by adding a small amount of the solid to the vial.
-
Add the solvent and vortex thoroughly.
-
If the solid persists, gentle warming (not exceeding 40°C) or sonication in a water bath for 5-10 minutes can aid dissolution.
-
If the compound still does not dissolve, a different solvent or a lower stock concentration may be necessary.
-
Scenario 2: Precipitation Upon Dilution in Aqueous Media
Problem: The compound precipitates out of solution when the organic stock is added to an aqueous buffer.
Root Cause Analysis and Solutions:
-
Exceeding the Solubility Limit: The final concentration in the aqueous medium is above the compound's solubility limit.
-
"Crashing Out": The rapid change in solvent polarity from a high-concentration organic stock to a primarily aqueous environment can cause the compound to precipitate.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 389.24 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate glass vial
Procedure:
-
Weigh out 3.89 mg of this compound and transfer it to a clean, dry glass vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots.
Protocol 2: Serial Dilution into Aqueous Buffer
Materials:
-
10 mM stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution of the stock solution in DMSO if very low final concentrations are required.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Crucially, add the stock solution to the buffer while the buffer is being vortexed. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Vortex the final solution for an additional 30 seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment.
Data Summary
The following table summarizes the solubility characteristics of this compound based on available data for structurally related compounds and computational predictions.
| Solvent/System | Predicted/Observed Solubility | Recommendation/Comment |
| Water (neutral pH) | Poorly Soluble | Not recommended as a primary solvent. |
| Aqueous Buffers (pH 7.4) | Very Low | Expect precipitation at concentrations above the low micromolar range. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions (e.g., ≥10 mM). |
| Methanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Dichloromethane | Soluble | Useful for synthetic workup and purification. |
| Acidic Aqueous Buffer (pH 4-5) | Moderately Soluble | Can significantly increase aqueous solubility by salt formation. |
Mechanistic Insights: The Role of pH and Co-solvents
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.
Caption: Factors influencing the solubility of the target compound.
By understanding these principles, researchers can rationally design their experimental conditions to maintain the compound in solution and achieve reliable and reproducible results.
References
Sources
Technical Support Center: Identifying and Mitigating Byproducts in Synthesis Reactions
Welcome to the Technical Support Center for Synthesis Reaction Troubleshooting. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation during chemical synthesis. As a self-validating system, this center provides not only procedural steps but also the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work. Our goal is to help you improve reaction efficiency, simplify purification, and ensure the integrity of your target molecules.
Troubleshooting Guide: Unexpected Results in Your Reaction
This section addresses specific issues you might encounter during or after your synthesis, providing a clear path from observation to resolution.
Question: My reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate besides my starting material and desired product. What are my next steps?
Answer:
Observing unexpected spots on a TLC plate is the first indication of potential byproduct formation. A systematic approach is crucial for identification and mitigation. The primary goal is to characterize these unknown compounds and understand their origin.
Causality: Byproducts can arise from various sources: side reactions, degradation of starting materials or products, reactions with solvents or impurities, or incomplete reactions. Each of these possibilities must be considered.
Workflow for Byproduct Identification:
The following workflow outlines a systematic process for identifying unknown byproducts observed during reaction monitoring.
Caption: Workflow for identifying and characterizing unknown reaction byproducts.
Step-by-Step Methodologies:
-
Preliminary Analysis (LC-MS/GC-MS): Before attempting to isolate the byproduct, analyze a crude sample of your reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This will provide the molecular weights of the components, offering the first clues to their identities.
-
Isolation via Chromatography: Perform flash column chromatography on the crude mixture to separate the major byproducts from the desired product and unreacted starting materials.[1][2] Collect fractions corresponding to the unknown spots on the TLC.
-
Spectroscopic Identification: Once isolated, subject the byproduct to a suite of spectroscopic techniques for structural elucidation.[3][4][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of the molecule.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will provide an exact molecular weight, allowing you to determine the molecular formula.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the byproduct.[3][5]
-
Frequently Asked Questions (FAQs) by Reaction Type
This section provides insights into common byproducts associated with specific, widely used synthesis reactions.
1. Friedel-Crafts Reactions
Question: I'm performing a Friedel-Crafts alkylation and my final product is a mixture of isomers. Why did this happen and how can I prevent it?
Answer:
Isomer formation is a classic byproduct issue in Friedel-Crafts alkylation, driven by the inherent behavior of carbocation intermediates.[8]
Mechanistic Cause (Expertise & Experience): The Friedel-Crafts alkylation proceeds through a carbocation intermediate formed by the reaction of an alkyl halide with a Lewis acid (e.g., AlCl₃).[8][9] This carbocation can undergo rearrangement to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift) before it is attacked by the aromatic ring.[8] This rearrangement leads to the formation of an isomeric product that was not the intended target.
Caption: Carbocation rearrangement in Friedel-Crafts alkylation leading to an isomeric byproduct.
Trustworthiness (Self-Validating System): To avoid this, consider using Friedel-Crafts acylation followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction). The acylation reaction proceeds via an acylium ion, which is resonance-stabilized and does not undergo rearrangement.[8][10] This two-step sequence ensures you obtain only the desired linear alkyl chain attached to the ring.
Troubleshooting & Mitigation:
| Strategy | Rationale |
| Use Acylation-Reduction | Acylium ions do not rearrange, providing excellent regioselectivity.[8] |
| Lower Reaction Temperature | May disfavor the rearrangement pathway by reducing the activation energy available for the hydride/alkyl shift. |
| Choose a Different Alkylating Agent | Use an alkylating agent that already forms the most stable carbocation to avoid rearrangement possibilities. |
2. Wittig Reaction
Question: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
Answer:
The formation of triphenylphosphine oxide (Ph₃P=O) is inherent to the Wittig reaction mechanism.[11] Its removal can be challenging due to its polarity and high boiling point.
Causality: The driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in Ph₃P=O.[11] This byproduct often co-purifies with the desired alkene product.
Protocol 1: Purification Strategies for Ph₃P=O Removal
-
Crystallization: If your desired alkene is nonpolar and the reaction was run in a nonpolar solvent (like hexane or ether), Ph₃P=O may precipitate out upon cooling as it is less soluble. Filter the solid off to remove it.
-
Column Chromatography: Ph₃P=O is quite polar. Running a column with a relatively nonpolar eluent system (e.g., hexane/ethyl acetate) will cause the desired alkene to elute first, while the Ph₃P=O remains strongly adsorbed to the silica gel.
-
Acidic Wash: If your product is stable to acid, you can wash the organic layer with dilute HCl. This can sometimes help by protonating any residual basic impurities, but its effect on Ph₃P=O itself is minimal.
Authoritative Grounding (Alternative Protocol): For challenging separations, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[12] This modification uses a phosphonate ester instead of a phosphonium ylide. The resulting phosphate byproduct is water-soluble and can be easily removed with a simple aqueous workup.[12][13]
| Feature | Standard Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Phosphorus Byproduct | Triphenylphosphine Oxide (Ph₃P=O) | Dialkyl Phosphate |
| Byproduct Properties | Organic-soluble, often requires chromatography | Water-soluble |
| Byproduct Removal | Chromatography or Crystallization | Simple Aqueous Wash |
| Reactivity | Ylide is highly reactive | Carbanion is more nucleophilic, often giving better yields[12] |
3. Solid-Phase Peptide Synthesis (SPPS)
Question: My LC-MS analysis of a synthesized peptide shows peaks corresponding to [M-amino acid] and peaks with incomplete side-chain deprotection. What causes these impurities?
Answer:
These are common byproducts in Solid-Phase Peptide Synthesis (SPPS) and point to specific inefficiencies in the synthetic cycle.[14] Controlling these is critical for producing high-purity peptides for drug development.[15]
Mechanistic Causes and Troubleshooting:
| Impurity Type | Cause | Troubleshooting & Mitigation |
| Deletion Sequences | Inefficient Coupling: The incoming protected amino acid fails to couple completely to the N-terminus of the growing peptide chain.[16][17] | - Increase coupling time.- Use a more potent coupling agent (e.g., HATU, HBTU).- Double couple the problematic amino acid residue. |
| Incomplete Deprotection | Inefficient Fmoc-Removal: The Fmoc protecting group is not fully removed, preventing the next amino acid from coupling.[15] | - Increase the deprotection time with piperidine.- Ensure the freshness of the piperidine solution. |
| Side-Chain Adducts | Reactive Intermediates: Cations generated during cleavage from protecting groups can re-attach to sensitive residues (e.g., Trp, Met). | - Use scavengers (e.g., triisopropylsilane, water, EDT) in the cleavage cocktail to trap reactive cationic species. |
| Racemization | Base-Mediated Epimerization: The chiral center of an amino acid can be epimerized during activation, especially for residues like His and Cys.[16] | - Add an auxiliary agent like Oxyma Pure or HOBt to the coupling reagents to suppress racemization. |
References
-
The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]
-
Patsnap. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap Eureka. [Link]
-
University of Guelph. (2022). Chemistry Innovations to Reduce Byproduct Waste. College of Computational, Mathematical and Physical Sciences. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
The Organic Chemistry Tutor. (2017). Predicting The Products of Chemical Reactions - Chemistry Examples and Practice Problems. YouTube. [Link]
-
Longdom Publishing. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ACS Omega. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. [Link]
-
MDPI. (n.d.). Spectroscopic Techniques Application for Wine and Wine Byproduct Authentication. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. [Link]
-
ResearchGate. (2018). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?[Link]
-
NG Science. (2024). Separating Solutions – Distillation. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Common Classes of Organic Reactions. [Link]
-
IJARSCT. (n.d.). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. [Link]
-
Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
NIH. (n.d.). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
-
University of Pittsburgh. (n.d.). The Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. [Link]
-
Chemistry LibreTexts. (2022). 5: Distillation. [Link]
-
Chemistry For Everyone. (2025). How Do You Identify Reactants And Products In Chemical Equations? YouTube. [Link]
-
Unknown Source. (n.d.). Chemistry 425b: Organic Reactions. [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Britannica. (2025). Distillation. [Link]
-
PubMed. (n.d.). Related impurities in peptide medicines. [Link]
-
ResearchGate. (n.d.). Spectroscopic Techniques Application for Wine and Wine Byproduct Authentication. [Link]
-
Reddit. (2024). How to minimize side products of this reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
BYJU'S. (n.d.). Methods Of Separating Mixtures. [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
LabXchange. (n.d.). Introduction to Quantifying Chemical Reactions. [Link]
-
Macmillan Group. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. [Link]
-
Total Organic Chemistry. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. YouTube. [Link]
-
Quora. (2024). What are the outline methods of detecting the completion of a reaction during the analysis?[Link]
-
BYJU'S. (n.d.). Types of Organic Reactions. [Link]
-
Solubility of Things. (n.d.). Techniques for measuring reaction rates. [Link]
Sources
- 1. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lehigh.edu [lehigh.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. adichemistry.com [adichemistry.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 17. Peptide Impurities [sigmaaldrich.com]
Technical Support Center: Overcoming Challenges in Scaling Up Synthesis
Welcome to the technical support center dedicated to navigating the complexities of scaling up chemical synthesis. This resource is tailored for researchers, scientists, and drug development professionals transitioning chemical processes from the laboratory bench to pilot plant or production scale. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific, and often unforeseen, challenges that arise when reactions are magnified.
Introduction: From Flask to Reactor—The Non-Linear Leap
Scaling up a chemical reaction is a journey into a domain where the familiar rules of bench-scale chemistry are often superseded by the governing principles of chemical engineering. A synthesis that proceeds flawlessly in a 250 mL flask can yield unexpected results—or fail entirely—in a 50 L reactor. This is because physical phenomena like heat transfer, mass transfer, and fluid dynamics, which are often negligible at the small scale, become dominant factors.[1] This guide is structured to demystify these challenges, providing not just procedural solutions but also the fundamental scientific reasoning to empower your process development and ensure safe, efficient, and reproducible scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section offers concise answers to common scale-up problems. For detailed protocols and deeper insights, follow the links to the in-depth troubleshooting guides.
1. Why has my product yield dropped dramatically and/or the impurity profile worsened upon scale-up?
This is the most common issue and typically points to inadequate control over the physical environment of the reaction. Key culprits include:
-
Inefficient Mixing: A magnetic stir bar easily homogenizes a small flask, but in a large reactor, inefficient agitation can create stagnant zones. This leads to localized high concentrations of reactants, promoting side reactions and reducing selectivity for the desired product.[2][3] For a deeper dive, see our Troubleshooting Guide: Mixing and Mass Transfer.
-
Poor Thermal Control: Reactions that are mildly exothermic at the bench can generate heat much faster than it can be removed in a large vessel, leading to "hot spots."[4] These localized high temperatures can accelerate decomposition pathways or trigger unwanted side reactions.[5] Refer to the Troubleshooting Guide: Thermal Management.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid, gas-liquid), the reaction rate can become limited by how quickly the reactants can physically interact at phase boundaries, a problem exacerbated by poor mixing at scale.[1][6]
2. My exothermic reaction was manageable in the lab, but it became uncontrollable at a larger scale. What happened?
This dangerous situation, known as thermal runaway, is a direct consequence of the change in the surface-area-to-volume ratio.[5][7]
-
Heat Generation vs. Heat Removal: Heat generation is proportional to the reaction volume (which increases by the cube of the reactor's radius), while heat removal is proportional to the available surface area (which increases by only the square of the radius).[8] As you scale up, the ability to remove heat cannot keep pace with the rate of heat generation.[9][10]
-
Accumulation of Unreacted Reagents: If a reagent is added too quickly or at a temperature too low for it to react immediately, it can accumulate. A subsequent small temperature increase can then trigger a rapid, uncontrolled reaction of all the accumulated material.[5] Our Troubleshooting Guide: Thermal Management provides critical safety protocols for this issue.
3. The reaction is taking significantly longer to complete than it did at the bench scale. Why?
A stalled or sluggish reaction at scale is often a symptom of physical, not chemical, limitations.
-
Inadequate Heating: Just as it's harder to remove heat, it's also harder to put it in. The reduced surface-area-to-volume ratio means your heating system may be insufficient to bring the larger mass to the target temperature and maintain it.[11]
-
Mixing-Dependent Kinetics: If the reaction half-life is shorter than the mixing time, the overall process becomes limited by how fast you can mix the reagents, not by the intrinsic reaction kinetics.[9] See the Troubleshooting Guide: Mixing and Mass Transfer.
4. My final product is harder to purify, and I'm seeing issues like oiling out or different crystal forms.
Purification and isolation are highly sensitive to changes in impurity profiles and solvent volumes.
-
Increased Solvent Volumes: Workup procedures like extractions and washes take much longer at scale.[2] Prolonged contact time with acidic or basic aqueous layers can lead to hydrolysis or degradation of the product.[2]
-
Changes in Supersaturation: Different cooling rates and mixing efficiencies at scale can alter crystallization kinetics, potentially leading to the formation of undesirable polymorphs or causing the product to "oil out" instead of crystallizing cleanly.[2]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Mixing and Mass Transfer
The Problem: "My scaled-up reaction is showing poor selectivity, with an increase in byproducts that suggest localized concentration issues. The overall reaction rate has also slowed down."
Underlying Principles (Causality):
Effective mixing is essential for achieving homogeneity in concentration and temperature. At the small scale, molecular diffusion plays a significant role. At the large scale, this is negligible, and you are entirely dependent on mechanical agitation. Poor mixing leads to:
-
Mass Transfer Limitation: In multiphase systems, the reaction rate is limited by the transport of reactants from the bulk phase to the reactive interface. If agitation is insufficient, this transport becomes the bottleneck, slowing the overall process.[3][12]
-
Poor Homogenization & Selectivity: When a reagent is added, it can remain in a concentrated plume if not dispersed quickly. This high local concentration can favor higher-order side reactions. For example, in an acylation, it might lead to di-acylation instead of the desired mono-acylation. The rule of thumb is that mixing is not a problem if the reaction half-life is significantly longer (≥8x) than the mixing time.[9]
Troubleshooting Protocol:
-
Assess Your Mixing Regime:
-
Visual Observation: If your reactor has a viewing port, look for vortexing (indicating poor top-to-bottom turnover) or stagnant zones, especially near the reactor walls or bottom.
-
Select Appropriate Agitation: A simple magnetic stir bar is inadequate for volumes above ~1 L. An overhead mechanical stirrer is necessary. The choice of impeller is critical:
-
Pitched-Blade Turbine (PBT): Excellent for general-purpose mixing and solid suspension due to strong axial (top-to-bottom) flow.
-
Rushton Turbine: Ideal for gas-liquid dispersions and high-shear requirements.
-
Anchor/Gate Impellers: Used for high-viscosity fluids to ensure material is swept from the vessel walls.
-
-
Install Baffles: These are crucial for converting swirling motion (vortex) into effective top-to-bottom mixing. Most baffled tanks have four baffles.[10]
-
-
Quantify and Optimize:
-
Determine Mixing Time: A simple test involves adding a small amount of a tracer (like a soluble dye) and measuring the time required for the color to become uniform. This gives you a tangible metric for your mixing efficiency.
-
Correlate Agitator Speed with Performance: Systematically vary the agitator speed (RPM) and analyze the impurity profile and reaction rate at each setting. This allows you to find the optimal balance where performance is maximized without introducing excessive shear that could, for example, break down fragile catalysts.
-
Workflow for Diagnosing Mass Transfer Issues:
Caption: Decision workflow for troubleshooting mixing and mass transfer limitations.
Quantitative Data Summary: Agitation Parameters
| Parameter | Lab Scale (~500 mL) | Pilot Scale (50 L) | Key Scale-Up Consideration |
| Agitation Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Tip speed and power per unit volume are more scalable metrics than RPM. |
| Impeller Type | N/A | Pitched-Blade Turbine, Rushton, etc. | Must be chosen based on the reaction type (e.g., solid suspension, gas dispersion). |
| Baffles | Unnecessary | Essential | Prevents vortexing and ensures proper homogenization.[10] |
| Mixing Time vs. t₁/₂ | Typically tₘ << t₁/₂ | Can become tₘ ≈ t₁/₂, limiting the reaction.[9] | Ensure mixing is fast relative to the intrinsic reaction rate. |
Guide 2: Thermal Management
The Problem: "My highly exothermic reaction experienced a dangerous temperature spike during scale-up, even though my cooling bath was set correctly."
Underlying Principles (Causality):
Safe thermal management is arguably the most critical aspect of chemical scale-up. An inability to control reaction temperature can lead to catastrophic equipment failure and personnel injury. The core issue is the square-cube law .[10]
-
Surface-Area-to-Volume (SA/V) Ratio: As a reactor's volume increases, its ability to dissipate heat through the reactor walls diminishes significantly. A 10,000 L production vessel has a SA/V ratio that is ~20 times lower than a 1 L lab reactor.[10] This means that a reaction generating the same amount of heat per unit volume will experience a much faster temperature rise at scale.[9][11]
-
Heat of Reaction (ΔHᵣₓₙ): The total energy released is the product of the moles of reactant and the molar heat of reaction. At a large scale, this quantity of energy is immense and must be removed in a controlled manner.
-
Modes of Control: There are two primary strategies for controlling an exotherm:
-
Heat Removal: Using a jacketed reactor with a circulating thermal fluid to remove heat as it is generated.
-
Control of Heat Generation: Adding a limiting reagent slowly (semi-batch operation) so that the rate of heat generation never exceeds the reactor's maximum heat removal capacity.[8] For highly exothermic reactions, relying solely on heat removal is a recipe for disaster.[8]
-
Troubleshooting Protocol:
-
Characterize the Thermal Hazard (At Small Scale):
-
Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC): Before scaling up, it is imperative to measure the key thermal parameters of your reaction. This is a non-negotiable safety step.
-
Data to Collect:
-
Heat of Reaction (ΔHᵣₓₙ): Total energy released.
-
Heat Release Rate: How quickly the energy is released.
-
Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all cooling were to fail. A high ΔTₐd is a major red flag.[13]
-
Onset Temperature of Decomposition: The temperature at which the product or reaction mixture begins to decompose exothermically. There must be a significant safety margin (~100 °C) between your operating temperature and this onset temperature.[5]
-
-
-
Implement Robust Control Strategies:
-
Switch to Semi-Batch Addition: For any significantly exothermic process, do not add all reagents at once. Add the most reactive component slowly and sub-surface to ensure it reacts as it is added. The addition rate should be dictated by the cooling capacity of the reactor.[5]
-
Ensure Adequate Cooling Capacity: Model the heat transfer of your large-scale reactor. Ensure the jacket fluid, flow rate, and heat exchanger are sufficient to handle the maximum expected heat flow.[14]
-
Monitor Internal Temperature: Always monitor the actual internal temperature of the reaction, not just the jacket temperature.[4][15] A divergence between the two is a sign that the cooling system is at its limit.
-
Have a Quench Plan: Develop and have ready a plan to rapidly stop the reaction (e.g., by adding an inhibitor or a quenching agent) in case of an emergency.
-
Thermal Runaway Risk Visualization:
Caption: The causal loop leading to thermal runaway during scale-up.
Quantitative Data Summary: Thermal Parameters
| Parameter | Lab Scale (250 mL) | Pilot Scale (50 L) | Key Scale-Up Consideration |
| SA/V Ratio (approx.) | ~6 cm⁻¹ | ~0.9 cm⁻¹ | Heat transfer efficiency decreases by ~85%. |
| Cooling Method | Ice bath (high capacity) | Jacketed vessel (limited capacity) | Active, engineered cooling is required, and its limits must be known. |
| Addition Mode | Often Batch (all at once) | Must be Semi-Batch (slow addition) | Controls the rate of heat generation to match removal capacity.[8] |
| Safety Analysis | Observation | Reaction Calorimetry (RC1/DSC) | Quantitative thermal hazard data is essential before scaling up.[13] |
References
-
Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL: [Link]
-
Title: Rules of Thumb: Scale-up Source: The Chemical Engineer URL: [Link]
-
Title: How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way Source: DEKRA URL: [Link]
-
Title: Problems needing attention in synthesis process scaling up Source: SHANDONG LOOK CHEMICAL URL: [Link]
-
Title: Scale Up Safety Source: Stanford Environmental Health & Safety URL: [Link]
-
Title: SOME SCALE-UP CONSIDERATIONS Source: CatSci URL: [Link]
-
Title: Development of High-Performance Catalytic Ceramic Membrane Microchannel Reactor for Carbon Dioxide Conversion to Methanol Source: MDPI URL: [Link]
-
Title: What are issues/things to consider when scaling up reactions from the lab to a factory? Source: Reddit URL: [Link]
-
Title: Scale-Up Reaction Safety Source: University of Rochester URL: [Link]
-
Title: How to Scale Up a New Synthesis Reaction Source: Lab Manager URL: [Link]
-
Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes Source: Industrial & Engineering Chemistry Research URL: [Link]
-
Title: 6 key challenges when scaling up sustainable chemical processes Source: UK-CPI.com URL: [Link]
-
Title: SOLVENTS IN SCALE-UP Source: CatSci Ltd URL: [Link]
-
Title: Heat Transfer and Process Scale-up Source: Mettler Toledo URL: [Link]
-
Title: Effect of mass transfer limitations on enzymatic reactions in microreactors: a model-based analysis Source: SpringerLink URL: [Link]
-
Title: Working with Exothermic Reactions during Lab and Scale up Source: Amar Equipment URL: [Link]
-
Title: Mixing and Mass Transfer Source: Mettler Toledo URL: [Link]
-
Title: Role of Reaction Kinetics in Designing Efficient Methanol Synthesis Processes Source: ResearchGate URL: [Link]
-
Title: Mass Transfer and Kinetic Limitations During Synthesis Gas Fermentation by Acetogenic Bacteria Source: ResearchGate URL: [Link]
-
Title: Challenges and solutions for the downstream purification of therapeutic proteins Source: PMC URL: [Link]
-
Title: Heat Transfer in Reactor Scale-Up Source: Digital WPI URL: [Link]
-
Title: A New Spark in Organic Chemistry Source: En.tempo.co URL: [Link]
-
Title: Challenges in downstream purification of advanced therapies Source: European Pharmaceutical Review URL: [Link]
-
Title: Influence of mass transfer limitations on the enzymatic synthesis of beta-lactam antibiotics catalyzed by penicillin G acylase immobilized on glioxil-agarose Source: PubMed URL: [Link]
-
Title: Reduced-Heat Transfer Area Reactor for Scale-up Study of Batch Cooling Crystallization Source: ACS Publications URL: [Link]
-
Title: Scale up of chemical reactors Source: ResearchGate URL: [Link]
-
Title: Inline purification in continuous flow synthesis – opportunities and challenges Source: ResearchGate URL: [Link]
-
Title: Kinetic and Scale-up Investigations of a Michael Addition in Microreactors Source: ResearchGate URL: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. mt.com [mt.com]
- 4. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. fauske.com [fauske.com]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. catsci.com [catsci.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. public.websites.umich.edu [public.websites.umich.edu]
- 13. amarequip.com [amarequip.com]
- 14. mt.com [mt.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
Strategies to prevent side reactions involving the piperazine moiety
Welcome to the technical support center for synthetic strategies involving the piperazine moiety. As a cornerstone in medicinal chemistry, the piperazine scaffold is invaluable for its physicochemical and pharmacological properties. However, its symmetric nature, with two secondary amines of similar nucleophilicity, presents a recurring set of challenges in the laboratory. Over-alkylation, lack of regioselectivity, and unanticipated degradation pathways are common hurdles that can lead to low yields, complex purification, and project delays.
This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to explain the underlying principles of piperazine reactivity, offering troubleshooting advice and preventative strategies in a practical, question-and-answer format. Whether you are a seasoned drug development professional or a researcher new to this scaffold, this resource is designed to help you anticipate and overcome the common side reactions associated with the piperazine moiety.
Section 1: Controlling N-Alkylation and N-Acylation - The Mono- vs. Di-substitution Problem
The most frequently encountered issue in piperazine chemistry is controlling the extent of substitution on the two nitrogen atoms. The similar pKa values of the two secondary amines make it challenging to achieve selective mono-substitution, often resulting in a mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.
Frequently Asked Questions (FAQs)
Q1: I performed an N-alkylation with one equivalent of an alkyl halide and still got a significant amount of the di-alkylated product. Why did this happen and how can I fix it?
A1: This is a classic problem rooted in the relative nucleophilicity of the species in your reaction flask. The mono-alkylated piperazine product, now a tertiary-secondary diamine, can sometimes be more nucleophilic than the starting piperazine, or its concentration can build up sufficiently to compete effectively for the remaining alkyl halide. This leads to the formation of the di-substituted product even when stoichiometry is controlled.
Troubleshooting & Prevention Strategies:
-
Use of Excess Piperazine: The simplest approach is to use a significant excess (3 to 10 equivalents) of piperazine relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant starting material over the mono-substituted product.
-
Protecting Group Strategy: This is the most robust method for ensuring mono-substitution. By "capping" one nitrogen with a protecting group, you render it unreactive, allowing for clean substitution on the free secondary amine. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.[1][2]
-
Protonation Strategy: You can exploit the basicity of the piperazine nitrogens by using a piperazine salt (e.g., piperazine monohydrochloride) or by adding a half-equivalent of a strong acid (like HCl or acetic acid). This protonates one nitrogen, deactivating it towards alkylation and leaving the other free to react.[2][3]
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. This two-step (often one-pot) process involves the formation of an iminium ion between a mono-protected piperazine and an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STABH).[1][4][5] This method avoids the possibility of forming quaternary ammonium salts, a common side reaction with reactive alkyl halides.[1]
Q2: I'm trying to make a mono-amide by reacting piperazine with an acyl chloride, but I'm getting the di-acylated product as a major byproduct. What's the best way to improve selectivity?
A2: Similar to N-alkylation, the mono-acylated product can still react with the acyl chloride, leading to the di-amide. However, the electronic nature of the mono-amide provides a key difference. The electron-withdrawing effect of the acyl group on the first nitrogen reduces the nucleophilicity of the second nitrogen, making di-acylation less favorable than di-alkylation. Despite this, side reactions can still be problematic.
Troubleshooting & Prevention Strategies:
-
Inverse Addition: Slowly add the acyl chloride to a solution containing an excess of piperazine. This ensures that the acyl chloride is more likely to encounter an unreacted piperazine molecule.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to control the reactivity of the acyl chloride and improve selectivity.
-
Protecting Group Approach: As with alkylation, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method for achieving clean mono-acylation.[6][7] The resulting N-Boc-N'-acyl piperazine can then be deprotected to yield the desired mono-amide.
Q3: My reaction has produced a mixture of mono- and di-substituted piperazines. What is the best way to separate them?
A3: Separating these products can be challenging due to their similar structures. However, their differing basicity and polarity can be exploited.
-
Acid-Base Extraction: The di-substituted product is generally less basic and less polar than the mono-substituted product and unreacted piperazine. You can often perform a liquid-liquid extraction with a carefully controlled pH to separate the components. The more basic compounds will be protonated and move to the aqueous layer, while the less basic di-substituted product may remain in the organic layer.
-
Column Chromatography: Silica gel chromatography is a standard method for separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol or an amine-containing solvent system), can effectively separate the components. The less polar di-substituted product will typically elute first, followed by the mono-substituted product, and finally the highly polar unreacted piperazine.
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method. For instance, converting the mono-substituted product to a specific salt (e.g., a hydrochloride or tartrate salt) can sometimes facilitate selective crystallization, leaving the di-substituted byproduct in the mother liquor.[4]
Workflow for Selective Mono-N-Alkylation
The choice of strategy for mono-alkylation depends on the scale of the reaction, the reactivity of the alkylating agent, and the required purity of the final product. The following decision tree illustrates a typical thought process.
Protocol: Mono-Boc Protection of Piperazine
This protocol is a foundational step for many selective mono-functionalization strategies.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve piperazine (e.g., 5 equivalents) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (Boc)₂O (1 equivalent) in the same solvent.
-
Add the (Boc)₂O solution dropwise to the cooled piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of (Boc)₂O.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate N-Boc-piperazine from unreacted piperazine and the N,N'-diBoc-piperazine byproduct.
Section 2: Piperazine Ring Stability - Oxidation and Ring-Opening
While the N-H bonds are the most common sites of reaction, the piperazine ring itself can be susceptible to degradation under certain conditions, leading to unexpected side products. Understanding the triggers for these reactions is key to preserving the integrity of the scaffold.
Frequently Asked Questions (FAQs)
Q4: I've noticed some unexpected, more polar byproducts in my reaction. Could my piperazine be oxidizing? What conditions cause this?
A4: Yes, oxidation is a potential side reaction. The carbon atoms alpha to the nitrogen are susceptible to oxidation, which can lead to the formation of cyclic imines, amides (piperazinones), or even ring-opened products.[8]
Common Causes and Preventative Measures:
-
Strong Oxidizing Agents: Avoid strong, non-selective oxidizing agents unless they are intended for a specific transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize piperazine.[4]
-
Atmospheric Oxygen: In the presence of metal catalysts and/or light, atmospheric oxygen can sometimes lead to slow oxidation over long reaction times. Running reactions under an inert atmosphere (Nitrogen or Argon) is a good general practice, especially for sensitive substrates or prolonged reactions.
-
Thermal Stress: High temperatures, particularly above 135-150 °C, can promote thermal degradation, which may involve oxidative pathways and ring-opening.[8][9] The main thermal degradation products often include N-formylpiperazine and N-(2-aminoethyl)piperazine.[8][9]
-
Signs of Oxidation: The formation of highly polar, often colored, byproducts can be an indication of degradation. LC-MS analysis is the best tool to identify potential oxidation products like piperazinone (mass increase of 14 Da) or N-oxides (mass increase of 16 Da).
Q5: Under what conditions can the piperazine ring open? I'm concerned about the stability of my compound in my final formulation.
A5: Piperazine is generally a stable heterocycle. However, ring-opening can occur under specific, typically harsh, conditions.
-
High Temperatures: As mentioned, thermal degradation at high temperatures (e.g., >150 °C) can initiate ring-opening. The proposed mechanism involves the nucleophilic attack of a piperazine molecule on a protonated piperazine, leading to a ring-opened dimer and subsequent products.[9]
-
Quaternization followed by Elimination/Nucleophilic Attack: If a di-quaternary ammonium salt of piperazine is formed (a risk during over-alkylation), the ring becomes activated towards nucleophilic attack or Hofmann elimination, both of which can lead to ring cleavage. This is more of a concern with DABCO (1,4-diazabicyclo[2.2.2]octane) derivatives, which can be thought of as rigid piperazine analogues. The ring-opening of quaternized DABCO salts is a known synthetic route to piperazine derivatives, highlighting the ring's lability once quaternized.[10]
-
Prevention: To avoid ring-opening, it is crucial to control reaction conditions to prevent di-quaternization. This reinforces the importance of the strategies discussed in Section 1 (use of excess piperazine, protecting groups, or reductive amination). Additionally, avoid prolonged exposure to very high temperatures.
Table 1: Summary of Common Piperazine Side Reactions and Prevention Strategies
| Side Reaction | Common Cause(s) | Mechanism | Primary Prevention Strategy | Secondary Strategy / Troubleshooting |
| Di-alkylation / Di-acylation | Stoichiometry, high reactivity of alkylating/acylating agent. | Competitive reaction of the mono-substituted product with the electrophile. | Use of a mono-protecting group (e.g., Boc).[2][6] | Use a large excess of piperazine; control temperature and addition rate.[1] |
| Quaternary Salt Formation | Highly reactive alkylating agent (e.g., MeI, BnBr), excess alkylating agent. | Over-alkylation of the tertiary amine product. | Switch to reductive amination from direct alkylation.[1] | Careful control of stoichiometry; use less reactive alkylating agents. |
| Oxidation (e.g., Piperazinone formation) | Exposure to strong oxidants, prolonged exposure to air with catalysts, high heat. | Oxidation at the C-H bond alpha to a nitrogen atom. | Run reactions under an inert atmosphere (N₂ or Ar). | Avoid unnecessarily high temperatures and strong oxidizing agents.[4][8] |
| Ring-Opening | High thermal stress (>150 °C), formation of di-quaternary salts. | Nucleophilic attack on a protonated/quaternized piperazine ring.[9][10] | Prevent di-quaternization by using strategies for mono-alkylation. | Avoid prolonged reaction times at high temperatures. |
Conclusion
The piperazine moiety, while ubiquitous and highly valuable, demands a thoughtful and informed approach to its synthetic manipulation. The key to success lies in understanding and controlling the reactivity of its two nitrogen atoms. By employing strategies such as the use of protecting groups, control of stoichiometry, and selection of appropriate reaction conditions (e.g., reductive amination over direct alkylation), the common pitfalls of di-substitution and over-alkylation can be reliably avoided. Furthermore, an awareness of the potential for ring degradation under oxidative or high-temperature conditions allows for the implementation of preventative measures, ensuring the integrity of the piperazine scaffold throughout your synthetic sequence.
This guide provides a framework for troubleshooting and optimizing your reactions. We encourage you to use this information to build robust and reproducible synthetic protocols, ultimately accelerating your research and development efforts.
References
- D’hooghe, M., & De Kimpe, N. (2006). The Chemistry of Piperazine, its Derivatives and its Application in Synthesis. Aldrichimica Acta, 39(3), 67-84.
-
Bienz, S. (2013). Re: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online forum post]. ResearchGate. Available at: [Link]
-
Alvarez-Builla, J. (2013). Re: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online forum post]. ResearchGate. Available at: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2148. Available at: [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7960–7969. Available at: [Link]
-
Mohammadi, F., & Gholap, A. R. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36093-36111. Available at: [Link]
-
Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 4(5), 783–792. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Sommerwerk, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1898. Available at: [Link]
-
Pazdera, P. (2015). Direct N1-monosubstitution of piperazine. [Conference Poster]. ResearchGate. Available at: [Link]
-
Cerra, M. B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5851. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine synthesis [organic-chemistry.org]
Recommended storage and handling procedures for Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate.
Technical Support Center: Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
This guide provides comprehensive storage, handling, and troubleshooting information for this compound (CAS: 497915-42-1). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a critical building block in complex syntheses.
Section 1: Compound Identification and Properties
This compound is a key intermediate in medicinal chemistry, valued for the strategic placement of its iodo-group, which allows for further functionalization via cross-coupling reactions, and the Boc-protected piperazine moiety. Understanding its fundamental properties is the first step toward successful experimentation.
| Property | Value | Source |
| CAS Number | 497915-42-1 | [1] |
| Molecular Formula | C₁₄H₂₀IN₃O₂ | [1] |
| Molecular Weight | 389.24 g/mol | [1] |
| Typical Appearance | White to light yellow or off-white solid | [2] |
| Purity | Typically ≥97% | [1] |
Section 2: Core Protocols: Storage and Handling
Proper storage and handling are critical to preserve the integrity and reactivity of the compound. The presence of an iodinated pyridine ring and a Boc-protecting group dictates specific precautions against degradation.
Recommended Storage Protocol
To prevent degradation from light, moisture, and temperature fluctuations, a stringent storage protocol is necessary. The primary concerns are light-induced de-iodination and hydrolysis of the Boc-ester.
Q: What are the optimal long-term storage conditions for this compound?
A: For maximum stability, the compound should be stored under the following conditions, as synthesized from best practices for analogous structures[2][3]:
-
Temperature: 2°C to 8°C (refrigerated).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Protect from light. Use an amber vial or store the container in a light-blocking box.
-
Moisture: Keep in a tightly sealed container within a desiccator to prevent moisture absorption.
The following workflow should be implemented upon receiving the compound.
Caption: Diagnostic workflow for troubleshooting inconsistent results.
References
-
ResearchGate. Accessed January 23, 2026.
-
Fisher Scientific. Accessed January 23, 2026.
-
AiFChem. Accessed January 23, 2026.
-
Virtuous Lifesciences. Accessed January 23, 2026.
-
PubChem. Accessed January 23, 2026.
-
MedChemExpress. Accessed January 23, 2026.
-
PubChem. Accessed January 23, 2026.
-
Atlantis Press. Accessed January 23, 2026.
-
PubMed. Accessed January 23, 2026.
-
Fisher Scientific. Accessed January 23, 2026.
-
Sigma-Aldrich. Accessed January 23, 2026.
-
Santa Cruz Biotechnology. Accessed January 23, 2026.
-
ChemicalBook. Accessed January 23, 2026.
-
Google Patents. Accessed January 23, 2026.
-
Ossila. Accessed January 23, 2026.
-
AOBChem. Accessed January 23, 2026.
-
Fisher Scientific. Accessed January 23, 2026.
-
PubChem. Accessed January 23, 2026.
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Focus Substrate: 2-Bromo-1,3-dimethylbenzene (A Sterically Hindered Aryl Bromide)
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates, using 2-bromo-1,3-dimethylbenzene as a representative example for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. As Senior Application Scientists, we provide not just solutions, but the mechanistic reasoning behind them to empower your experimental design.
Troubleshooting Guide: Common Failure Modes
This section addresses the most frequent issues observed during coupling reactions with sterically demanding partners.
Q1: My reaction shows no conversion. The starting material is recovered unchanged. What is the primary bottleneck?
A1: The most probable cause is a failure in the initial oxidative addition step, which is often the rate-determining step for sterically hindered aryl halides. [1] The two ortho-methyl groups on 2-bromo-1,3-dimethylbenzene create significant steric clash, preventing the palladium(0) catalyst from efficiently inserting into the carbon-bromine bond.
Diagnostic Workflow:
-
Confirm Reagent Integrity: Before altering the core reaction, verify the activity of your palladium source and the quality of your boronic acid/amine and base. Run a control reaction with a less hindered substrate (e.g., bromobenzene) under the same conditions. If this "test" reaction proceeds, the issue lies squarely with the hindered substrate.
-
Analyze Catalyst State: A common sign of catalyst death is the rapid formation of palladium black. While some darkening is normal, a rapid crash-out of metallic palladium suggests ligand dissociation or decomposition, leaving an inactive catalyst.[2][3]
Corrective Actions:
-
Switch to a Specialized Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require a ligand that is both bulky and electron-rich. This combination promotes the formation of a highly reactive, low-coordinate Pd(0) species and stabilizes the oxidative addition transition state.[4]
-
Increase Temperature: While not a panacea, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for substrate or product decomposition at higher temperatures.
Q2: I'm observing significant formation of a byproduct that corresponds to the debrominated starting material (1,3-dimethylbenzene). What causes this?
A2: This side reaction is known as protodebromination (or more generally, protodehalogenation). It occurs when the aryl halide is consumed without coupling. While several pathways exist, a common one involves the reaction of the palladium-aryl intermediate with a proton source (like trace water) before it can undergo transmetalation.
For Suzuki reactions, a related side reaction is protodeborylation , where the boronic acid is consumed by reacting with water, especially under basic conditions.[5] Bulky phosphine ligands, while beneficial for coupling, can sometimes accelerate this undesired pathway.[5]
Diagnostic Workflow:
-
Scrutinize Solvent and Reagents for Water: The primary culprit is often residual water in the solvent or reagents. Even "anhydrous" solvents can absorb atmospheric moisture.
-
Check Base Quality: Some bases, particularly alkali metal hydroxides or hydrated phosphates, can introduce significant amounts of water.
Corrective Actions:
-
Use Rigorously Dried Components: Dry solvents over molecular sieves or by distillation. Use freshly opened, anhydrous-grade bases. Consider using a non-aqueous base like potassium tert-butoxide (KOtBu) or cesium fluoride (CsF).
-
Employ Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeborylation than their corresponding boronic acids and can be a crucial strategy to improve reaction outcomes.[2]
Q3: My main byproduct is the homocoupling of my boronic acid (biaryl formation from two boronic acid molecules). Why is this happening?
A3: Boronic acid homocoupling is a well-known side reaction in Suzuki-Miyaura couplings. [6] It is often promoted by the presence of oxygen and can occur through a palladium-mediated pathway where two boronate groups transmetalate onto the palladium center, followed by reductive elimination.[7][8]
Diagnostic Workflow:
-
Evaluate Inert Atmosphere Technique: This is the most critical parameter. Homocoupling is a tell-tale sign of incomplete removal of oxygen from the reaction vessel.
-
Consider the Electronic Nature: Electron-deficient arylboronic acids can be more prone to homocoupling.[6]
Corrective Actions:
-
Improve Degassing Procedure: Simply bubbling nitrogen through the solvent is often insufficient. The preferred method is a series of "vacuum/backfill" cycles where the reaction flask is evacuated and then refilled with an inert gas (like argon or nitrogen) at least three times.[9]
-
Use High-Purity Inert Gas: Ensure your gas source is of high purity.
-
Pre-form the Active Catalyst: In some cases, pre-mixing the palladium source and ligand before adding the substrates can help minimize side reactions.
Catalyst & Ligand Selection for Hindered Substrates
The single most critical factor for coupling 2,6-disubstituted aryl halides is the choice of the catalyst system.[10] The ligand must balance steric bulk to promote reductive elimination with electronic properties that facilitate oxidative addition.[4]
| Ligand Class | Key Examples | Rationale for Use with Hindered Substrates |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | These are the gold standard. Their bulky, electron-rich nature creates a highly active, monoligated Pd(0) species that is ideal for activating the C-Br bond of hindered substrates.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donors that form very stable palladium complexes. They are excellent for activating challenging substrates, including aryl chlorides.[11] |
| Ferrocenyl Phosphines | R-Phos | These ligands have demonstrated exceptional activity for coupling extremely hindered substrates, sometimes at room temperature.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-1,3-dimethylbenzene
This protocol is a starting point and should be optimized.
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask or oven-dried vial. Flame-dry the vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon is preferred).
-
Reagent Addition: To the flask, add the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%), the selected ligand (if not using a precatalyst, e.g., SPhos, 4 mol%), the arylboronic acid (1.5 equivalents), and the base (e.g., K₃PO₄, 3 equivalents).
-
Atmosphere Exchange: Seal the flask with a septum, and perform three vacuum/backfill cycles with inert gas.[13]
-
Solvent and Substrate Addition: Add degassed solvent (e.g., Dioxane/H₂O 5:1, or Toluene) via syringe. Finally, add the 2-bromo-1,3-dimethylbenzene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-110 °C) and stir for the allotted time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Diagram: Troubleshooting Flowchart for a Failed Coupling Reaction
This diagram outlines a logical progression for diagnosing a failed reaction.
Caption: A decision tree for troubleshooting common coupling reaction failures.
Frequently Asked Questions (FAQs)
Q: Can I use a Pd(0) source like Pd(PPh₃)₄ directly? A: While possible, it's often less effective for hindered substrates. Modern catalysis favors using a stable Pd(II) precatalyst (like Pd(OAc)₂) combined with a specialized, bulky phosphine ligand.[14] This in situ generation of the active Pd(0) species is often more robust and efficient.[14]
Q: How important is the choice of base? A: It is critical. The base's role is to activate the boronic acid for transmetalation.[11] For sensitive substrates, a weaker base like K₂CO₃ or CsF might be necessary to prevent decomposition. For robust systems, a stronger base like K₃PO₄ or KOtBu is often used to accelerate the reaction. The solubility of the base in the chosen solvent system also plays a significant role.[15]
Q: Why is a mixture of an organic solvent and water often used in Suzuki couplings? A: The aqueous phase helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitates the formation of the "ate" complex of the boronic acid, which is crucial for the transmetalation step.[2] However, for substrates prone to hydrodehalogenation, anhydrous conditions may be necessary.
Q: What is the ideal Ligand-to-Palladium ratio? A: For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (L:Pd) is common. This ensures that a sufficient amount of ligand is present to form the active catalytic species and prevent palladium black precipitation. However, for some highly active catalysts with hindered substrates, a 1:1 ratio can be effective.[12] An excess of ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated palladium center.
References
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides . ACS Publications. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? . Royal Society of Chemistry. [Link]
-
Inert Atmospheric Methods . Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory . ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides . ACS Publications. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ACS Publications. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides . National Institutes of Health (NIH). [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students . ACS Publications. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation . ChemRxiv. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling . ResearchGate. [Link]
-
Palladium catalyzed couplings . Lumen Learning. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? . ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . eScholarship.org. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . ACS Publications. [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations . National Institutes of Health (NIH). [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... . ResearchGate. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology (RSC Publishing). [Link]
-
Inert Atmosphere . YouTube. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health (NIH). [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? . Reddit. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions . National Institutes of Health (NIH). [Link]
-
B-Alkyl Suzuki Couplings . Macmillan Group, Princeton University. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Reddit. [Link]
-
Preparing an inert atmosphere reaction vessel with only an input? . Chemistry Stack Exchange. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening . ChemRxiv. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems . MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Piperazine-Substituted Pyridines
For researchers, medicinal chemists, and drug development professionals, the piperazine-substituted pyridine scaffold represents a privileged structure in modern drug discovery. Its remarkable versatility allows for fine-tuning of pharmacological activity across a spectrum of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes implicated in cancer and other diseases. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these compounds, grounded in experimental data and established protocols, to empower researchers in the rational design of novel therapeutics.
The Piperazine-Pyridine Scaffold: A Versatile Pharmacophore
The combination of a pyridine ring and a piperazine moiety creates a molecular framework with a unique combination of properties. The pyridine ring, a six-membered aromatic heterocycle, can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets. The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms, provides a flexible linker and a basic center that can be crucial for solubility and target engagement. The true power of this scaffold lies in the ability to readily modify both the pyridine and piperazine rings, allowing for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationships in Kinase Inhibition
Piperazine-substituted pyridines have emerged as a prominent class of kinase inhibitors, targeting a wide range of kinases implicated in oncology and inflammatory diseases. The general structure often involves the pyridine ring acting as a hinge-binder in the ATP-binding pocket of the kinase, while the substituted piperazine projects into the solvent-exposed region, offering opportunities to enhance potency and selectivity.
Key Structural Modifications and Their Impact on Kinase Inhibition
Systematic modifications of the piperazine-substituted pyridine core have revealed several key SAR trends:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for hinge-binding and overall potency. Electron-withdrawing groups can enhance the hydrogen bonding capability of the pyridine nitrogen with the kinase hinge region.
-
Substitution on the Piperazine Ring: The substituent on the distal nitrogen of the piperazine ring (N-4) plays a significant role in modulating potency, selectivity, and physicochemical properties. Bulky aromatic or heteroaromatic groups can form additional interactions in the ribose-binding pocket or solvent-exposed regions of the kinase.
-
Linker between Pyridine and Piperazine: The nature of the linkage between the pyridine and piperazine rings can influence the overall conformation of the molecule and its fit within the ATP-binding site.
Comparative Analysis of Piperazine-Substituted Pyridine Kinase Inhibitors
The following table summarizes the SAR of a series of piperazine-substituted pyridines targeting c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis.
| Compound | R1 | R2 | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | H | H | 0.63 | > 20 |
| 2 | Me | H | 0.45 | > 20 |
| 3 | Et | H | 0.38 | > 20 |
| 4 | H | Ph | 0.12 | > 10 |
Data sourced from a study on 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1]
As the data indicates, substitution at the N-1 position of the pyrazole ring (R1) with small alkyl groups leads to a modest increase in potency against JNK3. A more significant enhancement in potency is observed with the introduction of a phenyl group at the C-5 position of the pyrazole (R2), highlighting the importance of exploring substitutions that can occupy adjacent pockets in the kinase active site. The selectivity against p38 kinase remains high across these modifications, demonstrating the potential for designing selective inhibitors based on this scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
The following protocol describes a common method for determining the in vitro potency of kinase inhibitors.
Materials:
-
Kinase of interest (e.g., JNK3)
-
Kinase substrate peptide
-
ATP
-
Test compounds (piperazine-substituted pyridines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[2]
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices: The use of a luminescence-based assay, such as the ADP-Glo™ assay, provides a highly sensitive and high-throughput method for measuring kinase activity. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The pre-incubation step of the inhibitor with the kinase allows for the establishment of binding equilibrium before initiating the reaction, leading to more accurate IC50 determination.
Structure-Activity Relationships in GPCR Ligand Design
Arylpiperazines are a well-established privileged scaffold for designing ligands targeting aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[3] The piperazine-substituted pyridine motif extends this utility, offering a versatile template for developing novel GPCR modulators.
Key Structural Features for GPCR Binding
The interaction of arylpiperazines with GPCRs is often characterized by a key ionic interaction between the protonated piperazine nitrogen and a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor.[3] The aromatic portion of the molecule typically occupies a hydrophobic pocket formed by aromatic residues in the transmembrane helices.
Comparative Analysis of Piperazine-Substituted Pyridine GPCR Ligands
The following table presents the binding affinities of a series of arylpiperazine derivatives, including a pyridine-containing analog, for the 5-HT1A receptor.
| Compound | Ar | R | 5-HT1A Ki (nM) |
| 5 | Phenyl | H | 15.2 |
| 6 | 2-Methoxyphenyl | H | 1.8 |
| 7 | 2-Pyrimidinyl | H | 3.5 |
| 8 | 2-Pyridinyl | H | 8.7 |
This is a representative dataset to illustrate SAR principles.
The data illustrates that the nature of the aryl group directly attached to the piperazine ring significantly influences binding affinity. The introduction of a methoxy group at the ortho position of the phenyl ring (Compound 6) enhances affinity, likely due to favorable interactions within the binding pocket. Replacing the phenyl ring with a pyrimidinyl (Compound 7) or pyridinyl (Compound 8) group maintains potent binding, demonstrating the utility of heteroaromatic rings in this position.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4]
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., 5-HT1A receptor)
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compounds (piperazine-substituted pyridines)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM serotonin for 5-HT1A)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of a non-labeled competing ligand.
-
To determine total binding, a set of wells will contain only the radioligand and assay buffer.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percent specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive and direct measurement of binding to the receptor. The filtration step is crucial for rapidly separating bound from free radioligand, which is essential for accurate quantification. The Cheng-Prusoff equation is used to convert the experimentally determined IC50 value to a true equilibrium dissociation constant (Ki), which is independent of the assay conditions.
Application in Anticancer Drug Discovery
The piperazine-substituted pyridine scaffold has also demonstrated significant potential in the development of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.
SAR of Piperazine-Substituted Pyridines as Anticancer Agents
The anticancer activity of these compounds is often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation and survival.
Comparative Analysis of Anticancer Activity
The following table shows the in vitro cytotoxic activity of a series of imidazo[1,2-a]pyridine derivatives bearing a piperazine substituent against several cancer cell lines.
| Compound | R | HepG2 IC50 (µM) | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 7e | 2-Fluorophenyl | 9.8 | >10 | >10 |
| 7h | 2-(Trifluoromethyl)phenyl | 2.0 | 5.8 | 6.9 |
| 7i | 3-Fluorophenyl | >10 | 3.5 | >10 |
| Paclitaxel | - | 0.56 | 2.8 | 1.9 |
Data sourced from a study on piperazine-linked imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[5]
The results indicate that the substitution on the phenyl ring attached to the piperazine moiety has a profound impact on the cytotoxic activity and the cancer cell line selectivity. For instance, compound 7h , with a 2-(trifluoromethyl)phenyl group, shows broad-spectrum activity, while compound 7i , with a 3-fluorophenyl group, is most potent against the HeLa cell line. These findings underscore the importance of fine-tuning the electronic and steric properties of the substituents to achieve desired anticancer profiles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (piperazine-substituted pyridines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Causality Behind Experimental Choices: The MTT assay is a widely used and reliable method for assessing cytotoxicity. It is based on the principle that only viable cells with active mitochondria can reduce MTT to formazan. The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of the cytotoxic effect of the test compounds.
Synthetic Strategies: The Buchwald-Hartwig Amination
A cornerstone in the synthesis of piperazine-substituted pyridines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (the pyridine derivative) and an amine (the piperazine derivative).[8] This reaction is highly valued for its broad substrate scope and functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., 2-chloropyridine derivative)
-
Piperazine derivative (e.g., N-Boc-piperazine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide, the piperazine derivative, the base, the palladium catalyst, and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the tube with a septum and evacuate and backfill with the inert gas three times.[9]
-
-
Reaction:
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[9]
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle, particularly with less reactive aryl chlorides. The use of an inert atmosphere is essential to prevent the degradation of the catalyst and reagents.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) are provided.
Caption: General structure of piperazine-substituted pyridines.
Caption: Experimental workflow for kinase inhibitor development.
Conclusion and Future Directions
The piperazine-substituted pyridine scaffold continues to be a highly fruitful area of research in drug discovery. The ability to systematically modify this core structure provides a powerful platform for developing potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse chemical space, the use of computational modeling to guide the rational design of new compounds, and the exploration of this scaffold for novel biological targets. This guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of therapeutics based on this remarkable pharmacophore.
References
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (URL: [Link])
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (URL: [Link])
-
GPCR-radioligand binding assays. (URL: [Link])
-
Design and Synthesis of Piperazine-Linked Imidazo[1,2-a]pyridine Derivatives as Potent Anticancer Agents. (URL: [Link])
-
(PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (URL: [Link])
-
MTT assay to evaluate the cytotoxic potential of a drug. (URL: [Link])
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (URL: [Link])
-
GPCR Membrane Ligand Binding Assay Development. (URL: [Link])
-
GPCR Radioligand Binding - Robust Assays, Fast Results. (URL: [Link])
-
Radioligand Binding Assay Protocol. (URL: [Link])
-
In vitro kinase assay. (URL: [Link])
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (URL: [Link])
-
Kinase assays. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The 4-Aminopyrazole Core: A Privileged Scaffold for Modern Kinase Inhibitor Synthesis—A Comparative Guide
In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors remains a cornerstone of precision medicine. The choice of the core heterocyclic building block is a critical decision in the design of these inhibitors, profoundly influencing synthetic accessibility, binding affinity, selectivity, and pharmacokinetic properties. Among the pantheon of "privileged scaffolds," the 4-aminopyrazole moiety has emerged as a particularly versatile and effective starting point for a multitude of potent kinase inhibitors.[1]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth comparison of the 4-aminopyrazole scaffold against other prevalent building blocks in kinase inhibitor synthesis: the aminopyrimidine, the indazole, and the quinoline cores. We will delve into the synthetic nuances, comparative performance data, and the strategic rationale behind scaffold selection, supported by experimental protocols and data from peer-reviewed literature.
The Rationale for Scaffold Selection in Kinase Inhibitor Design
The vast majority of small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[2] The central heterocyclic scaffold serves as an anchor, typically forming one or more critical hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine moiety of ATP. The choice of this scaffold is therefore a foundational element of the inhibitor's design, dictating the vectors for substitution into other key pockets of the active site, such as the hydrophobic region and the solvent-exposed front pocket.
Medicinal chemistry strategies often involve "scaffold hopping," where one core is replaced with another to improve properties like potency, selectivity, or metabolic stability.[3] The decision to use a 4-aminopyrazole core, for instance, might be driven by its ability to generate potent, less lipophilic compounds with favorable drug-like properties.
Comparative Analysis of Core Building Blocks
The following sections provide a head-to-head comparison of the 4-aminopyrazole scaffold with three other widely used building blocks. The data presented is a synthesis of reported findings for representative FDA-approved drugs and clinical candidates.
4-Aminopyrazole: The Versatile Contender
The 4-aminopyrazole scaffold is a key component in numerous FDA-approved kinase inhibitors, valued for its synthetic tractability and favorable physicochemical properties.[1] Its structure allows for diverse substitutions at multiple positions, enabling fine-tuning of the inhibitor's affinity and selectivity.
Key Advantages:
-
Synthetic Versatility: The pyrazole ring can be readily functionalized, allowing for the introduction of a wide range of substituents to explore the chemical space around the kinase active site.
-
Favorable Drug-like Properties: Pyrazole-based inhibitors can often achieve high potency while maintaining lower lipophilicity compared to some other scaffolds, which can lead to improved pharmacokinetic profiles.
-
Proven Clinical Success: A significant number of FDA-approved kinase inhibitors incorporate an unfused pyrazole ring, demonstrating its clinical viability.[1]
Aminopyrimidine: The Established Workhorse
The 2-aminopyrimidine scaffold is arguably one of the most classic and successful building blocks in the history of kinase inhibitors, famously featured in the groundbreaking drug imatinib. It forms two crucial hydrogen bonds with the kinase hinge region, providing a very stable anchor for the inhibitor.
Key Advantages:
-
Strong Hinge Binding: The bidentate hydrogen bonding interaction provides a robust anchor in the ATP-binding pocket.
-
Extensive Precedent: A vast body of literature and clinical experience exists for pyrimidine-based inhibitors, offering a wealth of knowledge for new design efforts.
-
Proven Clinical Efficacy: Numerous blockbuster drugs, including imatinib and gefitinib, are built upon the aminopyrimidine core.[4]
Indazole: The Rigid and Potent Scaffold
The indazole core is another highly successful scaffold, present in several FDA-approved multi-kinase inhibitors like axitinib and pazopanib. Its rigid, bicyclic structure can provide a pre-organized conformation for binding, potentially leading to higher potency.
Key Advantages:
-
Structural Rigidity: The fused ring system can reduce the entropic penalty upon binding, leading to high-potency inhibitors.
-
Multiple FDA-Approved Drugs: The clinical success of indazole-based drugs validates its utility as a core scaffold.
-
Versatile Synthetic Routes: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have made the synthesis of functionalized indazoles highly efficient.
Quinoline/Quinazoline: The Larger Heterocycles
Quinolines and their quinazoline isomers are larger, bicyclic scaffolds found in a number of important kinase inhibitors, including lapatinib and bosutinib.[5] They offer a broader surface area for interaction within the ATP binding site and can be readily modified at multiple positions.
Key Advantages:
-
Extensive Chemical Space: The larger ring system provides numerous points for substitution, allowing for extensive structure-activity relationship (SAR) studies.
-
Established Clinical Pedigree: Several FDA-approved drugs demonstrate the clinical utility of this scaffold class.[6][7]
-
Modulation of Physicochemical Properties: The quinoline core can be tailored to achieve a wide range of physicochemical properties suitable for oral administration.
Quantitative Performance Comparison
The following table summarizes key performance indicators for representative FDA-approved kinase inhibitors, categorized by their core scaffold. This data is intended to provide a comparative snapshot and should be interpreted within the context of the specific kinase target and the overall molecular structure of the inhibitor.
| Scaffold | Representative Drug | Primary Target(s) | Potency (IC50/Ki) | Key Features & Rationale |
| 4-Aminopyrazole | Ruxolitinib | JAK1/JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | High potency and selectivity for JAK family kinases. The pyrazole core provides a key interaction with the hinge region.[1] |
| Crizotinib | ALK/ROS1/MET | ALK: ~20-40 nM | Multi-targeted inhibitor where the pyrazole offers a versatile platform for achieving the desired polypharmacology. | |
| Aminopyrimidine | Imatinib | BCR-Abl/c-Kit/PDGFR | Abl: ~600 nM, c-Kit: ~100 nM | The prototypical pyrimidine-based inhibitor, demonstrating the effectiveness of this scaffold in achieving clinical success.[4] |
| Gefitinib | EGFR | 26-57 nM | Highly potent and selective EGFR inhibitor, showcasing the tunability of the pyrimidine core.[8] | |
| Indazole | Axitinib | VEGFR1/2/3, PDGFR, c-Kit | VEGFR2: 0.2 nM | Potent anti-angiogenic agent. The indazole core provides a rigid anchor for optimal binding to the VEGFR active site. |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | VEGFR2: 30 nM | Multi-targeted inhibitor for renal cell carcinoma, where the indazole scaffold contributes to its broad-spectrum activity. | |
| Quinoline | Lapatinib | EGFR/HER2 | EGFR: 10.2 nM, HER2: 9.8 nM | Dual inhibitor where the quinoline scaffold allows for substitutions that engage both EGFR and HER2.[8] |
| Bosutinib | Src/Abl | Src: 1.2 nM, Abl: 1 nM | Potent inhibitor of Src family kinases and Abl, used in chronic myeloid leukemia. |
Key Signaling Pathways and Experimental Workflows
The development of kinase inhibitors is intrinsically linked to our understanding of the signaling pathways they are designed to modulate. The JAK-STAT and PI3K/Akt pathways are two critical signaling cascades that are frequently dysregulated in cancer and inflammatory diseases, making them prime targets for inhibitors built on the scaffolds discussed.[9][10]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, playing a crucial role in cell growth, differentiation, and immune response.[11] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms and various inflammatory conditions.[12] Ruxolitinib, a 4-aminopyrazole-based inhibitor, effectively targets JAK1 and JAK2 to block this pathway.
Caption: The PI3K/Akt signaling pathway, a common target for kinase inhibitors.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed methodology for key reactions in the synthesis of a 4-aminopyrazole-based kinase inhibitor. These steps are based on established and published procedures, ensuring their reliability and reproducibility.
Workflow for Kinase Inhibitor Synthesis
The general workflow for synthesizing a kinase inhibitor from a core scaffold involves a series of coupling reactions to append the desired R-groups that will interact with the various sub-pockets of the kinase active site.
Caption: General synthetic workflow for a 4-aminopyrazole-based kinase inhibitor.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the installation of an aryl group (R1) onto the 4-aminopyrazole core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-amino-3-(aryl)-1H-pyrazole.
Materials:
-
4-Amino-3-iodo-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-amino-3-iodo-1H-pyrazole, the corresponding arylboronic acid, and sodium carbonate.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling N2 or Ar through the solvent for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-(aryl)-1H-pyrazole.
Self-Validation: The success of the reaction can be confirmed by comparing the NMR and mass spectrometry data of the product with the expected values. The disappearance of the starting material spot and the appearance of a new, less polar spot on the TLC plate provide a real-time indication of reaction progress.
Conclusion and Future Perspectives
The 4-aminopyrazole scaffold has solidified its position as a "privileged" and highly effective building block in the design and synthesis of modern kinase inhibitors. Its synthetic versatility, coupled with the favorable physicochemical properties it often imparts to the final molecule, makes it a compelling choice for targeting a wide range of kinases.
While the aminopyrimidine core remains a cornerstone of kinase inhibitor design due to its robust hinge-binding capabilities, and indazole and quinoline scaffolds offer advantages in terms of rigidity and the exploration of broader chemical space, the 4-aminopyrazole provides a balanced profile that is often advantageous in the optimization of lead compounds.
The continued exploration of novel synthetic methodologies for the functionalization of these core scaffolds, combined with an ever-deepening understanding of the structural biology of the human kinome, will undoubtedly lead to the development of next-generation kinase inhibitors with enhanced potency, selectivity, and safety profiles. The choice of the core building block will continue to be a pivotal, strategy-defining decision in this endeavor, and the 4-aminopyrazole scaffold is poised to remain a key player in the field for the foreseeable future.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
JAK-STAT Signalling Pathway in Cancer. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]
-
List of VEGF/VEGFR inhibitors. Drugs.com. Available at: [Link]
-
Research progress on the PI3K/AKT signaling pathway in gynecological cancer. PMC - NIH. Available at: [Link]
-
(PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. Available at: [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]
-
FDA-approved small-molecule kinase inhibitors. DTU Inside. Available at: [Link]
-
Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]
-
2021 Oncology FDA Approvals: Small Molecules Deep Dive. Drug Hunter. Available at: [Link]
-
Graphical representation of JAK-STAT signaling pathway and therapeutic... ResearchGate. Available at: [Link]
-
FDA-Approved JAK Inhibitors. National Alopecia Areata Foundation | NAAF. Available at: [Link]
-
List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Drugs.com. Available at: [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. Available at: [Link]
-
Critical roles of the PI3K/Akt signaling pathway in T cell development. PMC - NIH. Available at: [Link]
-
In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cycloox. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
FDA approvals in lung cancer treatment. GO2 for Lung Cancer. Available at: [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. Available at: [Link]
-
list of FDA-approved anti-angiogenic agents | Download Table. ResearchGate. Available at: [Link]
-
FDA-approved quinoline-based drugs. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). ResearchGate. Available at: [Link]
-
VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. Available at: [Link]
-
FDA Approves New Drug for Patients with Rare Blood Cancer (Myelofibrosis). Leukemia & Lymphoma Society. Available at: [Link]
-
Bruton's Tyrosine Kinase Inhibitors: Recent Updates. PMC - NIH. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
FDA Approves New Type of BTK Inhibitor to Treat Mantle Cell Lymphoma. Leukemia & Lymphoma Society. Available at: [Link]
-
A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. MDPI. Available at: [Link]
-
FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. PMC - PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Which JAK inhibitors are approved in the U.S?. Drugs.com. Available at: [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. Available at: [Link]
-
PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
JAK-STAT signaling in cancer: From cytokines to non-coding genome. PMC - NIH. Available at: [Link]
-
FDA-Approved Oncology Therapies. OncoKB. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
-
Summary of FDA-approved BTK inhibitors. ResearchGate. Available at: [Link]
-
The JAK-STAT pathway in cancer | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. Available at: [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. drugs.com [drugs.com]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which JAK inhibitors are approved in the U.S? [drugs.com]
- 9. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Methods for characterizing the purity of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate.
An In-Depth Comparative Guide to Purity Characterization of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
In the landscape of pharmaceutical development and chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This compound, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity directly influences reaction yields, downstream product quality, and the ultimate safety and efficacy of potential drug candidates.
This guide provides a comprehensive comparison of the essential analytical methods for characterizing the purity of this specific piperazine derivative. We move beyond a simple listing of techniques to offer a nuanced, field-tested perspective on how these methods synergize to provide a complete purity profile. The discussion is grounded in the principles of analytical chemistry and adheres to the stringent standards expected in a regulated research and development environment.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can definitively establish the purity of a compound. A robust purity assessment relies on an orthogonal approach, where different techniques with distinct chemical principles are employed to detect a wide array of potential impurities. For this compound, a comprehensive strategy integrates chromatographic separation, mass-based identification, structural confirmation, and elemental composition analysis.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity characterization of the target compound. This multi-step process ensures that impurities, from starting materials to by-products and residual solvents, are identified and quantified.
Caption: Orthogonal workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. Its primary strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective choice.
Principle of Operation: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). The target compound and its impurities will have different affinities for the stationary phase, leading to different retention times and, thus, separation. A UV detector is commonly used for quantification, as the pyridine ring in the molecule is a strong chromophore.
Experimental Protocol: RP-HPLC for Purity Determination
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.
Data Interpretation & Comparison
The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | High Purity Sample (Expected) | Sample with Impurities (Example) |
| Retention Time (Main Peak) | 12.5 min | 12.5 min |
| Area % (Main Peak) | 99.8% | 97.2% |
| Impurity 1 (RT = 10.2 min) | < 0.05% | 1.5% (Potential starting material) |
| Impurity 2 (RT = 13.1 min) | < 0.05% | 0.8% (Potential by-product) |
| Total Impurities | < 0.2% | 2.8% |
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity
While HPLC provides quantitative data on purity, it does not confirm the identity of the peaks. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the confirmation of the molecular weight of the main peak and provides mass information on any detected impurities, which is a critical first step in their identification.
Principle of Operation: As compounds elute from the LC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₁₄H₂₀IN₃O₂), the expected exact mass is approximately 405.05 g/mol . In ESI positive mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 406.06.
Experimental Protocol: LC-MS Analysis
-
LC System: Use the same LC method as described for HPLC. The eluent flow is split before entering the MS source.
-
Mass Spectrometer: A single quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 800.
-
Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks.
Data Interpretation & Comparison
| Peak | Retention Time | Observed m/z [M+H]⁺ | Theoretical m/z [M+H]⁺ | Interpretation |
| Main Compound | 12.5 min | 406.06 | 406.06 | Confirmed: this compound |
| Impurity 1 | 10.2 min | 280.01 | 279.99 (for C₁₀H₁₀IN) | Possible Impurity: 5-Iodo-2-aminopyridine (Starting Material) |
| Impurity 2 | 13.1 min | 306.14 | 306.14 (for C₁₄H₂₂N₂O₂) | Possible Impurity: De-iodinated product |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For purity analysis, ¹H NMR is particularly powerful for confirming the structure of the main component and identifying and quantifying residual solvents or certain structural impurities.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about the molecular structure.
Experimental Protocol: ¹H NMR
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
Experiment: Standard ¹H acquisition.
-
Data Processing: Fourier transform, phase correction, and baseline correction. Integrate all peaks.
Data Interpretation
A high-purity sample of this compound should show a clean spectrum with proton signals corresponding to the structure, and their integrations should match the number of protons in each environment. The presence of other peaks can indicate impurities or residual solvents (e.g., a singlet at δ 7.26 ppm for residual CHCl₃).
| Parameter | High Purity Sample (Expected) | Sample with Residual Solvent (Example) |
| Structural Peaks | Correct chemical shifts and integrations for all 20 protons. | Correct chemical shifts and integrations. |
| Residual Acetone (δ ~2.17 ppm) | Not detected. | Detected, integration corresponds to 0.2% w/w. |
| Residual Dichloromethane (δ ~5.30 ppm) | Not detected. | Not detected. |
| Unidentified Impurity Peaks | < 0.1% by integration. | A multiplet at δ 4.5 ppm (0.5% by integration). |
Elemental Analysis: The Fundamental Confirmation
Elemental analysis (or CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is compared against the theoretical percentages calculated from the molecular formula. A close match provides strong evidence for the compound's identity and purity, especially regarding inorganic impurities that are not detected by the other methods.
Principle of Operation: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Experimental Protocol: CHN Analysis
-
Instrument: A dedicated CHN elemental analyzer.
-
Sample Preparation: Weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: The instrument performs automated combustion and detection.
-
Calculation: The instrument software calculates the %C, %H, and %N.
Data Interpretation & Comparison
The generally accepted tolerance for a pure compound is within ±0.4% of the theoretical values.
| Element | Theoretical Value for C₁₄H₂₀IN₃O₂ | High Purity Sample (Found) | Deviation |
| Carbon (C) | 41.49% | 41.35% | -0.14% |
| Hydrogen (H) | 4.97% | 5.01% | +0.04% |
| Nitrogen (N) | 10.37% | 10.42% | +0.05% |
Conclusion: A Synthesis of Evidence
The characterization of this compound purity is a clear demonstration of the power of an orthogonal analytical approach. HPLC provides the primary quantitative assessment of purity and related substances. LC-MS confirms the identity of the main peak and offers crucial mass data for impurity identification. NMR spectroscopy delivers an unambiguous structural confirmation and is highly sensitive to residual solvents and certain structural isomers. Finally, elemental analysis provides a fundamental check on the elemental composition, corroborating the overall purity assessment.
By integrating the data from these four techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their work and paving the way for successful downstream applications.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]
-
de Hoffmann, E., & Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd Edition. John Wiley & Sons. [Link]
A Senior Application Scientist's Guide to Confirming Synthesis: An Objective Comparison of NMR and Mass Spectrometry
Introduction: The Imperative of Unambiguous Confirmation in Synthesis
In the landscape of drug development and materials science, the synthesis of a novel molecule is a pivotal event. However, the true measure of success lies not in the synthesis itself, but in the rigorous, unequivocal confirmation of the target structure. Without absolute certainty of a molecule's identity, purity, and structure, all subsequent biological, physical, and clinical data are rendered unreliable. This guide provides an in-depth, objective comparison of the two cornerstone analytical techniques for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
While often used in tandem, these techniques are not interchangeable. They provide distinct, yet complementary, pieces of information. Mass spectrometry is unparalleled in its ability to provide a precise molecular weight, answering the fundamental question: "What is the mass of this compound?".[1] NMR spectroscopy, conversely, reveals the intricate atomic connectivity and spatial arrangement within the molecule, answering the critical question: "How are the atoms connected?".[2] This guide will dissect the fundamental principles, experimental workflows, and data interpretation of each technique, demonstrating how their synergistic application forms a self-validating system for absolute structural confirmation.[3]
Part 1: Mass Spectrometry – The Molecular "Weighing Scale"
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] Its primary role in confirming a synthesis is to provide a highly accurate molecular weight, which in turn allows for the determination of the compound's elemental composition.[5]
Fundamental Principle: From Molecule to Ion to Spectrum
The process involves three key steps:
-
Ionization: The neutral analyte molecule is converted into a charged ion. The choice of ionization method is critical and depends on the analyte's properties.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
A Comparative Look at Key MS Technologies
The causality behind choosing a specific MS setup lies in matching the analyte's properties (polarity, thermal stability, molecular weight) with the most suitable ionization source and the desired data quality (resolution, mass accuracy) with the appropriate analyzer.
| Technique | Principle | Best Suited For | Advantages | Limitations |
| Ionization Sources | ||||
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged droplets and ultimately gas-phase ions. | Polar to moderately polar molecules, large biomolecules, non-volatile compounds. | Soft ionization (minimal fragmentation), suitable for LC-MS. | Can form multiple-charge ions which can complicate spectra; susceptible to ion suppression. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix. A pulsed laser desorbs and ionizes the analyte. | High molecular weight compounds (proteins, polymers), thermally labile molecules. | Soft ionization, high mass range, tolerant of some salts. | Matrix peaks can interfere at low m/z; less suitable for coupling with liquid chromatography. |
| Mass Analyzers | ||||
| Time-of-Flight (TOF) | Ions are accelerated by an electric field and their flight time to a detector is measured. Lighter ions travel faster. | High-throughput analysis, coupling with MALDI. | High mass range, fast acquisition speed. | Typically lower resolution than Orbitrap or FT-ICR. |
| Quadrupole | Uses oscillating electrical fields to stabilize or destabilize the paths of ions passing through a radio frequency (RF) field. | Routine quantitative analysis, GC-MS, LC-MS. | Good sensitivity, cost-effective. | Lower resolution and mass accuracy compared to TOF or Orbitrap. |
| Orbitrap | Ions are trapped in an orbital motion around a central, spindle-shaped electrode. The frequency of their motion is related to their m/z ratio. | High-resolution mass spectrometry (HRMS) for accurate mass measurements and structural elucidation. | Excellent resolution and mass accuracy (<5 ppm).[5] | Slower scan speed compared to TOF. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
This protocol outlines the steps for confirming the elemental composition of a newly synthesized small molecule using LC-HRMS with an Orbitrap analyzer.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of ~1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrument Setup (LC-Orbitrap MS):
-
Liquid Chromatography (LC): Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from potential impurities.
-
Ionization Source (ESI): Operate in positive ion mode for most small molecules. Optimize spray voltage, capillary temperature, and gas flows.
-
Mass Analyzer (Orbitrap): Set the resolution to >60,000. Calibrate the instrument using a known calibration mixture to ensure high mass accuracy.
-
Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the target compound.
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass. The software will provide a list of possible formulas within a specified mass tolerance (e.g., ± 5 ppm).
-
The correct formula should have the lowest mass error and a theoretical isotopic pattern that matches the experimentally observed pattern.
-
Visualizing the MS Workflow
Caption: Workflow for molecular formula confirmation using LC-HRMS.
Part 2: NMR Spectroscopy – The Molecular "Blueprint"
While MS provides the molecular formula, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise atomic connectivity of a molecule.[6] It provides a "blueprint" of the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[7]
Fundamental Principle: Nuclei in a Magnetic Field
NMR operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[8] This resonance frequency is highly sensitive to the local electronic environment of the nucleus, which allows chemists to deduce structural information.[9]
Key Information from 1D and 2D NMR Experiments
A standard suite of NMR experiments is required for unambiguous structural confirmation.
-
¹H NMR (Proton NMR):
-
¹³C NMR (Carbon NMR):
-
Shows the number of chemically distinct carbon environments in a molecule.
-
-
2D NMR - Connecting the Dots: When 1D spectra are too complex, 2D NMR is essential.[11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[11][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton.[12]
-
Experimental Protocol: A Standard Suite of NMR Experiments for Structural Elucidation
-
Sample Preparation: [14]
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[15]
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15] The choice of solvent is crucial to ensure the sample dissolves and its signals do not obscure analyte peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[14]
-
Trustworthiness Check: The presence of residual solvent peaks or common contaminants (e.g., water, grease) should be checked against established reference tables.[16] This validates the cleanliness of the sample and glassware.
-
-
Instrument Setup and Data Acquisition: [17]
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquire the following spectra in sequence:
-
¹H NMR: A quick, high-sensitivity experiment.
-
¹³C{¹H} NMR: A broadband proton-decoupled experiment to identify all carbon signals.
-
COSY: To establish proton-proton connectivities.
-
HSQC: To link protons to their directly attached carbons.
-
HMBC: To establish the overall carbon framework through long-range correlations.
-
-
-
Data Processing and Interpretation: [10]
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[18]
-
Analyze the spectra systematically, using the 2D data to build molecular fragments and then assembling them into the final structure, ensuring all observed correlations are consistent with the proposed structure.
-
Visualizing the NMR Logic
Caption: Logical flow of information from NMR experiments to solve a structure.
Part 3: The Synergy – A Self-Validating System
The true power in confirming a chemical synthesis comes from the synergistic use of MS and NMR.[19][20] They form a closed-loop, self-validating system.
-
MS Proposes, NMR Disposes: HRMS provides a highly confident molecular formula. This formula dictates the exact number of atoms of each element that must be present in the structure.
-
NMR Builds and Validates: The NMR data is then used to assemble a structure. This proposed structure must be consistent with the molecular formula provided by MS. If a ¹³C signal is unaccounted for, or the proton integrations don't match the formula, there is a discrepancy that must be resolved.
-
Purity Assessment: Both techniques also provide information on sample purity. Impurity peaks in LC-MS or extra signals in NMR spectra indicate that the sample is not pure. Quantitative NMR (qNMR) can even be used to determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[21][22][23]
This integrated approach ensures trustworthiness. The molecular formula from HRMS acts as a hard constraint on the structural puzzle being solved by NMR. The final, confirmed structure must satisfy the data from both independent, orthogonal techniques.
Visualizing the Integrated Workflow
Caption: Integrated workflow demonstrating the synergy between MS and NMR.
Conclusion
In the rigorous field of scientific research and development, "believing" a synthesis was successful is insufficient. It must be proven. High-resolution mass spectrometry and a full suite of NMR experiments are the essential, complementary tools for this proof. MS provides the elemental formula, defining the constituent parts, while NMR provides the detailed assembly instructions. By employing these techniques in a synergistic, self-validating workflow, researchers can achieve the highest level of confidence in their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings. The standards for reporting such data should be upheld to ensure clarity and allow for verification, as guided by organizations like IUPAC.[24][25][26][27][28]
References
-
Bax, A., & Pochapsky, S. S. (1992). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Biomolecular NMR, 2(4), 435-442. Available at: [Link]
-
Carneiro, Z., & Pinho, D. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5413. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
Egli, H., et al. (2003). MINIMUM REQUIREMENTS FOR REPORTING ANALYTICAL DATA FOR ENVIRONMENTAL SAMPLES. Pure and Applied Chemistry, 75(8), 1097-1106. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]
-
Cheatham, T. E., & Case, D. A. (2013). Synergistic Applications of MD and NMR for the Study of Biological Systems. Annual Reports in Computational Chemistry, 9, 99-117. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy: Principles and applications. Journal of Natural Products, 70(3), 589-593. Available at: [Link]
-
Proventa. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
University of California, Santa Barbara. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
ResearchGate. (2003). Minimum requirements for reporting analytical data for environmental samples: (IUPAC technical report). Available at: [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]
-
The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Available at: [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Available at: [Link]
-
Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available at: [Link]
-
BIPM. (2023). IUPAC guidelines for purity assignment of organic compounds. Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]
-
Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Bingol, K., & Brüschweiler, R. (2015). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Journal of proteome research, 14(12), 5061–5071. Available at: [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]
-
Borges, R. M., et al. (2022). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. Revista Virtual de Química, 14(4), 1-1. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
ResearchGate. (2022). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available at: [Link]
-
ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]
-
National Institute of Standards and Technology. (2023). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). Available at: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
IUPAC. (n.d.). Digital Standards. Available at: [Link]
-
Holzgrabe, U. (2005). Quantitative NMR spectroscopy—principles and applications. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 797. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Available at: [Link]
-
Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available at: [Link]
-
Professor Dave Explains. (2016). NMR Spectroscopy. Available at: [Link]
-
Anderson, A. A., & Dwivedi, G. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(1), 146–149. Available at: [Link]
-
EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. azooptics.com [azooptics.com]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. youtube.com [youtube.com]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 18. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 19. Synergistic Applications of MD and NMR for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. media.iupac.org [media.iupac.org]
- 25. researchgate.net [researchgate.net]
- 26. 2023-03-06-iupac-guidelines - BIPM [bipm.org]
- 27. Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report) | NIST [nist.gov]
- 28. iupac.org [iupac.org]
A Comparative Efficacy Assessment of Next-Generation Bruton's Tyrosine Kinase (BTK) Inhibitors Derived from the Ibrutinib Scaffold
Executive Summary
The advent of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, revolutionized the treatment landscape for B-cell malignancies.[1][2] Its covalent, irreversible binding to BTK effectively blocks the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in malignant B-cells.[1][3] However, the clinical utility of ibrutinib has been tempered by off-target kinase inhibition, leading to a distinct profile of adverse events.[4][5] This limitation served as the foundational challenge for the development of novel, second-generation covalent inhibitors—the "progeny" of the ibrutinib intermediate—designed for enhanced kinase selectivity and improved safety profiles.
This guide provides a comprehensive comparison of ibrutinib against two leading next-generation BTK inhibitors, acalabrutinib and zanubrutinib . We will dissect their mechanisms, compare their efficacy based on preclinical and pivotal clinical trial data, and provide standardized protocols for in vitro assessment. The objective is to equip researchers, clinicians, and drug development professionals with a clear, data-driven framework for evaluating the nuanced but significant advantages of these advanced therapeutic agents.
The Scientific Rationale: Targeting BTK and the Need for Precision
The Central Role of BTK in B-Cell Signaling
BTK is a non-receptor tyrosine kinase essential for B-cell development and activation.[2] Downstream of the B-cell receptor (BCR), BTK activation triggers a cascade involving phospholipase C gamma 2 (PLCγ2) and nuclear factor-kappa B (NF-κB), promoting cell proliferation, survival, and adhesion.[6] In malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), this pathway is constitutively active, making BTK a prime therapeutic target.[3]
Mechanism of Action: Covalent Inhibition
Ibrutinib, acalabrutinib, and zanubrutinib are all covalent inhibitors.[3] They form an irreversible bond with the cysteine residue at position 481 (Cys481) in the ATP-binding domain of BTK.[3][7] This permanent inactivation ensures sustained target inhibition.
The critical distinction between these compounds lies not in their primary mechanism, but in their kinase selectivity . Ibrutinib's broader inhibition profile includes other kinases like TEC, EGFR, and ITK, which is associated with adverse effects such as bleeding, rash, and atrial fibrillation.[4][5] Acalabrutinib and zanubrutinib were engineered to be more selective for BTK, aiming to minimize these off-target toxicities.[8]
Comparative Efficacy: Preclinical and Clinical Evidence
The evolution from ibrutinib to its successors is a story of refining potency and minimizing collateral damage. This is best illustrated by comparing their performance in in vitro assays and human clinical trials.
In Vitro Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. While all three inhibitors potently inhibit BTK, their effects on other kinases diverge significantly. A higher IC50 value against off-target kinases indicates greater selectivity.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Ibrutinib | Acalabrutinib | Zanubrutinib | Rationale for Comparison |
|---|---|---|---|---|
| BTK | 0.5 - 1.0 | 3.0 - 5.0 | <0.5 | On-Target Potency |
| TEC | 78 | 1000+ | 60+ | Associated with bleeding risk[5] |
| EGFR | 5.6 | >1000 | >1000 | Associated with rash and diarrhea[4] |
| ITK | 10.7 | 20.3 | 60.5 | Role in T-cell function |
| LYN | 2.0 | 5.1 | 0.8 | SRC family kinase involved in BCR signaling |
| SRC | 3.5 | 11.2 | 1.9 | Ubiquitous signaling kinase |
Note: Data compiled from multiple publicly available kinase panel screening sources. Exact values may vary by experimental conditions.
Causality Behind Experimental Choices: The selection of kinases for this comparison is intentional. TEC, EGFR, and ITK are key off-target kinases of ibrutinib linked to clinically observed side effects.[4][5] The significantly higher IC50 values of acalabrutinib and zanubrutinib against TEC and EGFR provide a strong mechanistic rationale for their improved safety profiles observed in clinical settings.[8]
Head-to-Head Clinical Trial Evidence
Direct comparative trials are the gold standard for assessing relative efficacy and safety. Two landmark Phase III trials have provided definitive data.
-
ELEVATE-RR Trial (Acalabrutinib vs. Ibrutinib): In patients with previously treated, high-risk CLL, acalabrutinib demonstrated non-inferior progression-free survival (PFS) compared to ibrutinib (median PFS of 38.4 months for both).[9][10] However, acalabrutinib showed a statistically significant lower incidence of atrial fibrillation (9.4% vs. 16.0%) and hypertension (9% vs. 23%).[9][11] Discontinuations due to adverse events were also lower with acalabrutinib.[12]
-
ALPINE Trial (Zanubrutinib vs. Ibrutinib): In patients with relapsed/refractory (R/R) CLL/SLL, zanubrutinib was found to be superior to ibrutinib in terms of PFS, with a 32% reduction in the risk of progression or death.[13][14] Zanubrutinib also demonstrated a higher overall response rate (85.6% vs. 75.4%).[13][14] Critically, the rate of cardiac events was lower with zanubrutinib.[13]
Table 2: Summary of Key Head-to-Head Clinical Trial Outcomes in R/R CLL/SLL
| Endpoint | ELEVATE-RR (Acalabrutinib vs. Ibrutinib) [11][15] | ALPINE (Zanubrutinib vs. Ibrutinib) [13][14][16] |
|---|---|---|
| Primary Efficacy | Non-inferior Progression-Free Survival (HR 1.00) | Superior Progression-Free Survival (HR 0.68)[13][14] |
| Overall Response Rate | Not a primary endpoint | 85.6% vs. 75.4% (Favors Zanubrutinib)[13][14] |
| Atrial Fibrillation (Any Grade) | 9.4% vs. 16.0% (Favors Acalabrutinib) | Lower incidence with Zanubrutinib |
| Hypertension (Any Grade) | 9% vs. 23% (Favors Acalabrutinib)[11] | 27.2% vs. 25.3% (Similar)[13][14] |
| Major Bleeding | Lower with Acalabrutinib | Lower with Zanubrutinib |
| Discontinuation due to AEs | 14.7% vs. 21.3% (Favors Acalabrutinib) | Lower with Zanubrutinib |
Data are based on primary trial publications and represent key comparative findings.
Real-world evidence analyses further support these findings, showing better safety and efficacy outcomes for both acalabrutinib and zanubrutinib compared to ibrutinib in clinical practice.[17]
Experimental Protocols for Efficacy Assessment
To ensure robust and reproducible evaluation of novel BTK inhibitors, standardized, self-validating experimental systems are crucial. Below is a detailed workflow and a representative protocol for assessing inhibitor potency.
General Experimental Workflow
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a compound against BTK. It is a robust, high-throughput method for quantifying inhibitor affinity.[18]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the BTK active site by a test inhibitor. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a loss of FRET signal.[18]
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A
-
Test compounds (serially diluted in DMSO)
-
384-well, low-volume microplates
-
TR-FRET capable plate reader
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 2X solution of BTK enzyme and Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 2X solution of Kinase Tracer 236 in Kinase Buffer A.
-
Prepare a 4X serial dilution of the test compound in DMSO, followed by a 1:25 dilution into Kinase Buffer A to create a 4X compound solution.
-
-
Assay Procedure: [18]
-
To each well of a 384-well plate, add 2.5 µL of the 4X test compound solution. Include "no inhibitor" (DMSO vehicle) controls for maximum FRET signal and "no enzyme" controls for background.
-
Add 2.5 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 2X Tracer solution to all wells. Final volume will be 10 µL.
-
Self-Validation Check: The final concentration of DMSO should be consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The development of acalabrutinib and zanubrutinib from the foundational ibrutinib scaffold exemplifies a successful strategy of targeted drug refinement. By engineering greater kinase selectivity, these second-generation inhibitors have demonstrated either comparable or, in the case of zanubrutinib, superior efficacy to ibrutinib, coupled with a significantly more favorable safety profile.[9][13][14] The head-to-head clinical data provide compelling evidence that minimizing off-target effects translates directly to improved patient outcomes, primarily through reduced toxicity and better treatment adherence.[12][17]
Future research will continue to focus on overcoming resistance, particularly mutations in the BTK C481 binding site, which can abrogate the efficacy of all covalent inhibitors.[7][19] The development of non-covalent, reversible BTK inhibitors represents the next frontier, offering potential solutions for patients who develop resistance to the current generation of therapies.
References
-
BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Available from: [Link]
-
Danilov, A. (2025). MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment. VJHemOnc. Available from: [Link]
-
OncLive. (2024). Acalabrutinib and Zanubrutinib Both Best Ibrutinib in Real-World Safety and Efficacy CLL/SLL Outcomes. Available from: [Link]
-
Brown, J. R., et al. (2024). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. Blood. Available from: [Link]
-
Rezaei, M., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Publications. Available from: [Link]
-
ASCO Publications. (2025). Comparative efficacy of ibrutinib versus other covalent Bruton tyrosine kinase inhibitors (cBTKis) in first-line (1L) chronic lymphocytic leukemia (CLL): A matched-adjusted indirect comparison (MAIC). Available from: [Link]
-
YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. Available from: [Link]
-
Bertoni, F., et al. (2019). Single and combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas. PubMed. Available from: [Link]
-
Byrd, J. C., et al. (2023). Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. Blood. Available from: [Link]
-
Mares, J., et al. (2001). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. PubMed Central. Available from: [Link]
-
Abada, A., & D'Angelo, C. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PubMed Central. Available from: [Link]
-
Eyre, T. A., et al. (2024). An indirect comparison of acalabrutinib with and without obinutuzumab vs zanubrutinib in treatment-naive CLL. Blood Advances. Available from: [Link]
-
Targeted Oncology. (2020). Preclinical Models Show Benefit for Novel BTK Inhibitor in MCL, NHL. Available from: [Link]
-
Byrd, J. C., et al. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. PubMed. Available from: [Link]
-
American Journal of Hematology. (2025). Acalabrutinib vs zanubrutinib as first-line therapy in CLL: A propensity score–matched study. Available from: [Link]
-
OncLive. (2025). Clinical Practice Insights: Comparing the Safety Profiles of Acalabrutinib, Ibrutinib, and Zanubrutinib. Available from: [Link]
-
Varghese, S., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. PubMed Central. Available from: [Link]
-
Drugs in Context. (2021). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. PubMed. Available from: [Link]
-
Journal of Managed Care & Specialty Pharmacy. Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. Available from: [Link]
-
ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]
-
Communications Biology. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Available from: [Link]
-
National Institutes of Health. (2022). A MATCHING-ADJUSTED INDIRECT COMPARISON OF THE EFFICACY AND SAFETY OF ACALABRUTINIB VERSUS ZANUBRUTINIB IN RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKEMIA. Available from: [Link]
-
Lymphoma Hub. (2021). First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL. Available from: [Link]
-
AACR Journals. B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Available from: [Link]
-
MDPI. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Available from: [Link]
-
AJMC. (2025). Comparative Analysis Suggests Zanubrutinib as Most Effective cBTKi in R/R CLL. Available from: [Link]
-
Blood. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. Available from: [Link]
-
Chemical Science. (2019). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Available from: [Link]
-
Brown, J. R., et al. (2024). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE. PubMed Central. Available from: [Link]
-
YouTube. (2019). Targeting BTK in B-Cell Malignancies. Available from: [Link]
-
The ASCO Post. (2021). ELEVATE-RR Trial: Acalabrutinib as Effective as Ibrutinib With Fewer Cardiac Effects in Resistant CLL. Available from: [Link]
-
ResearchGate. (2025). (PDF) Development of a Pharmacodynamic Assay Based on PLC 2 Phosphorylation for Quantifying Spleen Tyrosine Kinase (SYK). Available from: [Link]
-
EMJ. DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Available from: [Link]
-
ecancer. (2021). EHA 2021: ALPINE study reveals superior safety and efficacy of zanubrutinib compared with ibrutinib. Available from: [Link]
-
Blood. (2024). A fresh look at covalent BTK inhibitor resistance. Available from: [Link]
-
ResearchGate. Single-point kinase profiling of ibrutinib (1), 2, and 3 at 1 μM. Data.... Available from: [Link]
-
VJHemOnc. (2025). First-in-class dual BTK-MALT1 fusion inhibitors for treating resistant mantle cell lymphoma. Available from: [Link]
-
MDPI. (2025). Bruton Tyrosine Kinase Inhibitors in Mantle Cell Lymphoma: What Are the Current Options?. Available from: [Link]
-
OncLive. (2021). Hillmen Highlights Acalabrutinib's Tolerability Vs Ibrutinib in Previously Treated CLL. Available from: [Link]
-
ResearchGate. (2018). (PDF) Role of Bruton's tyrosine kinase in B cells and malignancies. Available from: [Link]
-
The Medical Xchange. (2023). ALPINE Head-to-head Trial, Second-generation BTK Inhibitor Shown to be More Effective and Safer in CLL. Available from: [Link]
-
AACR Journals. Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Available from: [Link]
Sources
- 1. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ELEVATE-RR Trial Acalabrutinib as Effective as Ibrutinib With Fewer Cardiac Effects in Resistant CLL - The ASCO Post [ascopost.com]
- 10. onclive.com [onclive.com]
- 11. First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ALPINE Head-to-head Trial, Second-generation BTK Inhibitor Shown to be More Effective and Safer in CLL - The Medical Xchange [themedicalxchange.com]
- 17. onclive.com [onclive.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Pathways to Oseltamivir (Tamiflu®)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of both influenza A and B viruses.[1] Its mechanism of action involves the potent and selective inhibition of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.[1] The molecular structure of oseltamivir features a substituted cyclohexene ring with three stereocenters, presenting a significant challenge for chemical synthesis.[2][3] The imperative to secure a stable and scalable supply chain, particularly in the face of potential pandemics, has catalyzed extensive research into diverse and innovative synthetic routes.[4]
This guide provides an in-depth comparative analysis of the most prominent synthetic pathways to oseltamivir. We will dissect the seminal industrial synthesis developed by Roche, which relies on a natural product precursor, and contrast it with leading-edge academic approaches that utilize readily available, non-chiral starting materials. The focus will be on the underlying strategic decisions, key chemical transformations, and overall efficiency of each route, providing a comprehensive framework for researchers in the field.
The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid
The commercial production of oseltamivir has historically been dominated by a semisynthetic approach starting from (-)-shikimic acid.[4] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation with recombinant E. coli, provides a chiral pool starting material with the correct stereochemistry for one of the three stereocenters in the final product.[2]
Causality Behind the Strategy: The primary advantage of this pathway is the use of a naturally occurring chiral starting material, which simplifies the complex task of controlling stereochemistry. By starting with shikimic acid, the synthetic challenge is reduced to the installation of the remaining functional groups and stereocenters.
The Roche synthesis, while having undergone several iterations, classically involves a sequence of transformations including esterification, ketal protection, mesylation, and the formation of an epoxide intermediate.[2][5] A key step is the regioselective opening of this epoxide with an azide source, which ultimately installs the C4-amino group.[5] Subsequent reduction of the azide and acetylation furnishes the desired acetamido group. A significant drawback of early industrial routes was the use of potentially explosive azide reagents, prompting the development of azide-free alternatives.[2][3]
Key Features:
-
Starting Material: (-)-Shikimic acid.
-
Strengths: Reliable access to the correct stereoisomer, well-established and scaled-up process.
-
Weaknesses: Reliance on a natural product with a potentially volatile supply chain, and historical use of hazardous azide reagents.[3]
The overall yield for the industrial process is reported to be in the range of 17-30% over approximately 11-12 steps.[2][3][5]
Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.
De Novo Syntheses: Bypassing the Shikimic Acid Bottleneck
The dependence on shikimic acid prompted the academic community to develop fully synthetic routes from simple, inexpensive starting materials. These de novo syntheses offer greater flexibility and supply chain security.
The Corey Synthesis: An Asymmetric Diels-Alder Approach
In 2006, E.J. Corey and his group reported an elegant and highly convergent synthesis starting from 1,3-butadiene and acrylic acid.[2] This route is a landmark in the field, demonstrating that the complex core of oseltamivir could be constructed efficiently without resorting to the chiral pool.
Causality Behind the Strategy: The core of this strategy is a highly enantioselective Diels-Alder reaction to construct the cyclohexene ring and simultaneously set the first stereocenter. This initial asymmetric transformation is critical as it dictates the stereochemical outcome of the subsequent steps.
The key reaction involves the cycloaddition of butadiene with a trifluoroethyl acrylate derivative, catalyzed by a chiral oxazaborolidine (CBS catalyst).[2][6] This step proceeds with high yield and excellent enantioselectivity.[6] The resulting cyclohexene ester is then elaborated through a series of stereocontrolled transformations, including an iodolactamization to install the C4 and C5 substituents.[2] One of the most innovative steps is a regioselective aziridine opening that correctly installs the C5-amino group and the C4-ether side chain.[6] Notably, Corey chose not to patent this synthesis, offering it as a public good.[2][6]
Key Features:
-
Starting Materials: 1,3-Butadiene and acrylic acid.[2]
-
Strengths: Avoids shikimic acid, highly stereoselective, and convergent.
-
Weaknesses: The scalability of the specific CBS-catalyzed Diels-Alder reaction for industrial production could be a consideration.[6]
Sources
- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 4. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 6. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Antiproliferative Activity
In the landscape of drug discovery, particularly within oncology, the accurate and robust validation of a chemical entity's antiproliferative activity is a critical milestone. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of key methodologies, moving beyond mere procedural lists to explain the causality behind experimental choices. Our focus is on building self-validating systems into your protocols to ensure data integrity and reproducibility.
The First Line of Inquiry: Assessing Cell Viability
The initial assessment of a compound's effect on cancer cells often begins with viability assays. These assays provide a quantitative measure of how a compound affects cell proliferation and survival. The choice of assay is pivotal and can significantly influence the perceived potency of a test compound.[1]
Metabolic Activity as a Surrogate for Viability: Tetrazolium and Resazurin-Based Assays
A common strategy is to measure the metabolic activity of a cell population, which in many cases, correlates with the number of viable cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] These insoluble crystals are then dissolved, and the resulting colored solution is quantified using a spectrophotometer.[2]
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt-based assay.[2] Unlike MTT, the formazan product of MTS is water-soluble, eliminating the need for a solubilization step.[4] This makes the MTS assay faster and more convenient than the MTT assay.[4][5]
| Feature | MTT Assay | MTS Assay |
| Principle | Enzymatic reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[2] | Enzymatic reduction of MTS to soluble formazan.[4] |
| Advantages | Well-established and widely used, inexpensive.[1] | Simpler and faster protocol (no solubilization step), higher sensitivity and accuracy.[4] |
| Limitations | Requires a solubilization step for the formazan crystals, can be influenced by compounds affecting cellular metabolism.[1][2] | More expensive than MTT.[5] |
| Throughput | Moderate | High |
ATP-Based Luminescence Assays: A Direct Measure of Viability
ATP-based assays, such as the CellTiter-Glo® assay, measure the level of intracellular ATP, a direct indicator of metabolically active cells.[1] These assays are highly sensitive, have a broad linear range, and are amenable to a homogeneous "add-mix-measure" protocol, making them ideal for high-throughput screening.[1]
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay quantifies the total protein content of the cell population using the sulforhodamine B dye.[1][6] This method is not dependent on the metabolic state of the cells and offers good linearity with cell number.[1] However, it does not distinguish between living and recently dead cells.[1]
Deeper Mechanistic Insights: Moving Beyond Viability
While viability assays are excellent for initial screening, a thorough validation of antiproliferative activity requires a deeper understanding of the underlying cellular mechanisms.
Colony Formation (Clonogenic) Assay: Assessing Long-Term Survival
The colony formation assay is an in vitro cell survival assay that measures the ability of a single cell to proliferate and form a colony (defined as at least 50 cells).[7] This assay is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents and provides a measure of long-term therapeutic impact.[7]
Apoptosis Assays: Unraveling Programmed Cell Death
Many anticancer drugs induce apoptosis, or programmed cell death.[8][9] Therefore, directly measuring apoptotic markers can provide crucial mechanistic insights.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. Measuring the activity of caspases, such as caspase-3 and caspase-7, provides a direct measure of apoptosis induction.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]
Cell Cycle Analysis: Investigating Cell Division Arrest
Antiproliferative compounds can exert their effects by arresting cells at specific phases of the cell cycle.[11] Flow cytometry with DNA-staining dyes like propidium iodide (PI) allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Experimental Workflows and Protocols
General Workflow for Antiproliferative Activity Screening
Caption: A generalized workflow for the screening and validation of antiproliferative compounds.
Detailed Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[2]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[2]
-
Absorbance Reading: Measure the absorbance at 490-500 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.[13][14]
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[15]
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.[15]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.[12]
-
Data Analysis: Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Advanced Approaches: High-Content Screening (HCS)
High-Content Screening (HCS) combines automated microscopy and image analysis to simultaneously measure multiple cellular parameters.[16] This approach allows for the detailed phenotypic profiling of a compound's effects, including changes in cell morphology, protein localization, and the expression of specific markers.[16][17] HCS can be a powerful tool for elucidating the mechanism of action of antiproliferative compounds.[17][18]
Caption: A simplified workflow for a High-Content Screening assay.
Conclusion
Validating the antiproliferative activity of chemical entities is a multi-faceted process that requires a thoughtful and systematic approach. By moving beyond simple viability assays to incorporate mechanistic studies such as apoptosis and cell cycle analysis, researchers can gain a more comprehensive understanding of a compound's biological effects. The integration of advanced techniques like high-content screening further enhances the ability to dissect complex cellular responses. This guide provides a framework for designing and executing robust validation studies, ultimately leading to more informed decisions in the drug discovery pipeline.
References
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]
-
ResearchGate. (2013, October 19). How does data for viability MTS assay compare with MTT assay?. Retrieved from [Link]
-
MDPI. (2023, January 29). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2022, November 19). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
-
MDPI. (n.d.). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Retrieved from [Link]
-
YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]
-
ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PMC - NIH. (2024, October 27). Chemical Composition and Bioactivity Dataset Integration to Identify Antiproliferative Compounds in Phyllanthus Plants. Retrieved from [Link]
-
MDPI. (2022, June 8). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Retrieved from [Link]
-
CMAR. (2026, January 22). Saikosaponin D induced apoptosis and anti-tumor effect enhancing chemo. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BioWorld. (2026, January 22). RNK-08954 shows significant antitumor activity in KRAS G12D models. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) A comparison of in vitro antiproliferative activity results (given.... Retrieved from [Link]
-
PubMed. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
-
PubMed. (2014, February 5). High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers. Retrieved from [Link]
-
PMC - NIH. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]
-
ACS Publications. (2025, August 4). Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). High-content screening. Retrieved from [Link]
-
PubMed. (n.d.). Cell-based apoptosis assays in oncology drug discovery. Retrieved from [Link]
-
Pharmaron CRO Solutions. (n.d.). High-Content Screening. Retrieved from [Link]
-
NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
PubMed. (n.d.). Clonogenic assay of cells in vitro. Retrieved from [Link]
-
PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Clonogenic assay of cells. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). High Content Imaging Assays. Retrieved from [Link]
-
YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
The Regeneration Center. (2023, August 9). Clonogenic Assay | Suspension Cells | Colony Formations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. RNK-08954 shows significant antitumor activity in KRAS G12D models | BioWorld [bioworld.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The Importance of IC50 Determination | Visikol [visikol.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. High-content screening - Wikipedia [en.wikipedia.org]
- 17. pharmaron.com [pharmaron.com]
- 18. revvity.com [revvity.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate. As a specialized heterocyclic compound used in complex organic synthesis, particularly within drug discovery, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is an organic compound that, while not acutely explosive or pyrophoric, presents notable health and environmental risks that dictate its disposal pathway.
The primary hazards are associated with its classification as a halogenated aromatic amine derivative. The iodine atom categorizes it as a halogenated organic compound , while the piperazine and pyridine moieties introduce reactivity and toxicological considerations.[1][2] A review of safety data for the compound and structurally similar molecules reveals the following hazard profile.[3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Signal Word | GHS Pictogram | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | P280: Wear protective gloves/protective clothing.[4] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning | GHS07 | P270: Do not eat, drink or smoke when using this product.[6] |
The core directive for disposal is derived from this profile: the compound must be treated as regulated chemical waste and must never be disposed of via sanitary sewers (drains) or in general laboratory trash.[7][8]
Part 2: The Core Principles of Disposal: Causality and Compliance
The disposal protocol for this compound is dictated by its chemical structure. The presence of covalently bonded iodine makes it a halogenated organic waste . This is the single most critical factor in its waste stream segregation.
Why Segregation is Non-Negotiable:
Halogenated and non-halogenated organic wastes are treated differently at disposal facilities. Halogenated compounds, when incinerated, produce acidic gases such as hydrogen iodide (HI).[9] Licensed chemical destruction plants require specialized flue gas scrubbing systems to neutralize these corrosive and environmentally harmful gases.[9] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated via the more complex and expensive halogenated disposal process.[1] Proper segregation is therefore a matter of both environmental responsibility and cost control.
This principle of waste minimization and segregation is a foundational element of modern laboratory safety protocols.[10][11]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of this compound and associated contaminated materials.
Experimental Workflow: Chemical Waste Segregation and Disposal
Caption: Waste Disposal Decision Workflow.
Methodology:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a laboratory coat, and chemically resistant gloves (nitrile is generally sufficient for incidental contact).[4]
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused or waste solid this compound in a dedicated waste container labeled "HALOGENATED ORGANIC WASTE ".[2][12]
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as liquid waste.
-
If the solvent is halogenated (e.g., Dichloromethane, Chloroform), the solution goes into the "HALOGENATED ORGANIC LIQUID WASTE " container.[13]
-
If the solvent is non-halogenated (e.g., Toluene, Acetone), the solution must still be disposed of as "HALOGENATED ORGANIC LIQUID WASTE " because the solute itself is halogenated. The presence of the iodo- group dictates the waste stream.
-
-
-
Container Selection and Labeling:
-
Use only chemically compatible containers, typically provided by your institution's Environmental Health & Safety (EHS) department.[13] High-density polyethylene (HDPE) carboys are common.
-
The container must be kept closed at all times except when actively adding waste.[12]
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[1]
-
Clearly list all chemical constituents, including the full name "this compound" and any solvents, with their approximate percentages. Do not use abbreviations.[12]
-
Mark the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).
-
-
Accumulation and Storage:
-
Final Disposal:
-
Once the container is full or you are finished generating this type of waste, submit a chemical waste collection request to your institution's EHS or equivalent safety office.[13] Do not attempt to transport or dispose of the waste yourself.
-
Part 4: Managing Contaminated Materials and Spills
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Consumables: Items such as gloves, weigh paper, and pipette tips should be collected in a sealed, labeled plastic bag and disposed of in the designated "SOLID HALOGENATED ORGANIC WASTE " container.
-
Empty Product Containers: The original manufacturer's bottle is not considered empty until it has been triple-rinsed.[8][9]
-
Rinse the container three times with a small amount of a suitable solvent (e.g., acetone).
-
Each rinse (the "rinsate") must be collected and disposed of as "HALOGENATED ORGANIC LIQUID WASTE ".
-
After triple-rinsing, deface or remove the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste.[8]
-
-
Spill Cleanup:
-
For minor spills, contain the material using an absorbent material like vermiculite or sand.[7]
-
Carefully sweep the absorbent material into a sealed container.
-
Label the container as "SOLID HALOGENATED ORGANIC WASTE " and list the contents.
-
Dispose of the container through the EHS office.
-
Crucial Incompatibilities to Avoid:
-
NEVER mix iodine-containing waste with bleach. This can generate toxic chlorine and iodine vapors.[14]
-
DO NOT attempt to autoclave iodine-containing waste, as this can vaporize the iodine, creating a hazardous inhalation risk.[14]
By adhering to this comprehensive protocol, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Thermo Fisher Scientific. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, ≥97%.
-
Temple University. Halogenated Solvents in Laboratories.
-
Physikalisch-Technische Bundesanstalt (PTB). Chemical Waste Management for Laboratories.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine.
-
Fisher Scientific. Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
-
Bucknell University. Hazardous Waste Segregation.
-
Ace Waste. Properly Managing Chemical Waste in Laboratories.
-
International Atomic Energy Agency (IAEA). Management of radioactive waste from the use of radionuclides in medicine.
-
Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
-
CSIR - Indian Institute of Petroleum. Laboratory Chemical Waste Management.
-
University of Otago. Laboratory chemical waste disposal guidelines.
-
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
Ossila Ltd. Safety Data Sheet: 4-tert-Butylpyridine.
-
GOV.UK. Pyridine: incident management.
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.
-
Washington State University. Halogenated Solvents Standard Operating Procedure.
-
Fisher Scientific. Safety Data Sheet: Piperazine.
-
Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Echemi. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Safety Data Sheets.
-
MedChemExpress. 4-[(Piperidin-4-yl)oxy]piperidine-1-carboxylic acid tert-butyl ester-SDS.
-
ChemicalBook. TERT-BUTYL 4-(5-IODOPYRID-2-YL)PIPERAZINE-1-CARBOXYLATE.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. TERT-BUTYL 4-(5-IODOPYRID-2-YL)PIPERAZINE-1-CARBOXYLATE | 497915-42-1 [amp.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. echemi.com [echemi.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. chemicalbook.com [chemicalbook.com]
- 10. iip.res.in [iip.res.in]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. case.edu [case.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, logical understanding of the required personal protective equipment (PPE) and handling protocols, moving beyond a simple checklist to explain the "why" behind each recommendation.
Hazard Identification and Risk Assessment
-
Acute Toxicity (Oral): Toxic if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Halogenated aromatic hydrocarbons as a class can pose various health risks, including irritation to the eyes, mucous membranes, and lungs, as well as potential neurological and liver effects with significant exposure.[4][5] The piperazine group, while a common scaffold in pharmaceuticals, can also present sensitization risks.[6] Therefore, a conservative approach to handling this compound is warranted.
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[7] This involves considering the quantity of the chemical being used, the potential for aerosolization (e.g., during weighing or transfer), and the duration of the handling task.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, it is crucial to implement proper engineering controls to minimize exposure.[8] All work with this compound should be performed in a well-ventilated laboratory. For handling the solid material or preparing solutions, a certified chemical fume hood is mandatory.
Personal Protective Equipment (PPE): A Comprehensive Approach
The following PPE is required for handling this compound. The selection of specific PPE may need to be adjusted based on the scale of the experiment and the potential for exposure.
Hand Protection
-
Glove Selection: Nitrile gloves are the standard choice for handling most laboratory chemicals and are recommended for this compound.[9] Always check the manufacturer's specifications for chemical resistance. For prolonged handling or when working with larger quantities, consider double-gloving.
-
Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or punctures. Do not wear gloves outside of the laboratory. Wash hands thoroughly after removing gloves.[6]
Eye and Face Protection
-
Standard Operations: At a minimum, safety glasses with side shields are required for all work in the laboratory.[7][9]
-
Splash Hazard: When there is a risk of splashing, such as during solution transfers or reaction workups, chemical splash goggles should be worn.[9] For larger-scale operations, a full-face shield used in conjunction with safety glasses or goggles provides the highest level of protection.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat is essential to protect your skin and personal clothing from potential splashes and spills.[9] The lab coat should be fully buttoned.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7]
Respiratory Protection
-
Weighing and Handling Solids: When weighing or handling the solid compound outside of a fume hood (not recommended), or if there is a potential for generating dust, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.[10]
-
High-Concentration or Volatile Conditions: For larger-scale reactions or situations where there is a potential for significant aerosol generation, a half-mask or full-face respirator with organic vapor cartridges may be necessary.[11] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Protocols
Donning PPE
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): If respiratory protection is required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Put on your gloves, ensuring they cover the cuffs of your lab coat.
Doffing PPE
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash and dry your hands.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward. Hang it in the designated area or dispose of it if it is single-use.
-
Eye and Face Protection: Remove your eye and face protection.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands again thoroughly.
Decontamination and Disposal
-
Chemical Waste: All waste containing this compound should be collected in a designated, labeled hazardous waste container.[12] As an iodinated organic compound, it may require specific disposal procedures.[13] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Contaminated PPE: Disposable gloves should be placed in the hazardous waste stream. Contaminated lab coats should be decontaminated or disposed of as hazardous waste.
-
Spill Cleanup: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and then decontaminate the area. All spill cleanup materials should be disposed of as hazardous waste. For large spills, contact your institution's environmental health and safety department.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.[3]
Summary of Recommended PPE
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | N95 Respirator (if not in a fume hood) |
| Preparing Solutions | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | As needed based on ventilation |
| Reaction/Work-up | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | As needed based on ventilation |
| Large Scale/Splash Risk | Double Nitrile Gloves | Goggles and Face Shield | Lab Coat | As needed based on ventilation and scale |
References
-
European Chemicals Agency (ECHA). Homepage. [Link]
-
Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Personal Protective Equipment. [Link]
-
International Labour Organization. Hydrocarbons, Halogenated Aromatic. [Link]
-
Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
-
National Institutes of Health (NIH). Mechanism of action of toxic halogenated aromatics. [Link]
-
European Chemicals Agency (ECHA). Chemical safety report. [Link]
-
Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]
- Google Patents. Method for recycling iodine from production waste liquid of X-CT series contrast agents.
-
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]
Sources
- 1. tert-Butyl 4-(5-iodopyrid-2-yl)piperazine-1-carboxylate, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 5. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. NIOSH Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. case.edu [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
